2-Chloro-4-(methylsulfonyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTWSFIIFMWHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201364 | |
| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53250-83-2 | |
| Record name | 2-Chloro-4-(methylsulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53250-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053250832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(methylsulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-4-(methylsulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-4-(methylsulfonyl)benzoic acid physical properties
An In-depth Technical Guide on the Physical Properties of 2-Chloro-4-(methylsulfonyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the core physical properties of this compound, an important intermediate in organic synthesis. The information is presented to support research and development activities, with a focus on quantitative data and detailed experimental methodologies.
Core Physical and Chemical Properties
This compound is a solid organic compound.[1][2] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53250-83-2 | [3][4][5] |
| Molecular Formula | C₈H₇ClO₄S | [3][5][6] |
| Molecular Weight | 234.66 g/mol | [1][5][7] |
| Appearance | White to off-white or light pink crystalline powder. | [4][8][9] |
| Melting Point | 192 - 198 °C | [3][4][6][8][10] |
| Boiling Point | 454.8 ± 45.0 °C (Predicted) | [8][9] |
| Water Solubility | 3,267 mg/L (at 23 °C, pH 2.1) | [10] |
| pKa | 2.09 ± 0.25 (Predicted) | [8][9] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is critical for compound identification, purity assessment, and designing experimental conditions. Standard protocols for key properties are detailed below.
Melting Point Determination
The melting point is a crucial indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[11]
Methodology: Capillary Method (Using a Mel-Temp Apparatus or Thiele Tube)
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[12][13]
-
Apparatus Setup:
-
Mel-Temp Apparatus: The packed capillary tube is inserted into the heating block of the apparatus alongside a calibrated thermometer.
-
Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[11]
-
-
Heating and Observation: The apparatus is heated slowly and steadily. For an initial, rapid determination, a faster heating rate can be used to find an approximate melting point. For an accurate measurement, the heating rate should be reduced to 1-2°C per minute as the temperature approaches the expected melting point.[11]
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely liquefied. The melting point is reported as the range T₁ - T₂. The procedure should be repeated with a fresh sample to ensure consistency.[12]
-
Solubility Determination
Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups within a molecule.[14] The general principle "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[15][16]
Methodology: Qualitative Solubility Testing
-
Initial Test (Water): Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[17] Observe if the compound dissolves completely. Given its carboxylic acid group, this compound is expected to have low solubility in neutral water but will react with bases.[18]
-
Acid-Base Solubility: If the compound is insoluble in water, its solubility in aqueous acidic and basic solutions is tested to identify functional groups.
-
5% Sodium Hydroxide (NaOH): To a fresh sample (25 mg), add 0.75 mL of 5% NaOH solution. The presence of the acidic carboxylic acid group will cause it to react with the strong base to form a water-soluble sodium salt.[14]
-
5% Sodium Bicarbonate (NaHCO₃): To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Carboxylic acids are typically acidic enough to react with this weak base, producing CO₂ gas (effervescence) and a soluble salt. This test helps distinguish strong acids (like carboxylic acids) from weaker acids (like phenols).[14][19]
-
5% Hydrochloric Acid (HCl): To a fresh sample, add 0.75 mL of 5% HCl solution. This test is used to identify basic functional groups, such as amines. This compound is not expected to dissolve in dilute acid.[14][17]
-
-
Observation: For each test, the tube is shaken vigorously, and the result (soluble or insoluble) is recorded. Solubility in NaOH and NaHCO₃ indicates an acidic functional group.[19]
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution.
Methodology: Potentiometric Titration
This is a highly accurate method for determining pKa.[20]
-
Sample Preparation: A precise amount of pure this compound is dissolved in a suitable solvent. Due to its limited water solubility, a co-solvent mixture (e.g., water-methanol) may be required.[20] The solution must be free of dissolved CO₂ to prevent interference.[21]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.
-
pH Monitoring: A calibrated pH electrode is placed in the solution to monitor the pH continuously throughout the titration.
-
Data Analysis: The pH is plotted against the volume of titrant added, generating a titration curve. The pKa is the pH at the half-equivalence point—the point at which half of the acid has been neutralized by the base. This corresponds to the inflection point of the curve.[20]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for characterizing an unknown organic compound using the physical properties and experimental protocols described in this guide.
Caption: Experimental workflow for compound characterization.
References
- 1. 2-chloro-4-methylsulfonyl Benzoic Acid | 53250-83-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. indiamart.com [indiamart.com]
- 4. This compound | 53250-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. 2-chloro-4-methylsulfonyl Benzoic Acid Liquid Manufacturer, Supplier from Bhavnagar [kishnadexim.co.in]
- 7. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-methylsulphonylbenzoic acid manufacturers and suppliers in india [chemicalbook.com]
- 9. 2-Chloro-4-methylsulphonylbenzoic acid | 53250-83-2 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. chem.ws [chem.ws]
- 16. m.youtube.com [m.youtube.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. fishersci.com [fishersci.com]
- 19. scribd.com [scribd.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. youtube.com [youtube.com]
An In-depth Technical Guide to 2-Chloro-4-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(methylsulfonyl)benzoic acid is a halogenated aromatic carboxylic acid that has garnered significant attention in the fields of agrochemical and pharmaceutical research. Its unique chemical structure, featuring a chloride, a methylsulfonyl group, and a carboxylic acid moiety on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its primary applications, with a focus on its role in the development of novel herbicides.
Chemical Structure and Properties
The chemical structure of this compound is fundamental to its reactivity and utility as a chemical intermediate.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₄S | [1][2][3][4] |
| Molecular Weight | 234.66 g/mol | [1][2][3][4] |
| CAS Number | 53250-83-2 | [1][2][4] |
| Appearance | White to light yellow or light pink powder/solid | [2][5] |
| Melting Point | 192-193 °C | [2] |
| Boiling Point (Predicted) | 454.8 ± 45.0 °C | [2] |
| Density (Estimate) | 1.4452 | [2] |
| pKa (Predicted) | 2.09 ± 0.25 | [2] |
| InChI Key | CTTWSFIIFMWHLQ-UHFFFAOYSA-N | [2][3] |
| SMILES | CS(=O)(=O)c1ccc(C(O)=O)c(Cl)c1 | [3] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been developed, primarily for industrial-scale production. The following diagram illustrates a common two-step synthesis pathway starting from 4-methylsulfonyltoluene.
Caption: A two-step industrial synthesis of this compound.
Detailed Experimental Protocols
Method 1: Synthesis from 4-Methylsulfonyltoluene
This industrially relevant method involves a two-step process: chlorination followed by oxidation.[6]
Step 1: Synthesis of 2-Chloro-4-methylsulfonyltoluene [6]
-
Raw Material: 4-Methylsulfonyltoluene.
-
Procedure: 4-Methylsulfonyltoluene is mixed with a sulfuric acid solution. Chlorine gas is then introduced into the mixture at a temperature of 50-90°C. The reaction is monitored until the desired degree of chlorination is achieved, yielding 2-chloro-4-methylsulfonyltoluene.
Step 2: Synthesis of 2-Chloro-4-methylsulfonylbenzoic acid [6]
-
Raw Material: 2-Chloro-4-methylsulfonyltoluene.
-
Procedure: The 2-chloro-4-methylsulfonyltoluene obtained from the previous step is mixed with a 20-95% phosphoric acid solution. The mixture is then oxidized using 30-68% nitric acid at a temperature of 140-170°C to produce 2-chloro-4-methylsulfonylbenzoic acid.
Method 2: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl chloride
This method provides an alternative route to the target compound.[5]
-
Procedure:
-
A slurry is prepared by mixing sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in 40 mL of water in a 100 mL round bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer.
-
The slurry is heated to 75°C.
-
2-Chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly to the heated slurry.
-
The mixture is stirred at 75°C for 2 hours.
-
The sodium salt of chloroacetic acid (6.4 g, 55 mmol) is added, and the reaction mixture is heated at reflux for 21 hours.
-
After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.
-
The organic layer is dried with magnesium sulfate and evaporated to dryness to yield this compound as a white solid. This process reportedly affords a product with 87% purity and an 85% overall yield.[5]
-
Applications in Agrochemicals and Drug Discovery
The primary application of this compound is as a key intermediate in the synthesis of herbicides.[7] It is a crucial building block for producing triketone herbicides, such as Tembotrione. These herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for plastoquinone and tocopherol biosynthesis in plants. Inhibition of this pathway leads to the bleaching of new growth and eventual plant death.
The following workflow illustrates the role of this compound in the development of HPPD-inhibiting herbicides.
Caption: Role of this compound in herbicide development.
While its primary use is in the agrochemical industry, the structural motifs present in this compound are also of interest in medicinal chemistry. The presence of a halogen, a sulfonyl group, and a carboxylic acid provides multiple points for chemical modification, making it a potentially valuable scaffold for the synthesis of novel therapeutic agents.[8]
Safety and Handling
This compound is classified as causing serious eye damage (H318).[1][2] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound. It should be stored in a dry, well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate of significant industrial importance, particularly in the production of HPPD-inhibiting herbicides. Its well-defined synthesis routes and versatile chemical functionality also suggest potential for its application in the discovery of new pharmaceutical compounds. This guide has provided a technical overview of its chemical structure, properties, synthesis, and applications, offering a valuable resource for researchers and professionals in related fields.
References
- 1. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4-methylsulphonylbenzoic acid | 53250-83-2 [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. prepchem.com [prepchem.com]
- 6. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 7. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]
- 8. This compound | 53250-83-2 | Benchchem [benchchem.com]
2-Chloro-4-(methylsulfonyl)benzoic acid molecular weight
An In-Depth Technical Guide to 2-Chloro-4-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical properties, experimental protocols for its synthesis, and its role in the development of agrochemicals.
Core Chemical Properties
This compound is a benzoic acid derivative characterized by the presence of chloro and methylsulfonyl functional groups.[1] These substitutions are crucial for its reactivity and utility as a chemical building block.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 234.66 g/mol | [2][3][4] |
| Molecular Formula | C₈H₇ClO₄S | [2][3][4] |
| CAS Number | 53250-83-2 | [2][3] |
| Appearance | White solid | [5] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzoic acid, 2-chloro-4-(methylsulfonyl)- | [2] |
Applications in Synthesis
This compound is a vital intermediate in the chemical industry, particularly in the synthesis of agrochemicals.[6] It is a crucial precursor for producing certain herbicides, most notably those belonging to the triketone class which act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1][7] Its structural framework is essential for conferring high herbicidal activity to the final products.[1]
Caption: Logical relationship of this compound as a key intermediate.
Experimental Protocols: Synthesis
Multiple synthetic routes for this compound have been documented. A common and effective method involves a two-step process starting from 4-methylsulfonyltoluene. This process includes chlorination followed by oxidation.
Synthesis via Chlorination and Oxidation of 4-Methylsulfonyltoluene
This protocol is adapted from patented industrial production methods.[8][9]
Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene [8][9]
-
Reaction Setup: Charge a suitable reactor with 4-methylsulfonyltoluene, a low-polarity solvent (e.g., carbon tetrachloride), and a catalyst such as iron powder.
-
Chlorination: Heat the mixture to between 85-95°C. Introduce chlorine gas into the reaction mixture.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as gas chromatography, until the desired level of conversion is achieved.
-
Work-up: Upon completion, the reaction mixture is processed to isolate the 2-chloro-4-methylsulfonyltoluene intermediate. This typically involves hydrolysis and filtration steps.[8]
Step 2: Synthesis of this compound [7][8]
-
Reaction Setup: Mix the 2-chloro-4-methylsulfonyltoluene obtained from Step 1 with a phosphoric acid solution in a high-pressure autoclave.[8]
-
Oxidation: Add nitric acid (30-68% concentration) to the mixture. Heat the reactor to 140-170°C to initiate the oxidation of the methyl group to a carboxylic acid.[8]
-
Isolation: After the reaction is complete, cool the mixture. The product, this compound, will precipitate as a solid.
-
Purification: The crude product is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent, such as anhydrous methanol, to yield a high-purity product.[7]
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as a substance that can cause serious eye damage (H318).[2] Appropriate personal protective equipment (PPE), including eye protection, should be worn when handling this compound.[2] Store the container in a dry, well-ventilated environment with the lid securely closed.[4]
A derivative, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, has been identified as a low molecular weight sensitizing agent that can cause occupational asthma, rhinitis, and contact urticaria, suggesting that derivatives of this compound may require stringent exposure controls.[10]
References
- 1. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]
- 2. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-chloro-4-methylsulfonyl Benzoic Acid | 53250-83-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. prepchem.com [prepchem.com]
- 6. nbinno.com [nbinno.com]
- 7. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
- 8. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 9. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 10. 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)- benzoic acid: a new cause of sensitiser induced occupational asthma, rhinitis and urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Data Sheet: 2-Chloro-4-(methylsulfonyl)benzoic acid
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Chloro-4-(methylsulfonyl)benzoic acid, focusing on its physicochemical properties, relevant experimental protocols, and its role in synthetic chemistry. The information is compiled from various chemical suppliers and databases to ensure accuracy and relevance for a scientific audience.
Physicochemical Properties
This compound is a benzoic acid derivative characterized by chloro and methylsulfonyl functional groups. These substitutions significantly influence its chemical reactivity and physical properties. The compound typically appears as a white to light yellow or light pink powder or crystal.[1][2]
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 53250-83-2 | [1][3] |
| Molecular Formula | C₈H₇ClO₄S | [1][4][5] |
| Molecular Weight | 234.66 g/mol | [1][5][6] |
| Melting Point | 192-193 °C[1][2] / 194.0 to 198.0 °C[4] | Multiple |
| Boiling Point | 454.8 ± 45.0 °C (Predicted) | [1][2] |
| Density | ~1.445 g/cm³ (Estimate) | [1][2] |
| pKa | 2.09 ± 0.25 (Predicted) | [1][2] |
| Appearance | White to light yellow/pink powder | [1][2] |
Experimental Protocols
Detailed methodologies for the characterization and purification of chemical compounds are critical for reproducible research. Below are standard protocols relevant to this compound.
2.1. Melting Point Determination Protocol
This protocol describes the standard method for determining the melting point range of a solid crystalline compound using a capillary melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered and dry
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-4 mm of solid is at the bottom of the tube.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by increasing the temperature quickly to get a rough estimate.
-
Accurate Determination: For an accurate measurement, set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (based on literature values of ~192-198 °C).
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute as you approach the expected melting point.
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-2 °C).
2.2. Purification by Recrystallization Protocol
This protocol is a general method for purifying a solid compound like this compound, adapted from a described synthesis.[7] The choice of solvent is critical; methanol is cited as a suitable solvent for this compound.[7]
Apparatus and Materials:
-
Crude this compound
-
Anhydrous methanol (or other suitable recrystallization solvent)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Filter paper and funnel (for hot filtration, if needed)
-
Buchner funnel and vacuum flask (for collecting crystals)
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of methanol and, while stirring, gently heat the mixture on a hot plate until the solid completely dissolves.[7] Add solvent dropwise until a clear solution is achieved at the boiling point. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals completely. This can be done by air drying or in a vacuum oven at a moderate temperature (e.g., 80 °C) until a constant weight is achieved.[7] The purity of the final product can be verified by melting point determination.
Synthetic Pathway and Logical Relationships
This compound is not just a standalone chemical; it serves as a crucial building block in the synthesis of more complex molecules. It is a key intermediate in the production of the corn field herbicide Tembotrione, which belongs to the class of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors.[7][8] The logical workflow from starting material to the final active herbicide is depicted below.
Caption: Synthetic role of this compound.
References
- 1. 2-Chloro-4-methylsulphonylbenzoic acid | 53250-83-2 [chemicalbook.com]
- 2. 2-Chloro-4-methylsulphonylbenzoic acid manufacturers and suppliers in india [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-chloro-4-methylsulfonyl Benzoic Acid Liquid Manufacturer, Supplier from Bhavnagar [kishnadexim.co.in]
- 5. scbt.com [scbt.com]
- 6. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
- 8. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]
An In-depth Technical Guide on the Solubility of 2-Chloro-4-(methylsulfonyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, quantitative solubility data for 2-Chloro-4-(methylsulfonyl)benzoic acid in a wide range of organic solvents is limited. This guide summarizes the available information and provides a general, robust experimental protocol for determining solubility, which can be applied to this compound.
Introduction
This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its chemical structure, featuring a carboxylic acid group, a chloro substituent, and a methylsulfonyl group, imparts a significant degree of polarity. Understanding its solubility in different organic solvents is crucial for process development, purification, formulation, and reaction optimization. This guide provides an overview of its known solubility characteristics and a detailed methodology for its experimental determination.
Physicochemical Properties
-
IUPAC Name: this compound
-
CAS Number: 53250-83-2[1]
-
Molecular Formula: C₈H₇ClO₄S[2]
-
Molecular Weight: 234.66 g/mol [2]
-
Appearance: Solid, powder[1]
-
Melting Point: 193 - 194 °C[1]
Solubility Data
Table 1: Summary of Known Solubility Data for this compound
| Solvent | Temperature | Solubility | Data Type | Source |
| Water | 23 °C | 3,267 mg/L (at pH 2.1) | Quantitative | ECHEMI Safety Data Sheet[1] |
| Anhydrous Methanol | ~64-65 °C (Boiling) | High; sufficient to dissolve 1 g of crude solid in 2 mL of solvent. This suggests a solubility of approximately 500 g/L. | Semi-quantitative | CN105017101A (Patent)[4][5] |
| Anhydrous Methanol | Room Temperature | Low; the compound recrystallizes upon cooling from a hot solution, indicating significantly lower solubility at ambient temperature. | Qualitative | CN105017101A (Patent)[4][5] |
| Polar Solvents (e.g., DMSO) | Not Specified | Expected to be moderate to high based on the polarity imparted by the methylsulfonyl group. | Qualitative | Benchchem[3] |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This method is considered a gold standard for reliable solubility measurement.[2][6]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
-
HPLC or UV-Vis Spectrophotometer (for alternative concentration analysis)
4.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium with a saturated solution.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[3] It is advisable to take measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: Once equilibrium is achieved, remove the vials from the shaker and allow them to stand at the same temperature for at least 2 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
Gravimetric Analysis:
-
Dispense a known volume (e.g., 2.0 mL) of the clear, filtered solution into a pre-weighed, clean, and dry evaporation dish.
-
Record the exact mass of the dish plus the solution.
-
Carefully evaporate the solvent in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation:
-
Mass of dissolved solid: (Mass of dish + residue) - (Mass of empty dish)
-
Solubility (g/L): (Mass of dissolved solid / Volume of aliquot taken) * 1000
-
4.3. Alternative Analysis (HPLC/UV-Vis) Instead of gravimetric analysis, the concentration of the dissolved compound in the filtered supernatant can be determined using a validated HPLC or UV-Vis spectrophotometry method against a standard curve. This is often preferred for its speed and sensitivity.
Visualizations
Logical Workflow for Solubility Determination
The process of determining solubility can be visualized as a clear, sequential workflow from preparation to final data analysis.
Caption: Experimental workflow for determining equilibrium solubility.
Decision Pathway for Solvent Selection in Recrystallization
The choice of a suitable solvent for recrystallization is based on the differential solubility of the compound at high and low temperatures.
Caption: Decision logic for selecting an appropriate recrystallization solvent.
References
Spectroscopic Data of 2-Chloro-4-(methylsulfonyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-4-(methylsulfonyl)benzoic acid, a compound of interest in organic synthesis and medicinal chemistry. The following sections present available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | ~13 | Singlet (broad) | - |
| Aromatic-H (position 3) | 7.8 - 8.1 | Doublet | ~8 |
| Aromatic-H (position 5) | 7.6 - 7.9 | Doublet of doublets | ~8, ~2 |
| Aromatic-H (position 6) | 7.4 - 7.7 | Doublet | ~2 |
| SO₂CH₃ | ~3.2 | Singlet | - |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| C-Cl | 130 - 135 |
| C-SO₂ | 140 - 145 |
| Aromatic C-H | 125 - 135 |
| Aromatic Quaternary C | 130 - 140 |
| SO₂CH₃ | 40 - 45 |
Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
Experimental Protocol for NMR Spectroscopy[4]
A general protocol for obtaining NMR spectra of benzoic acid derivatives is as follows:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrumentation:
-
Use a standard NMR spectrometer (e.g., 400 MHz).
-
-
Data Acquisition:
-
Acquire the Free Induction Decay (FID) data.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Perform a Fourier Transform (FT) on the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Infrared (IR) Spectroscopy
FTIR spectra for this compound have been recorded using a Bruker Tensor 27 FT-IR instrument with both KBr and ATR-Neat techniques.[5] While the full spectrum is not provided here, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.
Predicted IR Absorption Data
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Methyl) | Stretching | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |
| S=O (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 | Strong |
| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1160 | Strong |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
Experimental Protocol for FT-IR Spectroscopy[6][7][8]
Thin Solid Film Method: [6]
-
Sample Preparation:
-
Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like methylene chloride.
-
Place a drop of this solution onto a KBr or NaCl salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
KBr Pellet Method: [7]
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (can be air or a blank KBr pellet).
-
Acquire the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry data for this compound is available from databases such as mzCloud and PubChemLite.[8][9] The data typically includes predicted mass-to-charge ratios (m/z) for various adducts.
Predicted Mass Spectrometry Data[10]
| Adduct | Predicted m/z |
| [M+H]⁺ | 234.98264 |
| [M+Na]⁺ | 256.96458 |
| [M-H]⁻ | 232.96808 |
| [M+NH₄]⁺ | 252.00918 |
| [M+K]⁺ | 272.93852 |
Experimental Protocol for Mass Spectrometry[4][11]
A general protocol for obtaining the mass spectrum of an organic compound is as follows:
-
Sample Preparation:
-
Instrumentation:
-
Use a mass spectrometer equipped with a suitable ionization source (e.g., ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, the negative ion mode ([M-H]⁻) is often preferred.[4]
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the isotopic pattern, which can be particularly useful for compounds containing chlorine due to the characteristic M+2 peak.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. mzCloud – 2 Chloro 4 methylsulfonyl benzoic acid [mzcloud.org]
- 9. PubChemLite - this compound (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]
Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid from 4-methylsulfonyltoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, starting from 4-methylsulfonyltoluene. This document details the primary synthetic pathway, including in-depth experimental protocols and quantitative data, to support research and development activities.
Introduction
This compound is a crucial building block in organic synthesis. Its preparation from readily available starting materials is of significant interest. The most industrially viable and commonly reported synthesis route from 4-methylsulfonyltoluene is a two-step process involving an initial chlorination followed by an oxidation of the methyl group. This guide will focus on this primary pathway, providing detailed experimental conditions and expected yields.
Primary Synthetic Pathway
The synthesis of this compound from 4-methylsulfonyltoluene is efficiently achieved through a two-step process:
-
Step 1: Chlorination of 4-methylsulfonyltoluene to produce 2-chloro-4-methylsulfonyltoluene.
-
Step 2: Oxidation of 2-chloro-4-methylsulfonyltoluene to yield the final product, this compound.
This pathway is favored due to the accessibility of the starting material and the relatively straightforward reaction conditions.[1][2]
Caption: Overall synthetic workflow from 4-methylsulfonyltoluene.
Experimental Protocols and Data
Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene
The first step involves the electrophilic aromatic substitution (chlorination) of 4-methylsulfonyltoluene. The methylsulfonyl group is a meta-directing group; however, the methyl group is an ortho, para-director. The reaction conditions are optimized to favor chlorination at the ortho position to the methyl group.
Experimental Protocol:
A detailed experimental protocol for the chlorination of 4-methylsulfonyltoluene is provided in Chinese Patent CN102627591A.[3] A summary and translation of the key steps are as follows:
-
Reaction Setup: A 250 mL reactor is charged with 39g of 4-methylsulfonyltoluene, 40g of a low-polarity solvent (such as carbon tetrachloride or dichloromethane), 3g of iron powder as a catalyst, and 0.4g of iodine.[2][3]
-
Reaction Conditions: The mixture is heated to maintain a temperature between 87-91 °C.[3]
-
Chlorination: Chlorine gas is bubbled through the reaction mixture. The progress of the reaction is monitored by gas chromatography (GC).
-
Reaction Termination: The introduction of chlorine gas is stopped when the amount of starting material is significantly reduced. The total reaction time is approximately 5 hours.[3]
-
Work-up: After the reaction is complete, water is added to the mixture, which is then stirred and briefly refluxed. The mixture is cooled, and the solid product is collected by filtration and dried.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 39g 4-methylsulfonyltoluene | [3] |
| Solvent | 40g Dichloromethane | [2] |
| Catalyst | 3g Iron powder, 0.4g Iodine | [2][3] |
| Reaction Temperature | 87-91 °C | [3] |
| Reaction Time | ~5 hours | [3] |
| Product Yield (crude) | 44.5g | [2] |
| Molar Yield | 94.8% | [2][3] |
Step 2: Synthesis of this compound
The second step is the oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene to a carboxylic acid. Strong oxidizing agents are required for this transformation.
Experimental Protocol:
The oxidation of 2-chloro-4-methylsulfonyltoluene is described in Chinese patents CN102627591A and CN104086466A.[3][4]
-
Reaction Setup: The crude 2-chloro-4-methylsulfonyltoluene from Step 1 is placed in a suitable reaction vessel.
-
Reaction Conditions: The temperature is raised to 175-195 °C.[3] In some protocols, a phosphoric acid solution is added.[4]
-
Oxidation: Nitric acid (55-65 wt%) is slowly added dropwise to the heated mixture.[3] The reaction progress is monitored by gas chromatography or liquid chromatography until the starting material is consumed to a desired level (e.g., below 2%).[3][4]
-
Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to be alkaline (≥9) with a sodium hydroxide solution. The mixture is filtered. The filtrate is then acidified with an acid like hydrochloric acid to precipitate the solid product. The precipitate is collected by filtration, washed, and dried to yield this compound as a faint yellow crystalline solid.[3] Recrystallization from a solvent like ethylene dichloride can be performed for further purification.[4]
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Starting Material | 44.4g 2-chloro-4-methylsulfonyltoluene (crude) | [4] |
| Oxidizing Agent | 65% Nitric Acid (~60mL) | [4] |
| Reaction Temperature | 185-190 °C | [4] |
| Reaction Time | ~7 hours | [4] |
| Product Yield | 42.6g | [4] |
| Molar Yield | ~84.6% | [4] |
Alternative Synthetic Considerations
While the two-step chlorination and oxidation route is well-established, other synthetic strategies could be envisioned, although they are less detailed in the provided search results.
-
Side-chain chlorination followed by oxidation and then ring chlorination: This would involve first chlorinating the methyl group of 4-methylsulfonyltoluene, followed by oxidation to the carboxylic acid, and finally, chlorination of the aromatic ring. However, controlling the regioselectivity of the final chlorination step could be challenging.
-
Directed ortho-chlorination of 4-methylsulfonylbenzoic acid: This would involve first oxidizing 4-methylsulfonyltoluene to 4-methylsulfonylbenzoic acid and then performing a directed ortho-chlorination. The carboxylic acid group can act as a directing group for ortho-lithiation followed by reaction with a chlorinating agent.
The following diagram illustrates the logical relationship of the primary and a potential alternative synthetic route.
Caption: Primary vs. Alternative Synthetic Routes.
Conclusion
The synthesis of this compound from 4-methylsulfonyltoluene is a robust and high-yielding process. The detailed experimental protocols and quantitative data presented in this guide, derived from existing literature, provide a solid foundation for researchers and drug development professionals to replicate and potentially optimize this synthesis. The primary two-step pathway involving chlorination followed by oxidation offers a reliable method for producing this important chemical intermediate.
References
- 1. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid | Semantic Scholar [semanticscholar.org]
- 2. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-4-(methylsulfonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of derivatives of 2-Chloro-4-(methylsulfonyl)benzoic acid, focusing on their applications as both herbicides and antimicrobial agents. The document details the molecular targets, relevant signaling pathways, quantitative activity data, and experimental methodologies.
Herbicidal Activity: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A significant application of this compound derivatives is in the development of herbicides. A key derivative, Tembotrione, which is synthesized from a this compound precursor, exhibits potent herbicidal effects through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Mechanism of Action
Tembotrione is a member of the triketone class of herbicides and acts as a competitive inhibitor of HPPD[1][2][3][4]. HPPD is a critical enzyme in the metabolic pathway of tyrosine in plants. This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (a form of Vitamin E)[4].
Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway. The inhibition of HPPD leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis[3][5]. Carotenoids are crucial for protecting chlorophyll from photo-oxidation. Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of the plant tissues, followed by necrosis and death of the weed[1][3][5].
Signaling Pathway: Carotenoid Biosynthesis
The inhibition of HPPD by this compound derivatives like Tembotrione disrupts the carotenoid biosynthesis pathway. The following diagram illustrates the key steps in this pathway and the point of inhibition.
Quantitative Data: HPPD Inhibition
The inhibitory activity of Tembotrione and other HPPD inhibitors is quantified by their half-maximal inhibitory concentration (IC50).
| Inhibitor | Target Organism | IC50 (µM) | Reference |
| Tembotrione | Arabidopsis thaliana | 0.610 ± 0.015 | [6] |
| Mesotrione | Arabidopsis thaliana | 0.396 ± 0.048 | [6] |
| Sulcotrione | Arabidopsis thaliana | 0.187 ± 0.037 | [6] |
Experimental Protocol: In Vitro HPPD Enzyme Inhibition Assay
The following protocol outlines a common method for determining the in vitro inhibitory activity of compounds against HPPD.
Protocol Details:
-
Enzyme Preparation: Recombinant HPPD from a plant source (e.g., Arabidopsis thaliana) is expressed in a suitable host like E. coli and purified.
-
Inhibitor Preparation: The test compound (e.g., Tembotrione) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction Mixture: A reaction buffer is prepared containing essential components such as a biological buffer (e.g., Tris-HCl), ascorbate (as a reducing agent), catalase, and ferrous iron (Fe(II)) as a cofactor for HPPD.
-
Assay Procedure: The purified HPPD enzyme and the various concentrations of the inhibitor are added to the reaction mixture and pre-incubated. The reaction is initiated by the addition of the substrate, 4-hydroxyphenylpyruvate.
-
Data Acquisition: The rate of the enzymatic reaction is monitored by measuring the decrease in absorbance of 4-hydroxyphenylpyruvate at a specific wavelength (e.g., 310 nm) using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the initial velocities against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their potential as antimicrobial agents. Specifically, a series of acylthiourea and 1,3-thiazolidin-4-one derivatives have been synthesized and screened for their activity against various bacterial and fungal strains.
General Mechanism of Action of Thiourea Derivatives
While the precise molecular targets for the antimicrobial action of this compound-based acylthiourea and thiazolidinone derivatives have not been extensively elucidated, the broader class of thiourea derivatives is known to exhibit antimicrobial effects through various mechanisms. These can include:
-
Enzyme Inhibition: Thiourea derivatives can inhibit essential microbial enzymes. For instance, some have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication[7]. Others may act as inhibitors of enzymes like SecA ATPase, which is involved in protein secretion across the bacterial cell membrane[8][9].
-
Disruption of Cell Wall Integrity: Some thiourea derivatives have been observed to disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.
-
Interference with Cellular Homeostasis: There is evidence that certain thiourea compounds can disrupt critical cellular processes, such as NAD+/NADH homeostasis, which is central to cellular metabolism and energy production.
Synthesis and Screening of 2-Chloro-4-(methylsulfonyl)benzoyl Derivatives
A study by Isloor et al. described the synthesis of a series of acylthiourea derivatives by reacting 2-chloro-4-(methylsulfonyl)benzoyl chloride with ammonium thiocyanate and various substituted aromatic amines. These acylthiourea derivatives were then used to synthesize corresponding 1,3-thiazolidin-4-one derivatives. The synthesized compounds were screened for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The study reported that some of the synthesized compounds showed promising antimicrobial activity, although specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for each compound were not provided in the primary publication.
The general synthetic scheme is outlined below:
Quantitative Data: Antimicrobial Activity
Conclusion
Derivatives of this compound have demonstrated significant biological activity in two distinct areas. As precursors to herbicides like Tembotrione, their mechanism of action via the inhibition of HPPD is well-characterized, leading to effective weed control. In the realm of antimicrobial research, acylthiourea and thiazolidinone derivatives of this scaffold have shown promise, though their specific mechanisms of action and quantitative activity profiles warrant further in-depth investigation. This guide provides a foundational understanding for researchers and professionals working on the development and application of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4-(methylsulfonyl)benzoic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(methylsulfonyl)benzoic acid, a significant organic intermediate, plays a crucial role in the synthesis of various agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its history, physicochemical properties, detailed synthesis protocols, and key applications. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its importance has grown with the development of compounds that rely on it as a key building block. This document consolidates available data to serve as a valuable resource for professionals in the chemical and life sciences fields.
Introduction and Historical Context
This compound (CAS No. 53250-83-2) is a substituted benzoic acid derivative characterized by the presence of a chlorine atom at the 2-position and a methylsulfonyl group at the 4-position.[1] While the precise date and researchers associated with its first synthesis are not clearly documented in historical records, its prominence in scientific literature and patents has risen with the increasing demand for complex, functionalized molecules in the pharmaceutical and agrochemical industries.[2] It is primarily recognized as a vital intermediate in the production of triketone herbicides, such as sulcotrione and tembotrione, and in the synthesis of various pharmaceutical compounds.[3][4][5] Its utility stems from the reactive nature of the carboxylic acid group and the influence of the electron-withdrawing chloro and methylsulfonyl substituents on the aromatic ring.[6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the development of analytical methods. The following table summarizes key quantitative data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₄S | [1][7][8][9][10] |
| Molecular Weight | 234.66 g/mol | [1][10] |
| Melting Point | 192-193 °C | [11] |
| 194.0 to 198.0 °C | [7][8][12] | |
| Boiling Point (Predicted) | 454.8 ± 45.0 °C | [11][13] |
| Density (Predicted) | 1.4452 g/cm³ | [11][13] |
| pKa (Predicted) | 2.09 ± 0.25 | [11][13] |
| Appearance | White to light yellow or light pink powder/crystal | [9][11][12][13] |
| Solubility | Soluble in polar solvents like DMSO and methanol. Low water solubility. | [14][15] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, primarily starting from commercially available materials. The following sections detail the most common experimental protocols.
Synthesis from 4-(Methylsulfonyl)toluene
This two-step process involves the chlorination of 4-(methylsulfonyl)toluene followed by oxidation of the methyl group to a carboxylic acid.
Step 1: Synthesis of 2-Chloro-4-(methylsulfonyl)toluene
-
In a 250 mL reactor, combine 39g of 4-methylsulfonyltoluene, 40g of carbon tetrachloride, and 3g of iron powder.[16]
-
Heat the mixture to a temperature between 87-91 °C.[16]
-
Introduce chlorine gas into the reaction mixture. The progress of the reaction can be monitored by gas chromatography.[16]
-
Continue the chlorine addition for approximately 5 hours, or until the starting material is consumed.[16]
-
Upon completion, the reaction is terminated to yield 2-chloro-4-methylsulfonyltoluene.[16]
Step 2: Synthesis of this compound
-
Heat the crude 2-chloro-4-methylsulfonyltoluene from the previous step to a temperature between 175-195 °C.[16]
-
Slowly add nitric acid (63% concentration is preferred) to the heated mixture.[16]
-
Monitor the reaction by gas chromatography. Cease the addition of nitric acid when the amount of starting material is below 2%.[16]
-
Cool the reaction mixture and adjust the pH to ≥ 9 using a sodium hydroxide solution.[16]
-
Filter the solution.
-
Acidify the filtrate with an acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash, and dry to obtain this compound as a faint yellow crystalline solid.[16]
Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl chloride
This method involves the reaction of a sulfonyl chloride with a sulfite, followed by reaction with a methylating agent.
-
In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, prepare a slurry of 4.6 g of sodium sulfite and 12.3 g of sodium bicarbonate in 40 mL of water.[17]
-
Heat the slurry to 75 °C.
-
Slowly add 10 g of 2-chloro-4-(chlorosulfonyl)benzoyl chloride to the heated slurry.[17]
-
Maintain the reaction mixture at 75 °C with stirring for 2 hours.[17]
-
Add 6.4 g of the sodium salt of chloroacetic acid to the reaction mixture.[17]
-
Heat the mixture to reflux and maintain for 21 hours.[17]
-
After cooling, acidify the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with magnesium sulfate and evaporate the solvent to yield this compound as a white solid.[17]
Synthetic Pathways and Workflows
The synthesis of this compound can be visualized as a series of chemical transformations. The following diagrams, generated using the DOT language, illustrate the key synthetic routes.
References
- 1. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
- 4. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. This compound | 53250-83-2 | Benchchem [benchchem.com]
- 7. indiamart.com [indiamart.com]
- 8. 2-chloro-4-methylsulfonyl Benzoic Acid Liquid Manufacturer, Supplier from Bhavnagar [kishnadexim.co.in]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. scbt.com [scbt.com]
- 11. 2-Chloro-4-methylsulphonylbenzoic acid | 53250-83-2 [amp.chemicalbook.com]
- 12. This compound | 53250-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. 2-Chloro-4-methylsulphonylbenzoic acid manufacturers and suppliers in india [chemicalbook.com]
- 14. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 17. prepchem.com [prepchem.com]
A Technical Guide to the Chemical Reactivity of the Methylsulfonyl Group in Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the methylsulfonyl group when attached to a benzoic acid scaffold. The unique electronic properties of the methylsulfonyl moiety impart significant and predictable changes to the reactivity of both the carboxylic acid function and the aromatic ring. Understanding these effects is crucial for the rational design and synthesis of novel compounds in medicinal chemistry and materials science.
The methylsulfonyl group (–SO₂CH₃) is a potent, non-basic, and metabolically stable functional group widely employed in drug design.[1][2] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity.[3][4]
Electronic Effects of the Methylsulfonyl Group
The sulfur atom in the methylsulfonyl group is in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms. This configuration makes the group one of the strongest electron-withdrawing groups (EWGs) used in organic synthesis.
Effect on Acidity
The primary electronic effect of the methylsulfonyl group on benzoic acid is a significant increase in acidity. As a powerful EWG, it inductively withdraws electron density from the aromatic ring and, consequently, from the carboxylate group of the conjugate base. This delocalization stabilizes the negative charge on the carboxylate anion, shifting the equilibrium towards dissociation and resulting in a lower pKa value compared to unsubstituted benzoic acid.[5][6][7]
Table 1: Acidity (pKa) of Substituted Benzoic Acids
| Compound | Substituent | Position | pKa Value |
| Benzoic Acid | -H | - | 4.20[8] |
| 4-Nitrobenzoic Acid | -NO₂ | para | 3.45[8] |
| 3-Nitrobenzoic Acid | -NO₂ | meta | 3.45[8] |
| 2-Nitrobenzoic Acid | -NO₂ | ortho | 2.17[8] |
| 3-Chlorobenzoic Acid | -Cl | meta | 3.83[9] |
| 3-Bromobenzoic Acid | -Br | meta | 3.81[9] |
| Expected range for Methylsulfonyl Benzoic Acid | -SO₂CH₃ | ortho, meta, para | < 4.20 |
Note: The ortho-effect can cause ortho-substituted benzoic acids to be more acidic than their meta and para isomers, regardless of the electronic nature of the substituent.[10]
Effect on Aromatic Ring Reactivity
The strong deactivating nature of the methylsulfonyl group significantly influences the reactivity of the benzene ring:
-
Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophilic attack. The methylsulfonyl group is a meta-director for incoming electrophiles.
-
Nucleophilic Aromatic Substitution (SNAr): The ring is strongly activated towards nucleophilic attack, particularly at the ortho and para positions relative to the methylsulfonyl group.[11] This is the most synthetically useful aspect of its reactivity profile. The methylsulfonyl group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[11][12]
Key Chemical Transformations and Synthetic Protocols
The unique electronic properties of methylsulfonyl benzoic acids make them valuable intermediates in multi-step syntheses.
Synthesis of Methylsulfonyl Benzoic Acid Derivatives
The most common method for synthesizing these compounds is the oxidation of the corresponding methylthio (–SCH₃) precursor. The methylthio group is first installed, and its subsequent oxidation provides the desired methylsulfonyl compound.
Logical Workflow for Synthesis
Caption: General synthetic workflow for methylsulfonyl benzoic acid derivatives.
Experimental Protocol 1: Preparation of 4-(methylsulfonyl)benzoic acid[13]
This protocol details the synthesis via oxidation of 4-(methylthio)benzoic acid.
-
Materials:
-
4-(methylthio)benzoic acid (97%)
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite
-
Deionized water
-
-
Procedure:
-
Form a mixture of 5 g of 4-(methylthio)benzoic acid and 30 mL of glacial acetic acid.
-
Cool the mixture in a water bath containing a small amount of ice.
-
Gradually add 8.5 g of 30% hydrogen peroxide over one hour.
-
Heat the reaction mixture for 1.5 hours, with the temperature ranging between 70°C and 100°C.
-
Allow the reaction mixture to cool to room temperature. A solid should be present.
-
Add a solution of 3 g of sodium sulfite in 57 g of water to the reaction mixture to quench any remaining peroxide.
-
Filter the solid from the solution and wash it three times with cold deionized water.
-
Dry the solid product. The reported yield for this procedure is 88.1%.[13]
-
Experimental Protocol 2: Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid[14][15]
This protocol details the synthesis via oxidation of 2-nitro-4-methylsulfonyl toluene.
-
Materials:
-
2-nitro-4-methylsulfonyl toluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
45% Hydrogen Peroxide (H₂O₂)
-
CuO/Al₂O₃ catalyst
-
-
Optimized Procedure: [14]
-
In a 500 mL flask, add 8.8 g (0.04 mol) of 2-nitro-4-methylsulfonyl toluene to 80 g (0.8 mol) of concentrated H₂SO₄ at 60°C.
-
After stirring for 5-8 minutes, add the CuO/Al₂O₃ catalyst.
-
After another 5-8 minutes, slowly drop in 22.2 g (0.28 mol) of 45% H₂O₂.
-
Heat the mixture to 60-65°C and stir for 3-4 hours.
-
After cooling the solution to ambient temperature, slowly add an equal weight of water as the concentrated H₂SO₄ used.
-
A light yellow crystal product will precipitate. Filter, wash, and dry the product at 60°C. The reported yield under these optimized conditions is 78.3%.[15]
-
Table 2: Summary of Synthetic Yields
| Product | Starting Material | Key Reagents | Reported Yield | Reference |
| 4-(methylsulfonyl)benzoic acid | 4-(methylthio)-benzoic acid | H₂O₂, Acetic Acid | 88.1% | [13] |
| 2-chloro-4-(methylsulfonyl)benzoic acid | 2-chloro-4-(chlorosulfonyl)benzoyl chloride | Na₂SO₃, Chloroacetic acid | 85% | [16] |
| 2-Nitro-4-methylsulfonylbenzoic Acid | 2-nitro-4-methylsulfonyl toluene | H₂O₂, H₂SO₄, CuO/Al₂O₃ | 78.3% | [15][14] |
Nucleophilic Aromatic Substitution (SNAr) Reactions
As previously mentioned, the methylsulfonyl group strongly activates the aromatic ring for SNAr. This is particularly useful for introducing nucleophiles at positions ortho or para to the sulfonyl group, especially when a good leaving group (like a halogen) is present at that position.
General SNAr Mechanism
Caption: The Addition-Elimination mechanism of SNAr reactions.
Experimental Protocol 3: General SNAr with a Thiol Nucleophile[12]
This protocol describes a general method for substituting a halogen at the 4-position of a methylsulfonyl-activated benzoate with a thiol.
-
Materials:
-
Methyl 2-halo-4-(methylsulfonyl)benzoate (or similar activated substrate) (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol) (1.1 eq)
-
Base: Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (K₂CO₃)
-
Solvent: Dimethyl sulfoxide (DMSO) or Methanol (MeOH)
-
Ethyl acetate, water, brine for workup
-
-
Procedure (Using TEA in DMSO):
-
To a solution of the methyl 2-halo-4-(methylsulfonyl)benzoate (1.0 eq) in DMSO, add the corresponding thiol (1.1 eq).
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 24-72 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Role in Drug Design and Medicinal Chemistry
The methylsulfonyl group is a privileged functional group in modern drug design for several reasons:
-
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, enhancing binding affinity to biological targets.[3]
-
Metabolic Stability: The sulfone moiety is highly resistant to metabolic oxidation or reduction, which can increase the half-life of a drug by blocking metabolically vulnerable sites.[1][3]
-
Modulation of Physicochemical Properties: As a polar group, it can increase the polarity and aqueous solubility of a molecule, improving its pharmacokinetic profile.[1]
-
Bioisostere: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or carboxylates, allowing for structural modifications that may improve activity or reduce side effects.[3]
Logical Diagram of Physicochemical Influence
Caption: Influence of the methylsulfonyl group on molecular properties.
Conclusion
The methylsulfonyl group exerts a profound influence on the chemical reactivity of benzoic acid derivatives. Its powerful electron-withdrawing nature dramatically increases the acidity of the carboxylic acid and activates the aromatic ring for nucleophilic aromatic substitution, opening up diverse synthetic pathways. These predictable and synthetically useful properties, combined with its favorable characteristics for drug design such as metabolic stability and hydrogen bonding capacity, ensure that methylsulfonyl benzoic acid derivatives will remain a cornerstone for the development of new pharmaceuticals and functional materials.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. asianpubs.org [asianpubs.org]
- 16. prepchem.com [prepchem.com]
safety and handling precautions for 2-Chloro-4-(methylsulfonyl)benzoic acid
An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No: 53250-83-2), a compound relevant in various research and development applications. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a solid organic compound.[1] Key identification and physical property data are summarized below.
| Property | Value | Reference |
| CAS Number | 53250-83-2 | [2][3] |
| EC Number | 406-520-8 | [2][3] |
| Molecular Formula | C8H7ClO4S | [4] |
| Molecular Weight | 234.66 g/mol | [4][5] |
| Appearance | Solid, Powder | [6] |
| Melting Point | 193 - 194 °C | [6] |
| Boiling Point | 315 °C at 101.3 kPa | [6] |
| Water Solubility | 3267 mg/L at 23 °C (pH 2.1) | [6] |
| Log Pow | -0.4 at 25 °C | [6] |
| Vapor Pressure | < 0 Pa at 20 °C; 0 Pa at 120.7 °C | [6] |
| Density | 1.62 g/cm³ at 20 °C | [6] |
Hazard Identification and Classification
The primary hazard associated with this compound is its potential to cause serious eye damage.[2][3][4][6][7][8]
GHS Classification:
Hazard Pictogram:
-
GHS05 (Corrosion)[5]
Hazard Statements:
Precautionary Statements:
-
Prevention:
-
Response:
Experimental Protocols: Safe Handling Procedures
Given the hazardous nature of this compound, particularly to the eyes, stringent adherence to the following handling protocols is mandatory.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent dust dispersion.[3][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
3.2. Personal Protective Equipment (PPE) A comprehensive PPE regimen is required when handling this substance.
| PPE Type | Specification | Reference |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. | [6][7][8] |
| Skin Protection | Wear impervious, flame-retardant protective clothing. Handle with appropriate chemical-resistant gloves. | [6][7][8][9] |
| Respiratory Protection | If exposure limits are exceeded or if dust is generated, use a full-face respirator with a particle filter (EN 143). | [2][6][7][8] |
3.3. General Handling and Hygiene
-
When using, do not eat, drink, or smoke.[2]
3.4. Storage
-
Incompatible materials to avoid include strong oxidizing agents, strong bases, amines, strong reducing agents, and strong acids.[8]
Emergency Procedures
Immediate and appropriate response is crucial in the event of an exposure or spill.
| Exposure Route | First Aid Measures | Reference |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][6][7][8] |
| Skin Contact | Take off all contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | [2][3][7][8] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical advice/attention. If not breathing, give artificial respiration. | [3][7][8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [3][6][7][8] |
Accidental Release Measures:
-
Wear suitable protective equipment and evacuate non-essential personnel.[3]
-
Avoid dust formation.[9]
-
Sweep up and shovel into suitable containers for disposal.[8]
-
Prevent product from entering drains or surface water.[2][3]
Ecotoxicity Data
While not classified as a primary environmental hazard, data on its impact on aquatic life is available.
| Organism | Test Type | Result | Duration | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | > 180 mg/L | 96 h | [6] |
| Aquatic Crustacea | EC50 | 233 mg/L | 48 h | [6] |
| Pseudokirchneriella subcapitata (Algae) | EC50 | 34 mg/L | 72 h | [6] |
| Microorganisms | IC50 | > 100 mg/L | 6 h | [6] |
The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[2][3]
Logical Workflows
6.1. Hazard Assessment and Control Workflow The following diagram illustrates the logical workflow for assessing and controlling the risks associated with handling this compound.
Caption: Workflow for Hazard Identification, Risk Assessment, and Control.
6.2. Emergency Response Protocol for Eye Exposure This diagram outlines the critical steps to be taken immediately following eye contact with the substance.
Caption: Emergency Protocol for Eye Exposure.
References
- 1. 2-chloro-4-methylsulfonyl Benzoic Acid | 53250-83-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.fr [fishersci.fr]
- 8. fishersci.com [fishersci.com]
- 9. lookchem.com [lookchem.com]
Commercial Availability and Synthetic Pathways of 2-Chloro-4-(methylsulfonyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic methodologies for 2-Chloro-4-(methylsulfonyl)benzoic acid (CAS No: 53250-83-2), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines commercially available sources, their reported purity and physical properties, and detailed experimental protocols for its synthesis.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The compound is typically sold as a white to off-white crystalline powder. Purity levels generally exceed 98%, as determined by techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The following tables summarize the availability and key specifications from prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | AldrichCPR | Data not collected by supplier; buyer assumes responsibility to confirm purity.[1] | Inquire |
| TCI Chemicals | C2726 | >98.0% (GC)[2][3][4] | 5g, 25g[2] |
| Santa Cruz Biotechnology | SCBT | Inquire | Inquire |
| Reagentia | R003GWE | Inquire | 5g, 25g, 100g[5] |
| CymitQuimica | 3B-C2726 | >98.0%(GC)(T)[2] | 5g, 25g[2] |
| Lab Pro Inc. | C2726-5G | Min. 98.0% (GC,T)[4] | 5g[4] |
| Amerigo Scientific | Inquire | Inquire | Inquire[6] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₄S | [2][7] |
| Molecular Weight | 234.66 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | [2][8] |
| Melting Point | 180-185°C[8], 194.0 to 198.0 °C[3], 196°C[4] | [3][4][8] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO.[8] | [8] |
| CAS Number | 53250-83-2 | [5][7][9] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported, primarily in patent literature. These methods often involve the chlorination and subsequent oxidation of a suitable toluene derivative.
Experimental Protocol 1: Synthesis from 4-Methylsulfonyl Toluene
This method involves a two-step process starting from 4-methylsulfonyl toluene. The first step is the chlorination of the aromatic ring, followed by oxidation of the methyl group to a carboxylic acid.
Step 1: Synthesis of 2-chloro-4-methylsulfonyl toluene
-
Materials: 4-methylsulfonyl toluene, sulfuric acid solution, chlorine gas.
-
Procedure: 4-methylsulfonyl toluene is mixed with a sulfuric acid solution. Chlorine gas is then introduced into the mixture at a temperature of 50-90°C. The flow rate of chlorine is maintained at 5-20 m³/h. The reaction proceeds to yield 2-chloro-4-methylsulfonyl toluene.[10]
Step 2: Synthesis of this compound
-
Materials: 2-chloro-4-methylsulfonyl toluene, 20-95% phosphoric acid solution, 30-68% nitric acid.
-
Procedure: The 2-chloro-4-methylsulfonyl toluene obtained in the previous step is mixed with a 20-95% phosphoric acid solution. The mixture is then heated to 140-170°C. Nitric acid (30-68%) is added to carry out the oxidation of the methyl group to a carboxylic acid, yielding this compound.[10] The final product can be purified by recrystallization. One patent describes a final molar yield of 92.7% with a purity of over 99.0%.[10]
Caption: Synthesis of this compound from 4-Methylsulfonyl Toluene.
Experimental Protocol 2: Synthesis from 2-chloro-4-(chlorosulfonyl)benzoyl chloride
This alternative synthesis route starts from 2-chloro-4-(chlorosulfonyl)benzoyl chloride and involves a multi-step reaction in an aqueous medium.
-
Materials: 2-chloro-4-(chlorosulfonyl)benzoyl chloride, sodium sulfite, sodium bicarbonate, sodium salt of chloroacetic acid, dilute HCl, ethyl acetate, magnesium sulfate.
-
Procedure:
-
A mixture of sodium sulfite (4.6 g, 37 mmol), sodium bicarbonate (12.3 g, 146 mmol), and 40 mL of water is prepared in a 100 mL round bottom flask and heated to 75°C.[11]
-
2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly to the heated slurry. The mixture is stirred at 75°C for 2 hours.[11]
-
The sodium salt of chloroacetic acid (6.4 g, 55 mmol) is then added, and the reaction mixture is heated at reflux for 21 hours.[11]
-
After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.[11]
-
The organic layer is dried with magnesium sulfate and evaporated to dryness to yield this compound as a white solid.[11] This method reportedly affords a product with 87% purity and an 85% overall yield.[11]
-
Caption: Synthesis from 2-chloro-4-(chlorosulfonyl)benzoyl chloride.
Conclusion
This compound is a commercially accessible and important building block in chemical synthesis. Researchers and drug development professionals can procure this reagent from various suppliers with high purity. For applications requiring in-house synthesis, several well-documented protocols are available, offering viable routes from different starting materials. The choice of synthetic method may depend on factors such as the availability of starting materials, desired scale, and purity requirements.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 53250-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound (1 x 100 g) | Reagentia [reagentia.eu]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. scbt.com [scbt.com]
- 8. agrochemx.com [agrochemx.com]
- 9. calpaclab.com [calpaclab.com]
- 10. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols: The Role of 2-Chloro-4-(methylsulfonyl)benzoic Acid in the Synthesis of Tembotrione
Introduction
Tembotrione is a potent herbicide widely used for the post-emergence control of a broad spectrum of dicotyledonous and monocotyledonous weeds in corn and other crops.[1] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a critical component in the biosynthesis of plastoquinone and carotenoids in plants.[1] The disruption of this pathway leads to the bleaching of photosynthetic tissues and ultimately, the death of the weed. The chemical synthesis of Tembotrione is a multi-step process, in which 2-Chloro-4-(methylsulfonyl)benzoic acid (CMSBA) and its derivatives serve as crucial intermediates. These application notes provide a detailed overview and experimental protocols for the synthesis of Tembotrione, highlighting the pivotal role of CMSBA derivatives.
Synthetic Pathway Overview
The synthesis of Tembotrione from a derivative of this compound involves a series of chemical transformations. The overall pathway, starting from methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, is illustrated below. This starting material is structurally related to CMSBA and is a common precursor in documented synthetic routes. The process includes bromination, etherification to introduce the trifluoroethoxy group, hydrolysis to the carboxylic acid, conversion to the acid chloride, and finally, condensation with 1,3-cyclohexanedione followed by rearrangement to yield Tembotrione.
Caption: Synthetic pathway of Tembotrione from a CMSBA precursor.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of Tembotrione.
Step 1: Synthesis of Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate
This step involves the radical bromination of the methyl group at the 3-position of the benzene ring.
-
Reaction Scheme:
-
Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate + HBr + H₂O₂ → Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate
-
-
Materials:
-
Procedure:
-
To a 500 mL reaction flask, add methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, dichloroethane, AIBN, and hydrobromic acid.[2]
-
Heat the mixture to 75-80°C.[2]
-
Slowly add hydrogen peroxide dropwise to the reaction mixture.[2]
-
Monitor the reaction progress by liquid chromatography (LC) until completion.[2]
-
After the reaction is complete, cool the mixture and separate the layers.[2]
-
Wash the organic layer with water.[2]
-
Concentrate the organic layer under reduced pressure.[2]
-
Recrystallize the crude product from isopropanol.[2]
-
Filter and dry the product to obtain a white powder.[2]
-
-
Expected Outcome:
Step 2: Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoic Acid
This step involves the etherification of the brominated intermediate with 2,2,2-trifluoroethanol, followed by hydrolysis of the methyl ester to the carboxylic acid.
-
Reaction Scheme:
-
Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate + 2,2,2-Trifluoroethanol → 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoic acid
-
-
Materials:
-
Procedure:
-
In a reactor, combine methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate, 2,2,2-trifluoroethanol, potassium carbonate, and DMF.[3]
-
Maintain the reaction temperature at 30°C for 5 hours.[3]
-
Remove DMF under reduced pressure.[3]
-
Add 300 mL of water to the residue.[3]
-
Adjust the pH to weakly acidic with 35% hydrochloric acid to induce crystallization.[3]
-
Cool the mixture, filter the precipitate, wash with water, and dry to obtain the product.[3]
-
-
Expected Outcome:
-
Yield: 93%[3]
-
Step 3: Synthesis of Tembotrione
This final stage involves the conversion of the carboxylic acid to its acid chloride, followed by condensation with 1,3-cyclohexanedione and a subsequent rearrangement reaction.
-
Reaction Scheme:
-
2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoic acid + Thionyl chloride → 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoyl chloride
-
2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoyl chloride + 1,3-Cyclohexanedione → Enol Ester Intermediate
-
Enol Ester Intermediate → Tembotrione
-
-
Materials:
-
Procedure:
-
React 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonylbenzoic acid with thionyl chloride in a suitable solvent like 1,2-dichloroethane to form the acid chloride.[2][4] The reaction can be heated to 75°C for 3 hours.[4]
-
Remove the excess thionyl chloride and solvent under reduced pressure.[4]
-
Dissolve the resulting acid chloride in a solvent and add 1,3-cyclohexanedione.[2]
-
Add triethylamine dropwise to the mixture.[2]
-
After the condensation reaction is complete, add acetone cyanohydrin to catalyze the rearrangement.[2]
-
After the rearrangement is complete, wash the reaction mixture with water and separate the layers.[2]
-
Remove the solvent from the organic layer and recrystallize the crude product to obtain Tembotrione as a beige solid.[2]
-
Quantitative Data Summary
Table 1: Reactant and Product Information for the Synthesis of Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mol) | Weight/Volume | Purity |
| Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | C₁₀H₁₁ClO₄S | 262.71 | 0.152 | 40g | 99.6% |
| Dichloroethane | C₂H₄Cl₂ | 98.96 | - | 200 mL | - |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.006 | 1g | 99% |
| Hydrobromic acid (48%) | HBr | 80.91 | 0.273 | 46g | 48% |
| Hydrogen peroxide (30%) | H₂O₂ | 34.01 | 0.182 | 20.6g | 30% |
| Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate | C₁₀H₁₀BrClO₄S | 341.60 | - | 46.67g | 99.0% |
Table 2: Reaction Conditions and Yields for Tembotrione Synthesis
| Step | Reaction Temperature | Reaction Time | Yield |
| 1. Bromination of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate | 75-80°C | Monitored by LC | 89% |
| 2. Etherification and Hydrolysis | 30°C | 5 hours | 93% |
| 3. Conversion to Acid Chloride, Condensation, and Rearrangement | 75°C (for chlorination) | 3 hours (for chlorination) | - |
Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis of Tembotrione from the intermediate carboxylic acid.
Caption: General laboratory workflow for the final steps of Tembotrione synthesis.
References
- 1. Tembotrione | C17H16ClF3O6S | CID 11556911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106008290A - Method for preparing tembotrions - Google Patents [patents.google.com]
- 4. CN111440099B - Purification method of tembotrione product - Google Patents [patents.google.com]
Application of 2-Chloro-4-(methylsulfonyl)benzoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Chloro-4-(methylsulfonyl)benzoic acid is a pivotal chemical intermediate in the agrochemical industry, primarily utilized in the synthesis of potent herbicides. Its structural features, including the chlorine atom and the methylsulfonyl group, are crucial for the biological activity of the resulting agrochemicals. This compound serves as a key building block for the synthesis of triketone herbicides, a significant class of commercial herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).
The primary application of this compound in agrochemical research is as a precursor to herbicides such as tembotrione and sulcotrione.[1][2] These herbicides are highly effective in controlling a broad spectrum of broadleaf and grassy weeds in various crops, particularly corn. The synthesis of these herbicides involves the conversion of this compound into its corresponding acid chloride, which is then reacted with a cyclic diketone to form the final active ingredient.
The herbicidal activity of compounds derived from this compound stems from their ability to inhibit the HPPD enzyme. This enzyme is a key component in the biochemical pathway responsible for the synthesis of plastoquinones and tocopherols in plants. Plastoquinones are essential cofactors in the biosynthesis of carotenoids. By inhibiting HPPD, these herbicides disrupt carotenoid production, leading to the photo-degradation of chlorophyll, which manifests as a characteristic "bleaching" of the treated weeds. This ultimately results in plant death.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of this compound and the efficacy of herbicides derived from it.
Table 1: Synthesis of this compound Derivatives - Reaction Yields
| Starting Material | Reaction Type | Product | Yield (%) | Purity (%) | Reference |
| 2-Chloro-4-(chlorosulfonyl)benzoyl chloride | Sulfonylation & Alkylation | This compound | 85 | 87 | [3] |
| 2-Chloro-3-methyl-4-methylsulfonylacetophenone | Haloform Reaction | 2-Chloro-3-methyl-4-methylsulfonylbenzoic acid | 97.5 | 97.9 | |
| This compound | Chlorination | 2-Chloro-4-(methylsulfonyl)benzoyl chloride | 97 | - | [1] |
| 2-Chloro-3-methyl-4-methylsulfonylbenzoic acid methyl ester | Bromination & Etherification | 2-Chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid | 90-93 | - | [4] |
Table 2: Efficacy of Herbicides Derived from this compound
| Herbicide | Weed Species | Efficacy Data | Application Rate | Reference |
| Tembotrione | Mixed weed flora in maize | 94-99% control | 120 g/ha + surfactant | |
| Tembotrione | Mixed weed flora in maize | 92.55% weed control index | 100 g/ha (post-emergence) after atrazine (pre-emergence) | [5] |
| Sulcotrione | Barnyardgrass (Echinochloa crus-galli) | 90% control (fresh weight reduction) | Full rate in neutral solution | [3] |
| Sulcotrione | Barnyardgrass (Echinochloa crus-galli) | 91-93% control (fresh weight reduction) | Reduced rate with adjuvant in acidic solution (citric acid) | [3][6] |
| Sulcotrione | Common milkweed (Asclepias syriaca) | EC50: 0.49 kg a.i./ha (for chlorophyll a) | Various | [7] |
| Sulcotrione | Common milkweed (Asclepias syriaca) | EC50: 0.44 kg a.i./ha (for chlorophyll b with surfactant) | Various | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the sulfonylation and subsequent alkylation of a benzoyl chloride derivative.[3]
Materials:
-
2-Chloro-4-(chlorosulfonyl)benzoyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium salt of chloroacetic acid
-
Ethyl acetate
-
Hydrochloric acid (HCl), dilute
-
Magnesium sulfate (MgSO₄)
-
Water
-
100 mL round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 4.6 g (37 mmol) of sodium sulfite and 12.3 g (146 mmol) of sodium bicarbonate in 40 mL of water.
-
Heat the resulting slurry to 75°C with stirring.
-
Slowly add 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride to the flask.
-
Maintain the reaction mixture at 75°C for 2 hours with continuous stirring.
-
Add 6.4 g (55 mmol) of the sodium salt of chloroacetic acid to the reaction mixture and heat to reflux for 21 hours.
-
After cooling to room temperature, acidify the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with magnesium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain this compound as a white solid.
Protocol 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl Chloride
This protocol describes the conversion of the carboxylic acid to the acid chloride, a key step in the synthesis of triketone herbicides.[1]
Materials:
-
This compound
-
Toluene
-
Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Four-necked flask
-
Gas absorption device
-
Stirring apparatus
-
Cooling bath
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a four-necked flask, add 100 g (0.426 mol) of this compound and 500 mL of toluene.
-
With stirring, add a catalytic amount of dimethylformamide (2 mL).
-
Set up a gas absorption device to trap evolving gases.
-
Cool the mixture to 0°C using a cooling bath.
-
Slowly add 100 g (0.84 mol) of thionyl chloride dropwise over 3 hours, maintaining the temperature below 5°C.
-
After the addition is complete, slowly heat the mixture to 50°C. The mixture will gradually clarify.
-
Maintain the reaction at 50°C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent and excess thionyl chloride by rotary evaporation to yield the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride.
Visualizations
Figure 1. Mechanism of action of HPPD inhibitor herbicides.
Figure 2. General synthesis workflow for triketone herbicides.
References
- 1. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]
- 2. Tembotrione Synthesis: Structure, Reagents, and Reactions [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. CN106008290A - Method for preparing tembotrions - Google Patents [patents.google.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
Application Notes and Protocols: 2-Chloro-4-(methylsulfonyl)benzoic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-(methylsulfonyl)benzoic acid is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a methylsulfonyl group on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This unique combination of functional groups makes it a key intermediate in the synthesis of a range of biologically active molecules, including pharmaceuticals and agrochemicals. The electron-withdrawing nature of the chloro and methylsulfonyl groups activates the carboxylic acid for various transformations and influences the reactivity of the aromatic ring, allowing for its use in a variety of coupling reactions.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two key classes of bioactive molecules: the anticancer drug Vismodegib and a class of potent herbicides.
Application 1: Synthesis of the Anticancer Drug Vismodegib
Vismodegib is a first-in-class hedgehog signaling pathway inhibitor approved for the treatment of basal cell carcinoma.[1] The synthesis of Vismodegib utilizes this compound as a key building block for the formation of the central benzamide core of the molecule.
Signaling Pathway: The Hedgehog Pathway and Vismodegib's Mechanism of Action
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely inactive in adults. However, its aberrant reactivation is implicated in the development of several cancers. The key signal transducer in this pathway is the transmembrane protein Smoothened (SMO). In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon binding of the Hh ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn promote the transcription of genes involved in cell proliferation and survival.
Vismodegib functions as a potent and selective antagonist of the SMO receptor.[1] By binding to SMO, Vismodegib prevents the downstream activation of the Hh pathway, even in cases of inactivating mutations in PTCH, thereby inhibiting tumor growth.
Caption: The Hedgehog signaling pathway and the inhibitory action of Vismodegib on the SMO receptor.
Experimental Workflow: Synthesis of Vismodegib
The synthesis of Vismodegib from this compound involves a two-step, one-pot procedure. The first step is the activation of the carboxylic acid by converting it to the more reactive acyl chloride. This is followed by an amide coupling reaction with 4-chloro-3-(pyridin-2-yl)aniline.
Caption: Experimental workflow for the synthesis of Vismodegib.
Detailed Experimental Protocol: Amide Coupling
This protocol details the synthesis of Vismodegib via the formation of an acyl chloride intermediate followed by amide bond formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
4-chloro-3-(pyridin-2-yl)aniline
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
50 mL eggplant-shaped flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Acyl Chloride Formation:
-
In a 50 mL eggplant-shaped flask, dissolve 1.50 mmol of this compound in 15 mL of anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 3.0 mmol of thionyl chloride dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Remove the dichloromethane and excess thionyl chloride by rotary evaporation to yield the intermediate, 2-chloro-4-(methylsulfonyl)benzoyl chloride.
-
-
Amide Coupling:
-
To the flask containing the acyl chloride, add 15 mL of anhydrous tetrahydrofuran.
-
Cool the mixture to 0-10 °C in an ice bath.
-
In a separate flask, prepare a solution of 1.47 mmol of 4-chloro-3-(pyridin-2-yl)aniline in 10 mL of anhydrous THF.
-
Slowly add the aniline solution to the cooled acyl chloride solution.
-
Add 2.5 mmol of triethylamine dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4 hours.
-
-
Workup and Purification:
-
Upon completion of the reaction, pour the mixture into 50 mL of water and stir.
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the solid with water.
-
Dry the solid to obtain the final product, Vismodegib, as a white solid.
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Yield (%) |
| This compound | 234.66 | 1.50 | 352 mg | - |
| Thionyl chloride | 118.97 | 3.0 | 0.22 mL | - |
| 4-chloro-3-(pyridin-2-yl)aniline | 204.66 | 1.47 | 301 mg | - |
| Triethylamine | 101.19 | 2.5 | 0.35 mL | - |
| Vismodegib | 421.29 | - | - | 88%[1] |
Application 2: Synthesis of Cyclohexanedione Herbicides
This compound is a precursor for the synthesis of a class of 2-(substituted benzoyl)-1,3-cyclohexanedione herbicides. These compounds are effective against a variety of weeds. The synthesis involves the conversion of the benzoic acid to its acid chloride, followed by a C-acylation reaction with a 1,3-cyclohexanedione derivative.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of cyclohexanedione herbicides.
Detailed Experimental Protocol: Synthesis of 2-(2-chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione
This protocol provides a general method for the synthesis of the herbicidal compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
1,3-Cyclohexanedione
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride.
-
-
C-Acylation of 1,3-Cyclohexanedione:
-
In a separate flask, dissolve 1,3-cyclohexanedione (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride in anhydrous dichloromethane and add it dropwise to the solution of 1,3-cyclohexanedione over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(2-chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione.
-
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 234.66 | 1.0 |
| Thionyl chloride | 118.97 | 1.2 |
| 1,3-Cyclohexanedione | 112.13 | 1.0 |
| Triethylamine | 101.19 | 2.2 |
| 2-(2-chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione | 328.76 | - |
Note: Yields for this reaction can vary depending on the specific substrate and reaction conditions but are generally reported to be in the range of 60-80%.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex, biologically active molecules. The protocols and data presented herein demonstrate its utility in the preparation of the anticancer drug Vismodegib and a class of potent cyclohexanedione herbicides. The strategic placement of its functional groups allows for efficient and high-yielding synthetic transformations, making it an important tool for researchers in medicinal chemistry and agrochemical development.
References
Application Notes and Protocols for the Oxidation of 2-Chloro-4-Methylsulfonyltoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical oxidation of 2-chloro-4-methylsulfonyltoluene to its corresponding carboxylic acid, 2-chloro-4-methylsulfonylbenzoic acid. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates, notably as a precursor for certain herbicides. The presence of strong electron-withdrawing groups, such as the ortho-chloro and para-methylsulfonyl substituents, makes the oxidation of the methyl group challenging.[1] This guide outlines several reported methods and provides a detailed protocol for a common approach.
Overview of Oxidation Methods
The oxidation of 2-chloro-4-methylsulfonyltoluene to 2-chloro-4-methylsulfonylbenzoic acid has been accomplished through several methods. The choice of method often depends on factors such as scale, available equipment, cost, and safety considerations. Common approaches include:
-
Nitric Acid Oxidation: A frequently reported method that utilizes nitric acid, sometimes in the presence of a co-solvent or catalyst, at elevated temperatures.[2][3]
-
Catalytic Air/Oxygen Oxidation: This method involves the use of air or pure oxygen as the oxidant in the presence of a transition metal catalyst.[1] This is often considered a "greener" approach but may require high-pressure equipment.
-
Hypochlorite Oxidation: The use of sodium hypochlorite is another viable method, though it may necessitate a phase-transfer catalyst for efficient reaction, which can increase costs.[1]
-
Permanganate Oxidation: Potassium permanganate is a powerful oxidizing agent for converting toluenes to benzoic acids, though it can be expensive and generate significant manganese dioxide waste.[4]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the oxidation of 2-chloro-4-methylsulfonyltoluene.
| Oxidizing Agent | Co-solvent / Catalyst | Temperature | Reaction Time | Yield | Purity | Source |
| 30-68% Nitric Acid | 20-95% Phosphoric Acid | 140-170 °C | Not Specified | High | Good | [2] |
| Nitric Acid | None Specified | 175-195 °C | Not Specified | High | Good | [3] |
| Nitric Acid + O₂ | Catalyst | 140-200 °C | 1h + additional time | Not Specified | Not Specified | [1] |
| Sodium Hypochlorite | Phase-Transfer Catalyst | Milder Conditions | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocols
This section provides a detailed methodology for the oxidation of 2-chloro-4-methylsulfonyltoluene using nitric acid, adapted from published patent literature.
Protocol 1: Nitric Acid Oxidation in Phosphoric Acid
This protocol is based on the method described in patent CN104086466A, which employs a mixture of nitric and phosphoric acids.[2]
Materials:
-
2-chloro-4-methylsulfonyltoluene
-
Phosphoric acid solution (20-95%)
-
Nitric acid (30-68%)
-
Reaction vessel equipped with a stirrer, condenser, and temperature control (e.g., heating mantle)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a suitable reaction vessel, create a mixture of 2-chloro-4-methylsulfonyltoluene and the phosphoric acid solution.
-
Heating: Begin stirring the mixture and heat it to the reaction temperature range of 140-170 °C.
-
Addition of Oxidant: Once the desired temperature is reached, carefully add the nitric acid solution to the reaction mixture. Caution: The reaction is exothermic and may release nitrogen oxide gases. This step must be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Maintain the reaction mixture at 140-170 °C with continuous stirring. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting material is consumed.
-
Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product. c. Isolate the solid product by filtration. d. Wash the filter cake thoroughly with water to remove any residual acids.
-
Purification: a. Dry the crude solid product. b. If necessary, recrystallize the crude 2-chloro-4-methylsulfonylbenzoic acid from a suitable solvent (e.g., aqueous methanol or ethanol) to achieve the desired purity.[1]
Visualizations
Reaction Pathway
The diagram below illustrates the chemical transformation of the methyl group on 2-chloro-4-methylsulfonyltoluene to a carboxylic acid group.
Caption: Oxidation of 2-chloro-4-methylsulfonyltoluene.
Experimental Workflow
The following workflow diagram outlines the key steps of the experimental protocol for the oxidation reaction.
Caption: General workflow for the oxidation protocol.
References
- 1. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 2. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. CN104557639A - Method of preparing 2-nitro-4-methylsulfonyl benzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Chlorination of 4-(Methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-(methylsulfonyl)benzoyl chloride via the chlorination of 4-(methylsulfonyl)benzoic acid. The primary method described utilizes thionyl chloride as the chlorinating agent, a common and effective reagent for the preparation of acyl chlorides from carboxylic acids.[1][2][3][4][5] This protocol is intended for use by qualified personnel in a controlled laboratory setting. Safety precautions must be strictly adhered to due to the corrosive and hazardous nature of the reagents involved.
Introduction
4-(Methylsulfonyl)benzoyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[6][7] Its reactivity, stemming from the presence of both an acyl chloride and a methylsulfonyl group, makes it a valuable building block for introducing these functionalities into more complex molecules.[8] The conversion of 4-(methylsulfonyl)benzoic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. The most common method for this conversion is the reaction with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).[1][2] Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[5][9]
Reaction and Mechanism
The overall reaction involves the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom.
Reaction Scheme:
(4-(Methylsulfonyl)benzoic Acid + Thionyl Chloride → 4-(Methylsulfonyl)benzoyl Chloride + Sulfur Dioxide + Hydrogen Chloride)
The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a reactive intermediate which then eliminates sulfur dioxide and a chloride ion to form the final acyl chloride product.[4] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent.[10]
Experimental Data
The following table summarizes representative quantitative data for the chlorination of substituted benzoic acids using thionyl chloride, based on analogous reactions found in the literature. Actual yields for the chlorination of 4-(methylsulfonyl)benzoic acid may vary depending on the specific reaction conditions and scale.
| Starting Material | Chlorinating Agent | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-chloro-4-(methylsulfonyl)benzoic acid | Thionyl Chloride | Toluene | DMF | 24 | 50 | 97 | [11] |
| 4-[(methylsulfonyl)amino]benzoic acid sodium salt | Thionyl Chloride | None (neat) | None | 40 | Reflux | ~84 (calculated from reported masses) | [12] |
| 4-methylsulfonyl-2-nitro-benzoic acid | Thionyl Chloride | Toluene | None mentioned | 10 | Room Temperature | Not specified for acyl chloride, but subsequent esterification gave 80% yield | [13] |
| 2-nitro-4-methylsulfonylbenzoic acid | Thionyl Chloride | None (neat) | DMF | 3-4 | Reflux | >90 | [14] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[11][13][14]
4.1. Materials and Reagents
-
4-(Methylsulfonyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, gas trap)
-
Magnetic stirrer and heating mantle
4.2. Equipment Setup
The reaction should be carried out in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product. The setup consists of a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser should be fitted with a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. An inert gas atmosphere should be maintained throughout the reaction.
4.3. Reaction Procedure
-
To a dry, four-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas absorption device, add 4-(methylsulfonyl)benzoic acid (e.g., 0.1 mol).
-
Add anhydrous toluene (e.g., 250 mL). The starting material may not fully dissolve at room temperature.[11]
-
With stirring, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 mL).[11]
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add thionyl chloride (e.g., 0.2 mol, 2 equivalents) dropwise from the dropping funnel over a period of 1-3 hours, ensuring the internal temperature is maintained below 5°C.[11]
-
After the addition is complete, slowly heat the reaction mixture to 50°C. The mixture should gradually clarify.[11]
-
Maintain the reaction at 50°C for approximately 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
4.4. Work-up and Purification
-
Remove the solvent and excess thionyl chloride by rotary evaporation under reduced pressure.[9][11] It is crucial to use a vacuum pump protected by a cold trap and a base trap.
-
The resulting crude 4-(methylsulfonyl)benzoyl chloride is often of sufficient purity to be used directly in the next synthetic step.[11]
-
If further purification is required, distillation under high vacuum can be performed, although care must be taken due to the reactive nature of the acyl chloride.
4.5. Safety Precautions
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrogen chloride and sulfur dioxide gases are toxic and corrosive. The reaction must be equipped with a gas trap.
-
The reaction is exothermic, especially during the addition of thionyl chloride. Proper temperature control is essential.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the chlorination of 4-(methylsulfonyl)benzoic acid.
Caption: Experimental workflow for the synthesis of 4-(methylsulfonyl)benzoyl chloride.
References
- 1. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 2. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Buy Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | 106904-10-3 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. Methyl 4-methylsulfonyl-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 2-Chloro-4-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Chloro-4-(methylsulfonyl)benzoic acid (CMSBA), an important intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver accurate and reproducible results for the quantification of CMSBA in active pharmaceutical ingredients (APIs) and in-process control samples.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of CMSBA in bulk drug substances and for monitoring reaction progress. The protocol is adapted from established methods for closely related chlorinated benzoic acid derivatives.
Experimental Protocol
a) Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (for API): Accurately weigh approximately 50 mg of the CMSBA API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the 50:50 acetonitrile/water mixture. Further dilute with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter.
b) Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 55:45 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 235 nm |
| Run Time | Approximately 10 minutes |
Data Presentation: HPLC-UV Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics of the HPLC-UV method based on validation principles for similar compounds.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999, no co-eluting peaks |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the trace-level quantification of CMSBA, particularly in complex matrices or for impurity profiling.
Experimental Protocol
a) Sample Preparation:
Sample preparation follows the same procedure as for the HPLC-UV method. However, for trace analysis, a solid-phase extraction (SPE) clean-up step may be required for complex sample matrices.
b) LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, then re-equilibrate at 10% B for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transitions | Precursor Ion (m/z): 233.0; Product Ions (m/z): 154.0, 110.0 (hypothetical, requires experimental determination) |
| Collision Energy | To be optimized for the specific instrument. |
Data Presentation: LC-MS/MS Method Performance (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | - | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | ≤ 5.0% | < 3.0% |
| Limit of Detection (LOD) | - | 0.03 ng/mL |
| Limit of Quantification (LOQ) | - | 0.1 ng/mL |
| Specificity | No interfering peaks at the specified MRM transition | High selectivity achieved |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For volatile analysis, CMSBA requires derivatization to increase its volatility and thermal stability. This method is suitable for specific applications where GC-MS is the preferred analytical platform.
Experimental Protocol
a) Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare stock and working solutions of CMSBA in a suitable aprotic solvent like acetonitrile.
-
Derivatization: To 100 µL of the standard or sample solution in a GC vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
b) GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized CMSBA (to be determined experimentally). |
Data Presentation: GC-MS Method Performance (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.995 | 0.997 |
| Range | - | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 90.0% - 110.0% | 94.5% - 106.8% |
| Precision (% RSD) | ≤ 10.0% | < 8.0% |
| Limit of Detection (LOD) | - | 2 ng/mL |
| Limit of Quantification (LOQ) | - | 10 ng/mL |
| Specificity | No interfering peaks at the selected ions' m/z | High selectivity achieved |
Visualizations
Experimental Workflow for CMSBA Quantification
Caption: General workflow for the quantification of CMSBA.
Logical Relationship for Method Selection
HPLC-MS analysis of 2-Chloro-4-(methylsulfonyl)benzoic acid
An Application Note on the HPLC-MS Analysis of 2-Chloro-4-(methylsulfonyl)benzoic Acid
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the selective COX-2 inhibitor Celecoxib.[1][2][][4] The purity and accurate quantification of this compound are critical for ensuring the quality and safety of the final drug product. This application note presents a sensitive and specific HPLC-MS method for the analysis of this compound. The method is suitable for both quantitative analysis and impurity profiling in research and quality control environments.
The physicochemical properties of this compound, including its molecular formula C₈H₇ClO₄S and molecular weight of 234.66 g/mol , were considered in the development of this method.[5][6][7] The presence of a polar sulfonyl group and an acidic benzoic acid moiety suggests that reversed-phase chromatography with a moderately polar mobile phase would be an effective separation technique.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (0.1% in water, LC-MS grade)
-
A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Standard laboratory glassware and filtration apparatus
Instrumentation
-
A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, and column oven.
-
A mass spectrometer (MS) with an electrospray ionization (ESI) source.
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC-MS Method
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 100-400 |
| Monitored Ion (SIM) | m/z 233.0 (for [M-H]⁻) |
Data Presentation: Method Validation Summary
The following table summarizes the expected quantitative data from the validation of this analytical method, following ICH guidelines.[8][9]
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Range | 80-120% of test concentration | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Visualizations
Experimental Workflow
Caption: Workflow for the .
Signaling Pathway (Illustrative Example)
While this compound is an intermediate and not a final drug, it is a precursor to compounds that inhibit signaling pathways. The following is an illustrative diagram of a generic enzyme inhibition pathway.
Caption: Generalized enzyme inhibition pathway relevant to downstream products.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 4. Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. scielo.br [scielo.br]
Application Notes and Protocols: Derivatization of 2-Chloro-4-(methylsulfonyl)benzoic Acid for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail the primary methods for modifying the carboxylic acid moiety to generate versatile intermediates for further chemical transformations.
Overview of Derivatization Strategies
This compound is a valuable building block due to its trifunctional nature, possessing a carboxylic acid, a chloro substituent, and a methylsulfonyl group. The carboxylic acid is the most readily derivatized functional group, providing access to a wide range of compounds, primarily through the formation of amides and esters. These derivatives serve as crucial precursors for the synthesis of complex molecules, including the herbicide tembotrione and various biologically active compounds.
The primary derivatization pathways involve:
-
Activation of the Carboxylic Acid: Conversion to the more reactive acid chloride.
-
Amide Bond Formation: Coupling of the activated acid with primary or secondary amines.
-
Esterification: Reaction of the carboxylic acid or its activated form with alcohols.
These derivatization strategies open up a vast chemical space for drug discovery and the development of novel agrochemicals.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl Chloride
The conversion of this compound to its corresponding acid chloride is a critical first step for many subsequent reactions, particularly amide bond formation. Thionyl chloride is a common and effective reagent for this transformation.
Materials:
-
This compound
-
Toluene
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a four-necked flask equipped with a stirrer, reflux condenser, and a gas absorption device, suspend 100 g (0.426 mol) of this compound in 500 mL of toluene.
-
Add a catalytic amount of DMF (2 mL) to the suspension with stirring.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add 100 g (0.84 mol) of thionyl chloride dropwise over 3 hours, maintaining the temperature below 5°C.
-
After the addition is complete, slowly heat the reaction mixture to 50°C. The mixture will gradually clarify to form a clear solution.
-
Maintain the reaction at 50°C for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with ethyl acetate as the developing solvent.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride by rotary evaporation.
-
The resulting residue is 2-chloro-4-(methylsulfonyl)benzoyl chloride (approximately 105 g, 97% yield), which can be used in the next step without further purification.[1]
Protocol 2: Amide Coupling to Synthesize N-Substituted Benzamides
The following protocol describes a general method for the synthesis of N-substituted 2-chloro-4-(methylsulfonyl)benzamides from the corresponding benzoyl chloride. This example details the synthesis of acylthiourea derivatives, which have shown promise as antimicrobial agents.[2]
Materials:
-
2-Chloro-4-(methylsulfonyl)benzoyl chloride
-
Ammonium thiocyanate
-
Substituted aromatic amine (e.g., aniline, p-toluidine, p-anisidine, p-chloroaniline)
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-(methylsulfonyl)benzoyl chloride in acetone.
-
Add an equimolar amount of ammonium thiocyanate and stir the mixture.
-
To this mixture, add an equimolar amount of the desired substituted aromatic amine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated by precipitation and filtration.
This reaction can be adapted for a wide range of primary and secondary amines to generate a library of amide derivatives.
Protocol 3: Esterification for the Synthesis of Herbicide Intermediates
The methyl ester of this compound is a key intermediate in the synthesis of the herbicide tembotrione.[3] The following is a general representation of an esterification process.
Materials:
-
This compound
-
Methanol
-
Strong acid catalyst (e.g., sulfuric acid)
-
Dichloromethane (for extraction)
Procedure:
-
Dissolve this compound in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Quantitative Data
The following table summarizes representative yields for the derivatization of this compound and its derivatives.
| Reaction | Product | Reagents | Yield (%) | Purity (%) | Reference |
| Acid Chloride Formation | 2-Chloro-4-(methylsulfonyl)benzoyl chloride | Thionyl chloride, DMF (cat.) | 97 | - | [1] |
| Acylthiourea Synthesis | 2-chloro-N-(phenylcarbamothioyl)-4-(methylsulfonyl)benzamide | Ammonium thiocyanate, Aniline | 58 | - | [2] |
| Acylthiourea Synthesis | 2-chloro-N-[(4-methylphenyl)carbamothioyl]-4-(methylsulfonyl)benzamide | Ammonium thiocyanate, p-Toluidine | 62 | - | [2] |
| Acylthiourea Synthesis | 2-chloro-N-[(4-methoxyphenyl)carbamothioyl]-4-(methylsulfonyl)benzamide | Ammonium thiocyanate, p-Anisidine | 56 | - | [2] |
| Acylthiourea Synthesis | 2-chloro-N-[(4-chlorophenyl)carbamothioyl]-4-(methylsulfonyl)benzamide | Ammonium thiocyanate, p-Chloroaniline | 62 | - | [2] |
Further Reactions and Applications
The amide and ester derivatives of this compound are versatile intermediates for a variety of further reactions, particularly in the fields of medicinal chemistry and agrochemical synthesis.
-
Medicinal Chemistry: The benzamide moiety is a common scaffold in many biologically active compounds.[4][5][6] The derivatives of this compound can be further modified, for example, through nucleophilic aromatic substitution of the chloro group or by reactions involving the sulfonyl group, to generate novel drug candidates. The acylthiourea derivatives have been investigated for their antimicrobial properties.[2]
-
Agrochemicals: As previously mentioned, derivatives of this compound are crucial for the synthesis of the herbicide tembotrione.[3] The synthesis involves the esterification of a related benzoic acid, followed by a series of reactions including bromination and etherification, and finally condensation with 1,3-cyclohexanedione.[3][7][8]
Visualized Workflows
The following diagrams illustrate the key derivatization pathways and their application in multi-step synthesis.
References
- 1. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111440099B - Purification method of tembotrione product - Google Patents [patents.google.com]
- 8. CN106008290A - Method for preparing tembotrions - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Chloro-4-(methylsulfonyl)benzoic Acid as a Key Intermediate for Novel Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-4-(methylsulfonyl)benzoic acid (CMSBA) and its derivatives as pivotal intermediates in the synthesis of novel herbicides. The focus is on triketone herbicides, a significant class of bleaching herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Detailed experimental protocols, quantitative data on herbicidal efficacy, and diagrams of the synthetic workflow and biological mechanism of action are presented to facilitate research and development in this area.
Introduction
This compound (CMSBA) is a crucial building block in the synthesis of a range of agriculturally important herbicides. Its chemical structure allows for various modifications to produce potent active ingredients. A notable class of herbicides derived from CMSBA are the triketones, such as tembotrione and sulcotrione. These compounds are highly effective in controlling a broad spectrum of broadleaf and grass weeds in various crops, particularly maize.[1] The primary mode of action for these herbicides is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biochemical pathway for plastoquinone and α-tocopherol biosynthesis in plants.[2] Inhibition of this pathway ultimately leads to the degradation of chlorophyll, resulting in the characteristic bleaching symptoms and subsequent death of the target weeds.[1][3]
Synthesis of Herbicidal Intermediates and Active Ingredients
The synthesis of triketone herbicides from CMSBA derivatives involves a multi-step process. The following sections detail the synthesis of the key intermediate, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, and its subsequent conversion into the active ingredient tembotrione.
Synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid
A common method for the synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid involves the haloform reaction of 2-chloro-3-methyl-4-methylsulfonylacetophenone.[4]
Experimental Protocol:
-
To a reaction flask, add 1 mole of 2-chloro-3-methyl-4-methylsulfonylacetophenone.
-
Add 10 moles of a 6% sodium hypochlorite aqueous solution.
-
Add 0.1 moles of benzyltriethylammonium chloride as a phase transfer catalyst.
-
Slowly heat the mixture to 100°C and maintain this temperature for 30 minutes.
-
After the reaction is complete, cool the mixture to 30°C.
-
Acidify the solution to a pH of 1 by dropwise addition of 36% hydrochloric acid to precipitate the product.
-
Stir the mixture for 4 hours to allow for complete crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with a 2% aqueous hydrochloric acid solution.
-
Dry the solid to obtain 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-chloro-3-methyl-4-methylsulfonylacetophenone | [4] |
| Product | 2-chloro-3-methyl-4-methylsulfonylbenzoic acid | [4] |
| Yield | 97.5% | [4] |
| Purity | 97.9% | [4] |
Synthesis of Tembotrione
Tembotrione is synthesized from a derivative of CMSBA, specifically 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid. This intermediate is then typically converted to an acid chloride and reacted with 1,3-cyclohexanedione.
General Workflow for Tembotrione Synthesis:
Caption: General synthetic route to Tembotrione from a CMSBA derivative.
Mechanism of Action: HPPD Inhibition
Herbicides derived from CMSBA, such as tembotrione, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants.[2]
Signaling Pathway of HPPD Inhibition:
Caption: The biochemical pathway illustrating the mechanism of action of HPPD-inhibiting herbicides.
The inhibition of HPPD leads to a cascade of effects:
-
The conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisic acid (HGA) is blocked.
-
This blockage disrupts the synthesis of both plastoquinone and α-tocopherol.[2]
-
Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is critical for carotenoid biosynthesis.
-
The lack of carotenoids leaves chlorophyll vulnerable to photo-oxidation by sunlight, leading to its destruction.
-
The visible symptom of this process is the bleaching or whitening of the plant tissues, which ultimately results in the death of the susceptible weed.[3]
Herbicidal Activity and Efficacy
The herbicidal efficacy of tembotrione, a prominent herbicide derived from a CMSBA intermediate, has been evaluated in numerous greenhouse and field studies.
Quantitative Data on Tembotrione Efficacy
The following table summarizes the herbicidal activity of tembotrione against various weed species at different application rates.
| Application Rate (g a.i./hm²) | Target Weed Species | Fresh Weight Inhibition (%) | Maize Yield Increase (%) | Reference |
| 108 | Echinochloa crus-galli | >91 | - | [5] |
| 108 | Eleusine indica | >91 | - | [5] |
| 108 | Commelina communis | >91 | - | [5] |
| 108 | Setaria viridis | >91 | - | [5] |
| 120 | Mixed Weed Flora | - | - | [6] |
| 126 | Total Weeds | 88.68 | 24.31 | [5] |
| 150 | Mixed Weed Flora | - | - | [7] |
Experimental Protocols for Efficacy Evaluation
Greenhouse Bioassay Protocol:
A whole-cell colorimetric bioassay using recombinant E. coli expressing a plant HPPD can be employed for high-throughput screening of HPPD inhibitors.[8]
-
Immobilize the recombinant E. coli clone in an agarose matrix in a 96-well microplate.
-
The recombinant E. coli produces a soluble melanin-like pigment from tyrosine catabolism.
-
Add the test compound (e.g., tembotrione) at various concentrations to the wells.
-
Inhibition of HPPD will decrease pigment production, which can be quantified colorimetrically.
-
The limit of detection for tembotrione using this method is approximately 0.051 μM.[8]
Field Trial Protocol:
-
Select a field with a natural and diverse weed population.
-
Establish plots for each treatment, including different application rates of the test herbicide and control plots (weedy and weed-free).
-
Apply the herbicide at the appropriate growth stage of the crop and weeds (e.g., 3-4 leaf stage of maize).[5]
-
Evaluate herbicidal efficacy at set time points after application (e.g., 42 days).
-
Assessments should include:
-
Weed control efficiency (based on fresh or dry weight of weeds).
-
Crop safety (visual assessment of any phytotoxicity).
-
Crop yield at harvest.
-
Overall Workflow: From Intermediate to Field Application
The development of a novel herbicide from a CMSBA intermediate follows a structured workflow, from chemical synthesis to biological evaluation.
Caption: A streamlined workflow for the development of novel herbicides.
This workflow highlights the key stages, starting from the synthesis of the CMSBA intermediate, its conversion to the active herbicidal molecule, formulation into a usable product, and rigorous testing in controlled and field environments before regulatory approval.
Conclusion
This compound and its derivatives are indispensable intermediates in the production of modern and effective herbicides. The triketone herbicides derived from these intermediates, with their HPPD-inhibiting mode of action, offer a powerful tool for weed management in agriculture. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and professionals working on the discovery and development of the next generation of herbicidal solutions.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. farmprogress.com [farmprogress.com]
- 4. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Herbicidal characteristics and field control efficacy evaluation of tembotrione in maize field [nyxxb.cn]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to 2-Chloro-4-(methylsulfonyl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The following sections outline two primary synthetic strategies, supported by quantitative data, step-by-step methodologies, and visual diagrams of the reaction pathways.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules, including herbicides and therapeutic agents. Its structure, featuring a chlorinated and sulfonylated benzene ring with a carboxylic acid group, offers multiple points for chemical modification, making it a versatile intermediate in medicinal and process chemistry. The selection of a synthetic route often depends on factors such as the availability of starting materials, scalability, cost, and environmental considerations. This document details two common and effective pathways for its preparation.
Synthetic Strategies
Two principal routes for the synthesis of this compound are prevalent in the literature:
-
Route A: Oxidation of 2-Chloro-4-(methylsulfonyl)toluene. This two-step approach begins with the chlorination of commercially available 4-methylsulfonyltoluene, followed by the oxidation of the methyl group to a carboxylic acid.
-
Route B: From 2-Chloro-4-(chlorosulfonyl)benzoic Acid Derivatives. This pathway involves the reduction of a chlorosulfonyl group and subsequent methylation to form the methylsulfonyl moiety.
Route A: From 4-Methylsulfonyltoluene
This synthetic pathway is a common industrial method that starts with the regioselective chlorination of 4-methylsulfonyltoluene to yield 2-chloro-4-methylsulfonyltoluene, which is then oxidized to the final product.
Diagram of Synthetic Pathway A
Caption: Synthetic pathway starting from 4-methylsulfonyltoluene.
Quantitative Data for Route A
| Step | Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| 1. Chlorination | 4-Methylsulfonyltoluene | Cl₂, Iron powder, Iodine, CCl₄, 87-91°C, 5h | 2-Chloro-4-methylsulfonyltoluene | 94.8% (molar) | ~96% (GC) | [1] |
| 2. Oxidation | 2-Chloro-4-methylsulfonyltoluene | 63 wt% Nitric acid, 176-194°C, 4h | This compound | High | Not specified | [1] |
| Alternative Oxidation | 2-Chloro-4-methylsulfonyltoluene | 30-68% Nitric acid, 20-95% Phosphoric acid, 140-170°C | This compound | High | Good | [2] |
| Alternative Oxidation | 2-Chloro-4-methylsulfonyltoluene | Nitric acid, Oxygen (0-3.0 MPa), CuI catalyst, 140-200°C | This compound | High | Not specified | [3] |
Experimental Protocol: Synthesis of this compound via Route A
Step 1: Synthesis of 2-Chloro-4-methylsulfonyltoluene [1]
-
Apparatus Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, add 4-methylsulfonyltoluene (39 g), carbon tetrachloride (40 g), iron powder (3 g), and iodine (0.4 g).
-
Reaction: Heat the mixture in a water bath to maintain a temperature between 87-91°C.
-
Chlorination: Bubble chlorine gas through the stirred reaction mixture. Monitor the reaction progress by gas chromatography (GC).
-
Reaction Completion: Stop the chlorine gas flow when the area of the starting material peak is less than the impurity peaks in the GC analysis (approximately 5 hours).
-
Work-up: Cool the reaction mixture and add water. Stir vigorously while slightly refluxing. Cool the mixture and filter to collect the crude product.
-
Purification: Dry the crude solid to obtain 2-chloro-4-methylsulfonyltoluene.
Step 2: Synthesis of this compound [1]
-
Apparatus Setup: In a 250 mL reactor equipped with a dropping funnel and a condenser, add the crude 2-chloro-4-methylsulfonyltoluene (43.8 g) from the previous step.
-
Reaction: Heat the reactor to a temperature between 176-194°C.
-
Oxidation: Slowly add 63 wt% nitric acid (60 mL) dropwise over approximately 4 hours. Monitor the reaction by gas chromatography.
-
Reaction Completion: Stop the addition of nitric acid when the starting material is consumed.
-
Work-up: Cool the reaction mixture and add a dilute sodium hydroxide solution until the mixture is strongly basic. Stir and then filter to remove any insoluble material.
-
Isolation: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry to obtain this compound.
Route B: From 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride
This synthetic route utilizes a different starting material and involves the formation of the methylsulfonyl group from a chlorosulfonyl precursor.
Diagram of Synthetic Pathway B
Caption: Synthetic pathway starting from a chlorosulfonyl derivative.
Quantitative Data for Route B
| Step | Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| 1 & 2 | 2-Chloro-4-(chlorosulfonyl)benzoyl chloride | 1. Na₂SO₃, NaHCO₃, H₂O, 75°C, 2h2. Sodium chloroacetate, Reflux, 21h | This compound | 85% (overall) | 87% | [4] |
| 1 & 2 | 2-Chloro-4-(chlorosulfonyl)benzoic acid | 1. Na₂SO₃, NaHCO₃, H₂O, 50°C, 3h2. Chloroacetic acid, 50% NaOH, Reflux, 19h | This compound | 89% (overall) | 85% | [5] |
Experimental Protocol: Synthesis of this compound via Route B[4]
-
Apparatus Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, prepare a slurry of sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in water (40 mL).
-
Formation of Sulfinate: Heat the slurry to 75°C and slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol). Stir the mixture at 75°C for 2 hours.
-
Methylation: Add the sodium salt of chloroacetic acid (6.4 g, 55 mmol) to the reaction mixture and heat to reflux for 21 hours.
-
Work-up: Cool the reaction mixture to room temperature and acidify with dilute HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Isolation: Dry the organic layer with magnesium sulfate and evaporate the solvent under reduced pressure to afford the crude product.
-
Purification: The resulting white solid is this compound. Further purification can be achieved by recrystallization if necessary.
Concluding Remarks
The choice between the two synthetic routes will depend on the specific requirements of the laboratory or production facility. Route A is advantageous when 4-methylsulfonyltoluene is a readily available and cost-effective starting material. Route B provides an alternative pathway that may be preferable depending on the availability of the chlorosulfonylated starting materials. Both methods have been demonstrated to produce this compound in high yields. The provided protocols offer a solid foundation for researchers to reproduce and adapt these syntheses for their specific applications.
References
- 1. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 2. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Catalytic Oxidation Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the pharmaceutical and dye industries. The focus is on catalytic oxidation methods, which offer advantages in terms of efficiency, safety, and environmental impact.
Introduction
This compound is a crucial building block in organic synthesis. The primary challenge in its synthesis lies in the oxidation of the methyl group of 2-chloro-4-(methylsulfonyl)toluene, which is deactivated by the presence of the ortho-chloro and para-methylsulfonyl substituents[1]. This document outlines two primary catalytic oxidation routes for its preparation, providing detailed experimental procedures and comparative data to aid in methodology selection and optimization.
Method 1: Two-Step Synthesis via Chlorination of 4-Methylsulfonyltoluene and Subsequent Catalytic Oxidation
This is a widely utilized industrial method that begins with the chlorination of readily available 4-methylsulfonyltoluene, followed by the oxidation of the resulting 2-chloro-4-(methylsulfonyl)toluene.
Workflow for Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocols
Protocol 1.1: Chlorination of 4-Methylsulfonyltoluene
This protocol describes the synthesis of the intermediate, 2-chloro-4-methylsulfonyltoluene.
-
Materials:
-
Procedure:
-
In a suitable reactor, charge 4-methylsulfonyltoluene, the low-polarity solvent, and the iron powder catalyst. If using, add a catalytic amount of iodine.[3][4]
-
Heat the mixture to a temperature between 85°C and 95°C.[2][3]
-
Introduce chlorine gas into the reaction mixture. The molar ratio of chlorine to 4-methylsulfonyltoluene should be approximately 1.2 to 2.0.[3]
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography.
-
Upon completion of the reaction, cool the mixture and process it to isolate the 2-chloro-4-methylsulfonyltoluene. This may involve washing with water, followed by filtration and drying.[4]
-
Protocol 1.2: Oxidation of 2-Chloro-4-methylsulfonyltoluene with Nitric Acid
This protocol details the oxidation of the chlorinated intermediate to the final product.
-
Materials:
-
Procedure:
-
Charge the 2-chloro-4-methylsulfonyltoluene into a reactor. If using, add phosphoric acid solution (20-95%).[6]
-
Heat the mixture to a temperature between 140°C and 195°C. The specific temperature may vary depending on the presence of phosphoric acid.[2][3][5][6]
-
Maintain the reaction at temperature and monitor its progress until the starting material is consumed (typically <2% remaining).[4][5]
-
Cool the reaction mixture and neutralize it with a sodium hydroxide solution to a pH of ≥9.[4][5]
-
Filter the mixture to remove any insoluble impurities.
-
Acidify the filtrate with an acid to precipitate the this compound.
-
Isolate the product by filtration, wash with water, and dry.
-
Data Presentation: Comparison of Oxidation Conditions
| Parameter | Method A | Method B |
| Starting Material | 2-chloro-4-methylsulfonyltoluene | 2-chloro-4-methylsulfonyltoluene |
| Oxidant | Nitric acid (63%)[5] | Nitric acid (30-68%)[6] |
| Catalyst/Solvent | None specified | Phosphoric acid (20-95%)[6] |
| Temperature | 175-195°C[2][3][5] | 140-170°C[6] |
| Molar Yield | ~85%[5] | Not explicitly stated |
| Notes | Reaction monitored by GC; product isolated by precipitation.[5] | The use of phosphoric acid allows for a lower reaction temperature.[6] |
Method 2: Catalytic Oxidation of 2-chloro-3-methyl-4-methylsulfonylacetophenone
This method utilizes a different starting material and employs a haloform reaction with a phase transfer catalyst.
Experimental Workflow
Caption: Workflow for the synthesis via haloform reaction.
Experimental Protocols
Protocol 2.1: Oxidation with Sodium Hypochlorite
-
Materials:
-
Procedure:
-
In a reaction flask, combine 2-chloro-3-methyl-4-methylsulfonylacetophenone, the aqueous sodium hypochlorite solution, and the phase transfer catalyst.[7]
-
Slowly heat the mixture to the desired reaction temperature (e.g., 55°C or 100°C) and maintain for the required time (e.g., 0.5 to 3 hours).[7]
-
After the reaction is complete, cool the mixture.
-
Acidify the mixture by dropwise addition of acid to a pH of 1 to precipitate the product.[7]
-
Stir for a period to allow for complete crystallization.
-
Filter the solid product, wash the filter cake with a dilute aqueous acid solution, and dry to obtain the final product.[7]
-
Protocol 2.2: Oxidation with Sodium Hypobromite
-
Materials:
-
Procedure:
-
Combine 2-chloro-3-methyl-4-methylsulfonylacetophenone, aqueous sodium hypobromite solution, and tetrabutylammonium bromide in a reaction flask.[7]
-
Maintain the reaction at a controlled temperature (e.g., 5°C) for the specified duration (e.g., 8 hours).[7]
-
Upon completion, cool the mixture further (e.g., to -10°C).[7]
-
Acidify by dropwise addition of hydrobromic acid to a pH of 1.[7]
-
Stir to induce crystallization, then filter the product.
-
Wash the filter cake with a cold aqueous hydrobromic acid solution and dry.[7]
-
Data Presentation: Comparison of Haloform Reaction Conditions
| Parameter | Method C | Method D | Method E |
| Starting Material | 2-chloro-3-methyl-4-methylsulfonylacetophenone | 2-chloro-3-methyl-4-methylsulfonylacetophenone | 2-chloro-3-methyl-4-methylsulfonylacetophenone |
| Oxidant | 6% Sodium Hypochlorite[7] | 10% Sodium Hypochlorite[7] | 15% Sodium Hypobromite[7] |
| Catalyst | Benzyltriethylammonium chloride[7] | Tetrabutylammonium bisulfate[7] | Tetrabutylammonium bromide[7] |
| Temperature | 100°C[7] | 55°C[7] | 5°C[7] |
| Reaction Time | 0.5 hours[7] | 3 hours[7] | 8 hours[7] |
| Yield | 97.5%[7] | 95.3%[7] | 96.1%[7] |
| Purity | 97.9%[7] | 97.8%[7] | 97.0%[7] |
Emerging Catalytic Oxidation Methods
Research into more environmentally friendly and efficient catalytic systems is ongoing. One promising approach involves the use of molecular oxygen as the primary oxidant in the presence of a catalyst, which can reduce the reliance on stoichiometric amounts of harsh oxidants like nitric acid. A patent describes a method for the synthesis of this compound using oxygen in the presence of a catalyst such as CuI or Co₂O₃ and a small amount of nitric acid. This method aims to recycle the NOx byproducts, thereby minimizing the consumption of nitric acid and reducing emissions.[8]
The broader field of catalytic oxidation of substituted toluenes to their corresponding benzoic acids has seen the use of various cobalt-based catalysts, such as Co(OAc)₂/NaBr or Co(C₁₈H₃₅O₂)₂/NH₄Br, with molecular oxygen. While not specifically detailed for 2-chloro-4-(methylsulfonyl)toluene, these systems offer a potential avenue for further research and development in the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several catalytic oxidation pathways. The two-step method involving the chlorination of 4-methylsulfonyltoluene followed by oxidation is a robust and scalable industrial route. The choice of oxidant and reaction conditions for the oxidation step, such as the use of nitric acid with or without phosphoric acid, allows for some process optimization. The haloform reaction of a corresponding acetophenone derivative offers a high-yield alternative under milder conditions, facilitated by phase transfer catalysis. Future developments may lie in the application of advanced catalytic systems that utilize molecular oxygen, promising a more sustainable and economical synthesis. Researchers and process chemists should consider the starting material availability, desired scale, and environmental considerations when selecting a synthetic route.
References
- 1. This compound | 53250-83-2 | Benchchem [benchchem.com]
- 2. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid | Semantic Scholar [semanticscholar.org]
- 3. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 5. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid|CAS 106904-09-0 [benchchem.com]
- 6. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 7. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-4-(methylsulfonyl)benzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most frequently cited synthesis routes start from either 2-chloro-4-(chlorosulfonyl)benzoyl chloride or 4-methylsulfonyltoluene.
-
Route 1: From 2-chloro-4-(chlorosulfonyl)benzoyl chloride: This involves reaction with a sulfite, followed by carboxymethylation.
-
Route 2: From 4-methylsulfonyltoluene: This is a two-step process involving the chlorination of 4-methylsulfonyltoluene to form 2-chloro-4-methylsulfonyltoluene, which is then oxidized to the final product.
Q2: What are the typical reported yields for the synthesis of this compound?
A2: Reported yields vary depending on the synthetic route and reaction conditions.
-
The synthesis starting from 2-chloro-4-(chlorosulfonyl)benzoyl chloride has been reported to achieve an overall yield of approximately 85% with 87% purity[1]. A similar process starting from 2-chloro-4-(chlorosulfonyl)benzoic acid reported an 89% overall yield with 85% purity[2].
-
The two-step synthesis from 4-methylsulfonyltoluene reports molar yields of around 93-95% for the initial chlorination step and about 85% for the subsequent oxidation step[3][4].
Q3: What factors can significantly impact the yield and purity of the final product?
A3: Several factors can influence the outcome of the synthesis:
-
Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.
-
Reaction Conditions: Strict control of temperature, reaction time, and reagent stoichiometry is crucial. For instance, higher temperatures under pressure can potentially reduce reaction times[2].
-
Side Reactions: The formation of byproducts, such as over-chlorinated species during the chlorination of 4-methylsulfonyltoluene, can reduce the yield of the desired product[5].
-
Oxidation Method: The oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene is a critical and often challenging step due to the deactivating effect of the chloro and methylsulfonyl groups[5]. The choice of oxidizing agent (e.g., nitric acid, sodium hypochlorite) significantly affects yield, cost, and environmental impact[6].
-
Purification Method: The final purity is highly dependent on the chosen purification technique. Recrystallization is a common method to improve the purity of the crude product[6].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Route 1 (from 2-chloro-4-(chlorosulfonyl)benzoyl chloride) | Incomplete reaction during the sulfination or carboxymethylation step. | Ensure the reaction temperature is maintained at the specified level (e.g., 75°C for the initial step) and that the reaction is allowed to proceed for the recommended duration (e.g., 2 hours for the first stage and up to 21 hours for the second)[1]. Verify the stoichiometry and purity of reagents like sodium sulfite and chloroacetic acid. |
| Loss of product during workup and extraction. | Ensure proper pH adjustment during acidification with dilute HCl to fully precipitate the product. Use an adequate amount of a suitable extraction solvent like ethyl acetate and perform multiple extractions to maximize recovery[1]. | |
| Low Yield in Route 2 (from 4-methylsulfonyltoluene) - Chlorination Step | Over-chlorination or formation of other isomers. | Optimize the chlorination conditions, including the amount of chlorinating agent and the reaction time. Monitor the reaction progress using techniques like gas chromatography to stop the reaction once the desired product is maximized[4]. The use of a catalyst like iron powder can help control the reaction[7]. |
| Inefficient reaction. | Ensure the reaction temperature is maintained within the optimal range (e.g., 85-95°C)[7]. The purity of the 4-methylsulfonyltoluene is also critical. | |
| Low Yield in Route 2 (from 4-methylsulfonyltoluene) - Oxidation Step | Incomplete oxidation of the methyl group. | The oxidation of 2-chloro-4-methylsulfonyltoluene can be challenging. Ensure the oxidizing agent (e.g., nitric acid) is of the correct concentration and is added slowly at the appropriate temperature (e.g., 140-170°C)[3]. The reaction can be monitored by vapor spectrum or liquid chromatography to ensure completion[3]. |
| Side reactions and degradation of the product at high temperatures. | Carefully control the reaction temperature during oxidation. Using a solvent like phosphoric acid can help to reduce the reaction temperature and the risk of carbonization[3]. | |
| Low Purity of Final Product | Presence of unreacted starting materials or byproducts. | Implement a robust purification strategy. Recrystallization from a suitable solvent, such as anhydrous methanol, can be effective in removing impurities and improving the final product's purity[6]. |
| Inadequate washing of the filtered product. | After filtration, wash the filter cake thoroughly with an appropriate solvent (e.g., dilute HCl or water) to remove any residual acids or soluble impurities[2][8]. |
Data Presentation
Table 1: Comparison of Reported Yields for Different Synthesis Routes
| Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |
| 2-chloro-4-(chlorosulfonyl)benzoyl chloride | Sodium sulfite, Sodium bicarbonate, Sodium salt of chloroacetic acid | 85% (overall) | 87% | [1] |
| 2-chloro-4-(chlorosulfonyl)benzoic acid | Sodium sulfite, Sodium bicarbonate, Chloroacetic acid, Sodium hydroxide | 89% (overall) | 85% | [2] |
| 4-methylsulfonyltoluene | Chlorine, Nitric acid | 93.7% (chlorination), 84.6% (oxidation) | Not specified | [3] |
| 4-methylsulfonyltoluene | Chlorine, Nitric acid | 93.4% (chlorination) | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis from 2-chloro-4-(chlorosulfonyl)benzoyl chloride [1]
-
Charge a 100 mL round bottom flask with 4.6 g (37 mmol) of sodium sulfite, 12.3 g (146 mmol) of sodium bicarbonate, and 40 mL of water.
-
Heat the resulting slurry to 75°C with stirring.
-
Slowly add 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride.
-
Stir the mixture at 75°C for 2 hours.
-
Add 6.4 g (55 mmol) of the sodium salt of chloroacetic acid to the reaction mixture.
-
Heat the mixture at reflux for 21 hours.
-
Cool the reaction mixture and acidify with dilute HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with magnesium sulfate and evaporate to dryness to yield this compound.
Protocol 2: Synthesis from 4-methylsulfonyltoluene [3][7]
Step 1: Synthesis of 2-chloro-4-methylsulfonyltoluene
-
In a suitable reactor, mix 4-methylsulfonyltoluene with a low-polarity solvent (e.g., carbon tetrachloride) and a catalyst (e.g., iron powder)[7].
-
Heat the mixture to 85-95°C.
-
Introduce chlorine gas at a controlled rate.
-
Monitor the reaction by gas chromatography. Stop the chlorine feed when the starting material is consumed to the desired level.
-
After the reaction, wash the mixture with water, and then isolate the crude 2-chloro-4-methylsulfonyltoluene.
Step 2: Synthesis of this compound
-
Mix the crude 2-chloro-4-methylsulfonyltoluene from Step 1 with a 20-95% phosphoric acid solution[3].
-
Heat the mixture to 140-170°C.
-
Slowly add 30-68% nitric acid to oxidize the methyl group.
-
Monitor the reaction by liquid chromatography.
-
Once the reaction is complete, cool the mixture and hydrolyze to precipitate the solid product.
-
Filter the solid, wash, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethylene dichloride[3].
Visualizations
Caption: Experimental workflow for the synthesis of this compound from 2-chloro-4-(chlorosulfonyl)benzoyl chloride.
Caption: Two-step experimental workflow for the synthesis of this compound from 4-methylsulfonyltoluene.
Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 5. This compound | 53250-83-2 | Benchchem [benchchem.com]
- 6. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
- 7. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 8. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Crude 2-Chloro-4-(methylsulfonyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-4-(methylsulfonyl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Incomplete removal of starting materials (e.g., 2-chloro-4-methylsulfonyltoluene).- Presence of side-reaction byproducts.- Inappropriate choice of recrystallization solvent. | - Ensure the reaction has gone to completion using an appropriate analytical method like HPLC or TLC before starting the purification.- Perform a second recrystallization using a different solvent system.- Consider a pre-purification step, such as an acid-base wash, to remove certain impurities. |
| Product is Yellowish or Off-White | - Presence of colored impurities from the synthesis, potentially nitrated byproducts if nitric acid was used for oxidation. | - Perform a recrystallization. For persistent color, you can try adding a small amount of activated charcoal to the hot solution before filtering, but be aware this can sometimes reduce yield.- Ensure complete removal of acidic residues from the synthesis; wash the crude product with cold water before recrystallization. |
| "Oiling Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities. | - Lower the temperature at which the crude product is dissolved.- Add a co-solvent to modify the solvent properties.- Try to purify a smaller batch of the crude material. |
| Low Recovery Yield | - The compound is too soluble in the chosen recrystallization solvent.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure your filtration apparatus is pre-heated to prevent the product from crashing out. |
| Product Fails to Crystallize | - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystal formation. | - Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Place the solution in an ice bath or refrigerator to reduce solubility further.- If significant impurities are suspected, an additional purification step may be necessary before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized by oxidation of 2-chloro-4-methylsulfonyltoluene, unreacted starting material is a likely impurity. Other potential impurities include byproducts from the chlorination and oxidation steps. The crude product is often a light yellow solid, suggesting the presence of colored impurities.[1]
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is the most common and effective method for purification.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Anhydrous methanol and ethylene dichloride have been successfully used for recrystallization.[2][3] The choice of solvent will depend on the specific impurity profile of your crude material.
Q4: What is the expected appearance of pure this compound?
A4: The purified product should be a white to almost white powder or crystalline solid.[3]
Q5: How can I assess the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of the final product. Liquid chromatography is also used to monitor the progress of the synthesis reaction to ensure it has gone to completion before purification.[2]
Quantitative Data Summary
The following table summarizes the purity and yield data from different synthesis and purification protocols.
| Starting Material | Purification Method | Solvent | Purity Achieved | Molar Yield | Reference |
| 2-chloro-4-methylsulfonyltoluene | Recrystallization | Ethylene Dichloride | >99.0% | 94.4% | [2] |
| 2-chloro-4-methylsulfonyltoluene | Recrystallization | Anhydrous Methanol | Not Specified | Not Specified | [1] |
| 2-chloro-4-(chlorosulfonyl)benzoyl chloride | Not specified | Not specified | 87% (crude) | 85% |
Experimental Protocols
Protocol 1: Recrystallization from Anhydrous Methanol[1]
-
Dissolution: For every 1 gram of crude this compound, add 2 mL of anhydrous methanol.
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Heating: Gently heat the mixture to approximately 64-65°C with stirring until the crude product is completely dissolved.
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Cooling: Allow the solution to cool naturally to room temperature.
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Crystallization: As the solution cools, pure crystals of this compound will form.
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Isolation: Collect the crystals by filtration.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Recrystallization from Ethylene Dichloride[2]
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Dissolution: Dissolve the crude solid in ethylene dichloride. The patent suggests using 1.5 to 2.5 times the weight of the starting 2-chloro-4-methylsulfonyltoluene.
-
Refining: The specifics of the refining process are not detailed but likely involve heating to dissolve and then cooling to crystallize.
-
Isolation: Filter the solid.
-
Drying: Dry the purified solid to obtain a white crystalline product with a purity of over 99.0%.[2]
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: A logical diagram for troubleshooting the purification of this compound.
References
by-products formed during the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the chlorination of 4-methylsulfonyltoluene followed by oxidation.
Issue 1: Presence of Multiple Isomers in the Chlorinated Intermediate
Question: After the chlorination of 4-methylsulfonyltoluene, my GC/MS analysis shows multiple peaks for the chlorinated product, with one major peak and several minor ones. What are these and how can I minimize them?
Answer:
The primary product of the electrophilic chlorination of 4-methylsulfonyltoluene is 2-chloro-4-methylsulfonyltoluene. However, the formation of isomeric by-products is a common issue. The methylsulfonyl group is a deactivating, meta-directing group, but in combination with the ortho, para-directing methyl group (which is oxidized in a later step in some routes), a mix of isomers can be produced. The most common isomeric by-product is likely 3-chloro-4-methylsulfonyltoluene.
Potential By-products:
-
3-Chloro-4-methylsulfonyltoluene: The main isomeric impurity.
-
Dichlorinated products: Over-chlorination can lead to dichlorinated species, such as 2,3-dichloro-4-methylsulfonyltoluene or 2,5-dichloro-4-methylsulfonyltoluene.
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain the reaction temperature within the recommended range (e.g., 85-95 °C) to improve selectivity.[1]
-
Monitor Chlorine Addition: Use the specified molar ratio of chlorine to the starting material. Excess chlorine will increase the formation of dichlorinated by-products.[1]
-
Catalyst Choice: The choice and handling of the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) can influence isomer distribution. Ensure the catalyst is anhydrous and used in the correct catalytic amount.
-
Purification: The crude chlorinated intermediate should be purified before proceeding to the oxidation step. Fractional distillation or recrystallization can be effective in separating the desired 2-chloro isomer from other isomers.
Issue 2: Incomplete Oxidation of the Methyl Group
Question: My final product shows impurities that are not the starting material or isomeric by-products. What could they be?
Answer:
Incomplete oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene is a possible cause. The oxidation of a methyl group to a carboxylic acid proceeds through intermediate stages, namely an alcohol and an aldehyde. If the reaction is not driven to completion, these intermediates can remain as impurities.
Potential By-products of Incomplete Oxidation:
-
2-Chloro-4-(methylsulfonyl)benzaldehyde
-
(2-Chloro-4-(methylsulfonyl)phenyl)methanol
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the oxidation reaction is carried out for the specified duration and at the correct temperature (e.g., 175-195 °C for nitric acid oxidation) to ensure complete conversion.[1]
-
Oxidant Concentration and Amount: Use the appropriate concentration and a sufficient molar excess of the oxidizing agent (e.g., nitric acid).[1][2]
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Monitoring the Reaction: Monitor the reaction progress using a suitable analytical technique like TLC or GC. The reaction should be continued until the starting material and any intermediates are no longer detectable.
Issue 3: Formation of Nitrated By-products
Question: When using nitric acid for the oxidation step, I have observed the formation of yellow-colored impurities. Could these be nitrated by-products?
Answer:
Yes, when using nitric acid as the oxidant at elevated temperatures, electrophilic aromatic substitution can occur, leading to the formation of nitrated by-products. The nitro group can be introduced onto the aromatic ring.
Potential Nitrated By-products:
-
2-Chloro-4-(methylsulfonyl)-x-nitrobenzoic acid (where x is likely 3, 5, or 6)
Troubleshooting Steps:
-
Temperature Control: Carefully control the temperature during the addition of nitric acid and throughout the reaction to minimize side reactions.
-
Alternative Oxidants: If nitration is a persistent issue, consider alternative oxidation methods, such as those using potassium permanganate or other oxidizing agents, though these may present their own challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two most commonly described synthetic routes are:
-
From 4-methylsulfonyltoluene: This involves the chlorination of 4-methylsulfonyltoluene to form 2-chloro-4-methylsulfonyltoluene, followed by the oxidation of the methyl group to a carboxylic acid, typically using nitric acid.[1]
-
From 2-chloro-4-(chlorosulfonyl)benzoyl chloride: This multi-step synthesis involves the reaction of 2-chloro-4-(chlorosulfonyl)benzoyl chloride with sodium sulfite, followed by reaction with a chloroacetate salt.[3][4]
Q2: What is a typical purity for the crude product?
A2: The purity of the crude product can vary significantly depending on the synthetic route and reaction conditions. For the route starting from 2-chloro-4-(chlorosulfonyl)benzoyl chloride, a purity of around 85-87% has been reported.[3][4] For the route starting from 4-methylsulfonyltoluene, the purity of the intermediate 2-chloro-4-methylsulfonyltoluene has been reported to be around 96%.[1] The final product purity will depend on the efficiency of the oxidation step and subsequent purification.
Q3: How can I purify the final product?
A3: Recrystallization is a common method for the purification of the final product. A suitable solvent system, such as methanol/water or ethanol/water, can be used.[2] Column chromatography may also be employed for small-scale purifications.
Q4: Are there any specific safety precautions I should take?
A4: Yes. The synthesis involves hazardous materials.
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Chlorine gas: is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood.
-
Nitric acid: is a strong oxidizing agent and is corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl chloride (if used to make the acid chloride): is corrosive and reacts violently with water. Handle with care in a fume hood.
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High temperatures: The oxidation step is often carried out at high temperatures, posing a risk of thermal burns.
Always consult the safety data sheets (SDS) for all chemicals used and follow your institution's safety protocols.
Data Presentation
Table 1: Gas Chromatography Analysis of the Chlorination of 4-methylsulfonyltoluene
This table summarizes the gas chromatography data for the crude product of the chlorination of 4-methylsulfonyltoluene as reported in the literature.[1]
| Retention Time (Arbitrary Units) | Peak Area (%) - Example 1 | Peak Area (%) - Example 2 | Probable Identity |
| 8.412 | 0.44 | Not Reported | Unidentified By-product |
| 9.773 | 96.00 | 96.41 | 2-Chloro-4-methylsulfonyltoluene (Desired Product) |
| 10.807 | 1.65 | 1.65 | Unidentified By-product (likely an isomer) |
| 11.065 | 1.05 | 1.05 | Unidentified By-product |
| 11.524 | 0.45 | 0.45 | Unidentified By-product |
Note: The identities of the by-products are not specified in the source document but are likely isomers and/or polychlorinated species.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-methylsulfonyltoluene
This protocol is based on the method described in patent CN102627591B.[1]
Step 1: Chlorination of 4-methylsulfonyltoluene
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To a 250 mL reactor equipped with a stirrer, reflux condenser, and gas inlet, add 4-methylsulfonyltoluene (39 g), dichloromethane (40 g), iron powder (3 g), and iodine (0.4 g).
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Heat the mixture to 87-91 °C with a water bath.
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Bubble chlorine gas through the reaction mixture. Monitor the reaction progress by gas chromatography.
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Continue the chlorine addition until the amount of starting material is significantly reduced and the desired product is the major component. This may take approximately 5 hours.
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Stop the chlorine flow and add water to the reaction mixture. Stir and gently reflux.
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Cool the mixture while stirring, then filter to collect the crude product.
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Dry the crude 2-chloro-4-methylsulfonyltoluene. This crude product can be used directly in the next step.
Step 2: Oxidation of 2-chloro-4-methylsulfonyltoluene
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Heat the crude 2-chloro-4-methylsulfonyltoluene from the previous step to 175-195 °C.
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Slowly add 63% nitric acid dropwise. Monitor the reaction progress by gas chromatography.
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Continue the nitric acid addition until the amount of 2-chloro-4-methylsulfonyltoluene is less than 2%.
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Cool the reaction mixture and adjust the pH to ≥ 9 with sodium hydroxide solution.
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Stir and filter the mixture.
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Acidify the filtrate with a suitable acid to precipitate the product.
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Filter the solid product, wash, and dry to obtain this compound.
Mandatory Visualization
Caption: Synthetic pathway and potential by-product formation.
Caption: Troubleshooting workflow for synthesis impurities.
Caption: Alternative synthesis route and potential by-products.
References
- 1. US3271445A - Nitric acid oxidation of benzene compounds containing oxidizable side chains - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
troubleshooting guide for the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems you might encounter during the synthesis of this compound, organized by the synthetic route.
Route 1: Oxidation of 2-Chloro-4-(methylsulfonyl)toluene
This common route involves the oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene to a carboxylic acid, often using strong oxidizing agents like nitric acid.
Question 1: My reaction yield is very low, or the reaction is not proceeding to completion.
Answer:
Low yields or incomplete reactions are common challenges in the oxidation of alkylbenzenes. Several factors could be at play:
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Insufficient Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent (e.g., nitric acid) is used. In nitric acid oxidations, a significant molar excess is often required for the complete conversion of the alkyl group.[1]
-
Inadequate Reaction Temperature: The oxidation of the methyl group on the benzene ring requires a significant activation energy. The reaction temperature should be carefully controlled and maintained within the optimal range, typically between 140°C and 200°C.[2]
-
Poor Quality of Starting Material: The presence of impurities in the 2-chloro-4-methylsulfonyltoluene can inhibit the reaction. Ensure the purity of your starting material before proceeding.
-
Presence of a Quaternary Benzylic Carbon: The oxidation of an alkyl side chain on a benzene ring requires the presence of at least one benzylic hydrogen. If the benzylic carbon is quaternary, the oxidation will not occur under typical conditions.
Troubleshooting Steps:
-
Verify the concentration and molar ratio of your nitric acid.
-
Ensure your reaction setup can maintain a stable and sufficiently high temperature.
-
Analyze the purity of your starting material using appropriate techniques (e.g., GC, NMR).
-
Confirm the structure of your starting material to ensure a benzylic hydrogen is present.
Question 2: I am observing the formation of a yellow, impure product that is difficult to purify.
Answer:
The formation of colored impurities is a known issue in nitric acid-based oxidations.
-
Side Reactions: Nitric acid can lead to nitration of the aromatic ring as a side reaction, resulting in nitro-substituted byproducts which are often yellow.
-
Incomplete Oxidation: The reaction may stall at intermediate oxidation states, such as the corresponding benzaldehyde or benzyl alcohol, which can contribute to impurities.
-
Difficultly Extractable Intermediates: The oxidation process can sometimes yield intermediates that are challenging to separate from the desired product.[1]
Purification Protocol:
A common method for purification is recrystallization. After the reaction, the crude product is often precipitated by acidifying the reaction mixture. This solid can then be recrystallized from a suitable solvent, such as anhydrous methanol or ethylene dichloride, to obtain the pure this compound.[2]
Table 1: Comparison of Purification Solvents
| Solvent | Purity of Final Product | Notes |
| Anhydrous Methanol | High | Good for removing polar impurities. |
| Ethylene Dichloride | High | Effective for recrystallization.[2] |
Route 2: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride
This synthetic pathway involves the reaction of 2-chloro-4-(chlorosulfonyl)benzoyl chloride with a sulfite and subsequent steps to form the final product.
Question 3: The initial hydrolysis of the sulfonyl chloride group is slow or incomplete.
Answer:
The hydrolysis of sulfonyl chlorides can be influenced by several factors.
-
Reaction Conditions: The reaction is typically carried out in an aqueous solution with reagents like sodium sulfite and sodium bicarbonate at an elevated temperature (e.g., 75°C) to facilitate the hydrolysis of the sulfonyl chloride and the formation of the sodium sulfonate salt.[3]
-
pH of the Medium: The pH of the reaction mixture should be controlled to ensure the desired reaction proceeds efficiently. Sodium bicarbonate is used to maintain a basic pH.[3]
Experimental Protocol:
A typical procedure involves charging a reaction flask with sodium sulfite and sodium bicarbonate in water. The mixture is heated, and the 2-chloro-4-(chlorosulfonyl)benzoyl chloride is added slowly. The reaction is stirred at an elevated temperature for a sufficient time to ensure complete reaction.[3]
Question 4: I am getting a low yield of the final product after the acidification and extraction steps.
Answer:
Low yields in the final workup steps can be due to several reasons:
-
Incomplete Precipitation: After the reaction sequence, the product is typically precipitated by acidifying the cooled reaction mixture with an acid like HCl. Ensure the pH is sufficiently low (e.g., pH 1-2) to fully protonate the carboxylate and precipitate the benzoic acid derivative.[2][4]
-
Inefficient Extraction: If the product is not completely precipitated, it may need to be extracted from the aqueous solution using a suitable organic solvent like ethyl acetate.[3] Multiple extractions may be necessary to maximize the recovery.
-
Losses During Washing and Drying: Ensure that the washing steps are performed with appropriate solutions to remove impurities without dissolving a significant amount of the product. The final product should be dried thoroughly to remove any residual solvent.
Table 2: Typical Yields and Purity
| Starting Material | Reagents | Yield | Purity | Reference |
| 2-chloro-4-(chlorosulfonyl)benzoyl chloride | Sodium sulfite, sodium bicarbonate, chloroacetic acid | 85% | 87% | [3] |
| 2-chloro-4-methylsulfonyltoluene | Nitric acid, oxygen, catalyst | 86.3% | 95.8% |
Visualizing the Process
To aid in understanding the troubleshooting process and the chemical synthesis, the following diagrams are provided.
Caption: A flowchart illustrating the general troubleshooting workflow for the synthesis.
Caption: Common synthetic pathways to this compound.
References
- 1. US3075009A - Oxidation of alkylbenzene carboxylic acids - Google Patents [patents.google.com]
- 2. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Parameters for 2-Chloro-4-(methylsulfonyl)benzoic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: There are several common synthetic routes, including:
-
Oxidation of 2-chloro-4-methylsulfonyltoluene: This method often employs oxidizing agents like nitric acid at elevated temperatures.[1][2][3]
-
From 2-chloro-4-(chlorosulfonyl)benzoyl chloride: This route involves hydrolysis and subsequent methylation.[4][5]
-
Haloform reaction of 2-chloro-4-methylsulfonylacetophenone: This is an alternative pathway involving the oxidation of a methyl ketone precursor.[1][6]
Q2: I am experiencing low yields in the synthesis of this compound via the oxidation of 2-chloro-4-methylsulfonyltoluene. What are the potential causes and solutions?
A2: Low yields in this reaction can be attributed to several factors:
-
Suboptimal Reaction Temperature: The oxidation reaction is typically sensitive to temperature. Temperatures between 140°C and 200°C are often cited, with a specific range of 175-195°C noted for nitric acid oxidation.[1][2][7] Ensure your reaction is maintained within the optimal range.
-
Incorrect Nitric Acid Concentration: The concentration of nitric acid is a critical parameter. Concentrations between 55 wt% and 65 wt% have been reported to be effective.[1][3]
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure the starting material is fully consumed. Reaction times can be lengthy, sometimes up to several hours.[8]
-
Byproduct Formation: Over-oxidation or side reactions can lead to the formation of unwanted byproducts.
Q3: My final product of this compound has low purity. How can I improve it?
A3: Impurities can arise from unreacted starting materials, byproducts, or residual solvents. Consider the following purification strategies:
-
Recrystallization: Recrystallization from a suitable solvent, such as anhydrous methanol or a mixture including ethylene dichloride, is a common and effective method for purifying the final product.[2][7]
-
Washing: Washing the crude product with dilute acid (e.g., HCl) and water can help remove inorganic impurities.[5]
-
pH Adjustment and Filtration: After acidification to precipitate the product, ensure thorough washing of the filter cake to remove soluble impurities.[5][6]
Q4: Are there any catalysts that can improve the efficiency of the oxidation of 2-chloro-4-methylsulfonyltoluene?
A4: Yes, the use of catalysts has been reported to improve the efficiency of this oxidation. For instance, a CuI catalyst has been patented for use in the nitric acid oxidation process.[1][7] The molar ratio of the catalyst to the starting material is a key parameter to optimize.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor reaction progress via TLC/HPLC and consider extending the reaction time. Heating to reflux for 6-48 hours may be necessary in some protocols.[5] |
| Suboptimal temperature | Calibrate your heating apparatus and ensure the reaction is maintained within the recommended temperature range for the specific protocol (e.g., 175-195 °C for nitric acid oxidation).[1][3] | |
| Incorrect reagent concentration | Verify the concentration of your reagents, particularly the oxidizing agent (e.g., nitric acid at 55-65 wt%).[1][3] | |
| Poor mixing | Ensure efficient stirring throughout the reaction, especially in heterogeneous mixtures. | |
| Byproduct Formation | Over-oxidation | Carefully control the addition rate of the oxidizing agent and maintain the recommended reaction temperature. |
| Side reactions | The choice of solvent can influence side reactions. Some methods utilize solvents like toluene or ethylene dichloride, while others are performed neat.[5] | |
| Isomer formation | In reactions like chlorosulfonation, controlling the reaction temperature is crucial to minimize the formation of unwanted isomers.[8] | |
| Product Purity Issues | Incomplete workup | Ensure proper quenching of the reaction mixture (e.g., pouring onto ice) and thorough washing of the precipitated product.[8] |
| Residual starting material | Monitor the reaction to completion. If starting material remains, consider optimizing reaction time or temperature. | |
| Ineffective purification | Experiment with different recrystallization solvents or perform multiple recrystallizations to improve purity. | |
| Reaction Stalls | Inactive catalyst | If using a catalyst, ensure it is fresh and active. |
| Presence of moisture | Some reactions, particularly those involving thionyl chloride, are sensitive to moisture. Ensure anhydrous conditions are maintained.[5] |
Data Presentation: Optimized Reaction Parameters
Table 1: Oxidation of 2-Chloro-4-methylsulfonyltoluene with Nitric Acid
| Parameter | Optimized Condition | Reference |
| Starting Material | 2-chloro-4-methylsulfonyltoluene | [1][2][3] |
| Oxidizing Agent | Nitric Acid | [1][2][3] |
| Temperature | 140-200 °C (specifically 175-195 °C) | [1][2][3][7] |
| Nitric Acid Concentration | 30-68 wt% (specifically 55-65 wt%) | [1][2][3] |
| Catalyst (optional) | CuI | [7] |
Table 2: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride
| Parameter | Condition | Reference |
| Reagents | Sodium sulfite, Sodium bicarbonate, Chloroacetic acid | [4][5] |
| Temperature (Step 1) | 50-75 °C | [4][5] |
| Temperature (Step 2) | Reflux | [4][5] |
| Reaction Time (Step 2) | 19-21 hours | [4][5] |
Experimental Protocols
Protocol 1: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride [4][5]
-
Setup: In a round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge sodium sulfite (e.g., 1.1 eq), sodium bicarbonate (e.g., 4.4 eq), and water.
-
Initial Reaction: Heat the slurry to 50-75°C.
-
Addition: Slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride (1 eq).
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Stirring: Stir the mixture at 50-75°C for approximately 2-3 hours.
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Second Addition: Add the sodium salt of chloroacetic acid (e.g., 1.7 eq).
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Reflux: Heat the reaction mixture to reflux and maintain for 19-21 hours.
-
Workup: Cool the reaction mixture to room temperature and acidify with dilute HCl.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Drying and Evaporation: Dry the organic layer with a drying agent (e.g., magnesium sulfate) and evaporate the solvent to obtain the crude product.
-
Purification: Recrystallize the crude solid to obtain pure this compound.
Protocol 2: Oxidation of 2-Chloro-4-methylsulfonyltoluene with Nitric Acid [2][3]
-
Setup: In a suitable reactor, charge 2-chloro-4-methylsulfonyltoluene.
-
Heating: Heat the starting material to 175-195°C.
-
Oxidant Addition: Slowly drip nitric acid (55-65 wt%) into the reactor while maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.
-
Cooling and pH Adjustment: Cool the reaction mixture and adjust the pH to ≥ 9 with a sodium hydroxide solution.
-
Filtration: Filter the mixture to remove any unreacted starting material.
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Precipitation: Acidify the filtrate with an acid (e.g., HCl) to a pH of about 2 to precipitate the product.
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Isolation and Drying: Filter the solid product, wash it with water, and dry to obtain this compound.
Visualizations
Caption: Workflow for the oxidation of 2-chloro-4-methylsulfonyltoluene.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. This compound | 53250-83-2 | Benchchem [benchchem.com]
- 2. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Chlorination of 4-(Methylsulfonyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 4-(methylsulfonyl)benzoic acid to its corresponding acyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 4-(methylsulfonyl)benzoyl chloride, offering potential causes and solutions.
Q1: My reaction is sluggish or incomplete, and I still have a significant amount of starting material (4-(methylsulfonyl)benzoic acid) remaining. What could be the issue?
A1: Incomplete conversion is a common issue that can stem from several factors related to reagent quality, reaction conditions, and setup.
-
Potential Causes:
-
Low-quality or wet chlorinating agent: Thionyl chloride (SOCl₂) is highly susceptible to hydrolysis. If it has been improperly stored or is old, its efficacy will be diminished.
-
Presence of moisture: Any moisture in the reaction setup (glassware, solvent, or starting material) will consume the chlorinating agent, preventing it from reacting with the carboxylic acid.
-
Insufficient amount of chlorinating agent: An inadequate molar excess of the chlorinating agent may not be enough to drive the reaction to completion.
-
Low reaction temperature or insufficient reaction time: The activation energy for the reaction may not be reached, or the reaction may not have had enough time to proceed to completion.
-
Poor solubility of the starting material: 4-(Methylsulfonyl)benzoic acid has limited solubility in some non-polar solvents, which can hinder the reaction.
-
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator before use. Use freshly opened or distilled thionyl chloride. Dry the 4-(methylsulfonyl)benzoic acid in a vacuum oven before use.
-
Increase the excess of chlorinating agent: A molar excess of 2-3 equivalents of thionyl chloride is typically recommended.
-
Optimize reaction temperature and time: Consider gradually increasing the reaction temperature. Monitoring the reaction by TLC or IR spectroscopy can help determine the optimal reaction time.[1] The disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum is a good indicator of reaction completion.[1]
-
Use a co-solvent: Adding a co-solvent like toluene can help to dissolve the starting material and facilitate the reaction.[2]
-
Catalyst addition: A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction.[2]
-
Q2: After workup, my product is an oily substance or a low-melting solid, and the yield is low. What is the likely side product?
A2: The most probable side product causing a low yield and affecting the physical state of your product is the corresponding benzoic anhydride, 4,4'-sulfonylbis(benzoic anhydride).
-
Formation Mechanism: The anhydride can form if the initially formed acyl chloride reacts with unreacted carboxylic acid. This is more likely to occur if the chlorinating agent is added too slowly or if there is localized depletion of the chlorinating agent.
-
Prevention and Troubleshooting:
-
Control the addition of the chlorinating agent: Add the thionyl chloride dropwise to a suspension of the carboxylic acid to maintain a consistent excess of the chlorinating agent throughout the reaction.
-
Ensure efficient stirring: Vigorous stirring is crucial to prevent localized concentration gradients.
-
Purification: The anhydride can often be separated from the desired acyl chloride by distillation under reduced pressure or by careful crystallization.
-
Q3: My final product seems to be contaminated with a water-soluble impurity, leading to a lower than expected yield of the desired acyl chloride after purification. What is happening?
A3: This is a classic sign of hydrolysis of the 4-(methylsulfonyl)benzoyl chloride back to the starting 4-(methylsulfonyl)benzoic acid. Acyl chlorides are highly reactive towards water.
-
Cause: Exposure to moisture during the workup or storage is the primary cause. This can happen if the reaction is quenched with water, or if the product is exposed to atmospheric moisture.
-
Prevention and Troubleshooting:
-
Anhydrous Workup: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude product can then be used directly or purified by distillation or recrystallization from a non-polar, anhydrous solvent.
-
Careful Quenching: If an aqueous workup is unavoidable, it should be performed quickly at low temperatures (e.g., pouring the reaction mixture onto crushed ice) to minimize the contact time between the acyl chloride and water.
-
Proper Storage: Store the purified 4-(methylsulfonyl)benzoyl chloride in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
Q4: I am observing unexpected peaks in my GC-MS or NMR analysis, suggesting the presence of chlorinated byproducts on the aromatic ring or the methyl group. Is this possible?
A4: While less common under standard chlorination conditions for converting a carboxylic acid to an acyl chloride, side-chain and aromatic ring chlorination can occur, especially under more forcing conditions.
-
Potential Side Reactions:
-
Side-chain chlorination: Thionyl chloride can react with activated methyl groups under certain conditions, potentially leading to the formation of 4-(chloromethylsulfonyl)benzoyl chloride or 4-(dichloromethylsulfonyl)benzoyl chloride.[3]
-
Aromatic ring chlorination: Although the methylsulfonyl and benzoyl chloride groups are deactivating, forcing conditions (e.g., high temperatures, prolonged reaction times, or the presence of certain catalysts) could potentially lead to chlorination of the aromatic ring.
-
-
Prevention:
-
Mild Reaction Conditions: Use the mildest possible conditions (lowest effective temperature and shortest necessary reaction time) to achieve full conversion of the carboxylic acid.
-
Avoid Contaminants: Ensure that the starting material and reagents are free from impurities that might catalyze unwanted side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended chlorinating agent for the synthesis of 4-(methylsulfonyl)benzoyl chloride?
A1: Thionyl chloride (SOCl₂) is the most commonly used and effective reagent for this transformation. Oxalyl chloride is another alternative that can be used under milder conditions, often with a catalytic amount of DMF.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting material. The disappearance of the starting material spot indicates the completion of the reaction. Note that the acyl chloride may hydrolyze back to the carboxylic acid on the silica gel plate, so interpretation requires care.[1]
-
Infrared (IR) Spectroscopy: Withdraw a small aliquot of the reaction mixture, evaporate the excess thionyl chloride, and record the IR spectrum. The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1750-1800 cm⁻¹) signify the progress of the reaction.[1]
Q3: What is a typical workup procedure for this reaction?
A3: After the reaction is deemed complete, the excess thionyl chloride and any solvent are typically removed by distillation, often under reduced pressure.[4] The resulting crude 4-(methylsulfonyl)benzoyl chloride can then be purified by vacuum distillation or by recrystallization from a suitable anhydrous solvent (e.g., hexane or a mixture of hexane and dichloromethane).
Q4: What are the main safety precautions to consider during this experiment?
A4:
-
Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction evolves SO₂ and HCl gases, which should be scrubbed by passing them through a sodium hydroxide solution.
Data Presentation
| Side Product | Chemical Structure | Potential Cause | Analytical Signature (relative to desired product) |
| 4-(Methylsulfonyl)benzoic acid | HOOC-C₆H₄-SO₂CH₃ | Incomplete reaction or hydrolysis of the product. | Higher polarity on TLC; broad O-H in IR; different retention time in GC/LC. |
| 4,4'-Sulfonylbis(benzoic anhydride) | (O(CO-C₆H₄)₂SO₂) | Reaction of acyl chloride with unreacted carboxylic acid. | Lower polarity than the carboxylic acid on TLC; two C=O stretches in IR; higher molecular weight in MS. |
| 4-(Chloromethylsulfonyl)benzoyl chloride | ClCO-C₆H₄-SO₂CH₂Cl | Over-chlorination/side reaction with the methyl group. | Different fragmentation pattern in MS; characteristic shifts in ¹H and ¹³C NMR. |
| Ring-chlorinated isomers | ClCO-C₆H₃Cl-SO₂CH₃ | Harsh reaction conditions (high temperature, prolonged time). | Isotopic pattern for additional chlorine in MS; complex aromatic region in NMR. |
Experimental Protocols
The following is a general experimental protocol for the chlorination of 4-(methylsulfonyl)benzoic acid using thionyl chloride, adapted from procedures for similar compounds.[2]
Materials:
-
4-(Methylsulfonyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous solvents for purification (e.g., hexane, dichloromethane)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, add 4-(methylsulfonyl)benzoic acid (1.0 eq).
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Add anhydrous toluene to the flask to create a slurry.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise from the dropping funnel at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (around 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by IR or TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure.
-
The crude 4-(methylsulfonyl)benzoyl chloride can be purified by vacuum distillation or by recrystallization from an anhydrous solvent system.
Visualizations
Caption: Experimental workflow for the synthesis of 4-(methylsulfonyl)benzoyl chloride.
Caption: Troubleshooting logic for side reactions in the chlorination of 4-(methylsulfonyl)benzoic acid.
References
challenges in the scale-up of 2-Chloro-4-(methylsulfonyl)benzoic acid synthesis
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound at an industrial scale?
A1: The most prevalent industrial methods for synthesizing this compound include:
-
Oxidation of 2-chloro-4-methylsulfonyltoluene: This is a common route, but the oxidation of the methyl group can be challenging due to the deactivating effects of the chloro and sulfonyl groups.[1]
-
From 2-chloro-4-(chlorosulfonyl)benzoyl chloride: This multi-step process involves the reaction of the sulfonyl chloride with a sulfite, followed by reaction with a chloroacetate.[2][3]
Q2: What are the primary challenges when scaling up the oxidation of 2-chloro-4-methylsulfonyltoluene?
A2: Scaling up the oxidation of 2-chloro-4-methylsulfonyltoluene presents several difficulties:
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Harsh Reaction Conditions: Often, high temperatures (140-200°C) and pressures are required, which necessitates specialized industrial equipment.[1]
-
Oxidizing Agent Selection:
-
Nitric Acid: While effective, it can lead to the formation of hazardous NOx gases, posing environmental and safety risks.[1][4][5]
-
Sodium Hypochlorite: This reagent is milder but may require a phase-transfer catalyst, increasing costs and complicating purification.[1]
-
Air/Oxygen: While environmentally friendly, this method often results in lower conversion rates.[1]
-
-
Incomplete Conversion: The electron-withdrawing nature of the existing substituents on the aromatic ring makes the methyl group less reactive, leading to difficulties in achieving complete oxidation.[1]
Q3: Are there significant safety concerns associated with the synthesis of this compound?
A3: Yes, several safety hazards should be carefully managed:
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Use of Toxic and Corrosive Reagents: Many synthetic routes employ hazardous materials such as thionyl chloride, strong acids (sulfuric, nitric), and chlorinated solvents.[5][6]
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Generation of Toxic Byproducts: The use of nitric acid as an oxidizing agent produces toxic NOx gases.[1]
-
Exothermic Reactions: The oxidation and chlorination steps can be highly exothermic and require careful temperature control to prevent runaway reactions, especially at a large scale.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Oxidation Step | Incomplete reaction due to insufficient oxidant or deactivation of the starting material. | Optimize the molar ratio of the oxidizing agent. Consider using a catalyst (e.g., CuI, Co₂O₃) in combination with oxygen and a smaller amount of nitric acid to improve efficiency and reduce NOx emissions.[1] For nitric acid oxidation, ensure the temperature is maintained between 175-195°C for sufficient reactivity.[5][7] |
| Formation of Impurities | Side reactions such as over-oxidation or incomplete reaction. Chlorination of the starting material at undesired positions. | For the synthesis starting from 4-methylsulfonyltoluene, control the chlorination temperature between 85-95°C and monitor the reaction closely by GC to minimize the formation of isomers.[5][7] During oxidation with nitric acid, precise temperature control is crucial to prevent side reactions. |
| Difficulty in Product Isolation and Purification | The product may be contaminated with starting materials or byproducts of similar polarity. | Acid-base workup can be effective. After the reaction, basifying the solution with NaOH will dissolve the acidic product, allowing for the filtration of non-acidic impurities. The product can then be precipitated by re-acidification.[1][7] Recrystallization from a suitable solvent like methanol can be employed for final purification.[1] |
| Poor Purity of Final Product | Inadequate removal of reagents, solvents, or byproducts. | Ensure thorough washing of the filtered product, for instance with dilute HCl, to remove any remaining salts or acids.[3] Employ analytical techniques like GC or HPLC to monitor purity throughout the process and after each purification step. A purity of >98% (by GC) is achievable.[8] |
Quantitative Data Summary
The following table summarizes reported yields and purity for different synthetic approaches to this compound.
| Starting Material | Key Reagents | Yield | Purity | Reference |
| 2-chloro-4-(chlorosulfonyl)benzoyl chloride | Sodium sulfite, Sodium bicarbonate, Chloroacetic acid | 89% | 85% | [3] |
| 2-chloro-4-(chlorosulfonyl)benzoyl chloride | Sodium sulfite, Sodium bicarbonate, Sodium salt of chloroacetic acid | 85% | 87% | [2] |
| 2-chloro-3-methyl-4-methylsulfonylacetophenone | Sodium hypochlorite, Benzyltriethylammonium chloride | 97.5% | 97.9% | [6] |
| 4-methylsulfonyltoluene | Chlorine, Nitric acid | 97% (for intermediate) | 96% (for intermediate) | [5] |
Experimental Protocols
Protocol 1: Synthesis from 2-chloro-4-(chlorosulfonyl)benzoic acid[3]
-
Preparation of 2-chloro-4-sulfinyl benzoic acid intermediate:
-
Charge a 250 mL round-bottom flask with 9.2 g of sodium sulfite, 24.6 g of sodium bicarbonate, and 80 mL of water.
-
Heat the resulting slurry to 50°C.
-
Slowly add 20.0 g of 2-chloro-4-(chlorosulfonyl)benzoic acid over 15 minutes.
-
Maintain the temperature at 50°C for three hours.
-
-
Formation of this compound:
-
To the aqueous solution of the intermediate, add 10.4 g of chloroacetic acid and 5.7 mL of 50% aqueous sodium hydroxide sequentially.
-
Heat the reaction mixture to reflux and maintain for 19 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to ambient temperature.
-
Acidify with dilute HCl, which will cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the collected solids with dilute HCl.
-
Dry the product to obtain this compound as a white solid.
-
Protocol 2: Synthesis via Oxidation of 2-chloro-4-methylsulfonyltoluene with Nitric Acid[5][7]
-
Reaction Setup:
-
In a suitable reactor, heat the crude 2-chloro-4-methylsulfonyltoluene to a temperature between 175-195°C.
-
-
Oxidation:
-
Slowly add nitric acid (concentration of 55-65 wt%) to the heated starting material.
-
Monitor the reaction progress using gas chromatography (GC).
-
Stop the addition of nitric acid when the amount of starting material is less than 2%.
-
-
Work-up and Isolation:
-
Cool the reaction mixture.
-
Adjust the pH to ≥9 with a sodium hydroxide solution and stir.
-
Filter the solution to remove any insoluble materials.
-
Acidify the filtrate with a suitable acid to precipitate the product.
-
Filter the precipitated solid.
-
Dry the filter cake to obtain 2-chloro-4-methylsulfonylbenzoic acid as a pale-yellow crystalline solid.
-
Visualizations
References
- 1. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 5. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 6. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 8. This compound | 53250-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
stability of 2-Chloro-4-(methylsulfonyl)benzoic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chloro-4-(methylsulfonyl)benzoic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a crystalline solid that is expected to be relatively stable under standard storage conditions (cool, dry, and dark). However, its stability can be compromised by exposure to high temperatures, extreme pH, strong oxidizing agents, and UV light. The presence of functional groups such as the carboxylic acid, sulfonyl, and chloro groups suggests potential degradation pathways under stress conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: Photostability studies are crucial for compounds with aromatic rings. Exposure to UV or high-intensity visible light could potentially lead to photodegradation. It is recommended to handle and store the compound in amber vials or protected from light to minimize the risk of photolytic degradation.
Q4: What is the expected thermal stability of this compound?
A4: The compound has a relatively high melting point (approximately 193-194°C), suggesting good thermal stability in the solid state under normal laboratory conditions.[1] However, at elevated temperatures, particularly in solution, degradation can be expected to accelerate. Thermal decomposition can lead to the release of hazardous gases, including oxides of carbon, sulfur, and hydrogen chloride.[2] Studies on similar benzoic acid derivatives suggest that decarboxylation can occur at very high temperatures.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products have not been extensively reported in the literature, potential degradation pathways can be inferred based on the molecule's structure. These may include:
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Hydrolysis products: Cleavage of the methylsulfonyl group under harsh hydrolytic conditions.
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Decarboxylation product: Loss of the carboxylic acid group as carbon dioxide at high temperatures, forming 1-chloro-3-(methylsulfonyl)benzene.
-
Substitution products: Nucleophilic substitution of the chlorine atom, although this is generally less likely under typical degradation study conditions without the presence of a strong nucleophile.
-
Oxidative degradation products: The aromatic ring could be susceptible to oxidation, leading to hydroxylated or ring-opened products.
Troubleshooting Guide
Issue 1: I am observing significant degradation of the compound in my control sample.
-
Possible Cause: The compound may be unstable in the chosen solvent or under ambient laboratory light and temperature over the duration of the experiment.
-
Troubleshooting Steps:
-
Prepare fresh control samples at the time of analysis.
-
Store control samples in the dark and at a reduced temperature (e.g., 2-8°C).
-
Evaluate the stability of the compound in the analytical solvent by running a time-course experiment.
-
Ensure the purity of the starting material.
-
Issue 2: I am not observing any degradation under my stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough to induce degradation.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).
-
Increase the temperature of the study.
-
Extend the duration of the stress exposure.
-
For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.
-
Issue 3: I am seeing multiple, poorly resolved peaks in my chromatogram after degradation.
-
Possible Cause: The analytical method may not be optimized to separate all the degradation products from the parent compound and from each other.
-
Troubleshooting Steps:
-
Optimize the HPLC method by adjusting the gradient, mobile phase composition, column type, and temperature.
-
Employ a different detection wavelength or a more universal detector like a mass spectrometer.
-
Ensure that the degradation has not proceeded too far, as this can lead to a complex mixture of secondary degradants. Aim for 5-20% degradation of the active substance.[3]
-
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various forced degradation conditions. Please note that this data is illustrative and based on general chemical principles, as specific quantitative stability data for this compound is not widely available in published literature.
| Condition | Stressor | Temperature | Duration | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 24 hours | Minor to Moderate | Hydrolysis products |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Moderate to Significant | Hydrolysis products, salts |
| Neutral Hydrolysis | Water | 80°C | 72 hours | Negligible to Minor | - |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Moderate | Oxidized aromatic ring products |
| Thermal (Solid) | - | 105°C | 7 days | Negligible | - |
| Thermal (Solution) | In inert solvent | 80°C | 72 hours | Minor | - |
| Photostability (Solid) | ICH Q1B Option 2 | Room Temp | As per ICH | Minor | Photodegradation products |
| Photostability (Solution) | ICH Q1B Option 2 | Room Temp | As per ICH | Minor to Moderate | Photodegradation products |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a suitable amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of approximately 1 mg/mL.
2. Hydrolytic Degradation:
-
Acidic Conditions: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 80°C for 24 hours. Cool the solution, neutralize with an appropriate amount of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Basic Conditions: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for 8 hours. Cool the solution, neutralize with an appropriate amount of 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Neutral Conditions: To 1 mL of the stock solution, add 1 mL of purified water. Heat the mixture at 80°C for 72 hours. Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
3. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
4. Thermal Degradation:
-
Solid State: Place a thin layer of the solid compound in a petri dish and expose it to a temperature of 105°C for 7 days. After exposure, dissolve a known amount of the solid in the solvent and dilute to a final concentration of 0.1 mg/mL.
-
Solution State: Prepare a solution of the compound in an inert solvent (e.g., acetonitrile) and heat it at 80°C for 72 hours. Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
5. Photostability Testing:
-
Expose the solid compound and a solution of the compound (in a photostable, transparent container) to a light source that meets the requirements of ICH Q1B Option 2 (a combination of cool white fluorescent and near-UV lamps). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter. After exposure, prepare solutions of the solid and dilute the exposed solution to a final concentration of 0.1 mg/mL.
Analysis:
-
All stressed samples, along with an unstressed control sample, should be analyzed by a validated stability-indicating HPLC method, typically with UV detection. Peak purity analysis of the parent peak should be performed using a photodiode array detector to ensure that no degradation products are co-eluting.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Logical relationships for troubleshooting stability studies.
References
dealing with solvent effects in 2-Chloro-4-(methylsulfonyl)benzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing solvent effects in reactions involving 2-Chloro-4-(methylsulfonyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for dissolving this compound?
Due to its polarity imparted by the sulfonyl and carboxylic acid groups, this compound exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as polar protic solvents like methanol and ethanol. Its solubility is limited in nonpolar solvents.
Q2: I am having trouble achieving complete dissolution of this compound in my reaction solvent. What can I do?
If you are experiencing solubility issues, consider the following:
-
Increase Polarity: Switch to a more polar solvent. For instance, if you are using dichloromethane (DCM), consider trying tetrahydrofuran (THF) or DMF.
-
Heating: Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.
-
Co-solvent System: Employing a mixture of solvents can modulate the overall polarity and enhance solubility. For example, a small amount of DMF or DMSO can be added to a less polar solvent to aid dissolution.
Q3: How does the choice of solvent affect the conversion of the carboxylic acid to the acid chloride?
The conversion of this compound to its acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, is commonly performed in non-polar, aprotic solvents.
-
Toluene: Often used as a solvent for reactions with thionyl chloride, allowing for the easy removal of excess reagent and solvent by distillation.[1]
-
Dichloromethane (DCM): A common solvent for reactions involving oxalyl chloride, often with a catalytic amount of DMF.
Using polar protic solvents is not recommended as they will react with the chlorinating agent.
Q4: What is the best solvent for recrystallizing this compound to improve its purity?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Anhydrous Methanol: A patent describes a method for recrystallizing the crude product from hot anhydrous methanol.[2]
-
Ethylene Dichloride: Another patent suggests recrystallization using ethylene dichloride.[3]
-
Solvent/Anti-solvent Systems: A mixture of a good solvent (like methanol or acetone) and an anti-solvent (like water or hexane) can also be effective for recrystallization.
Troubleshooting Guide: Solvent Effects in Reactions
This guide addresses common issues encountered during reactions with this compound and its derivatives, with a focus on the role of the solvent.
Issue 1: Low Yield in Amidation or Esterification Reactions
Q: I am getting a low yield in the amidation/esterification of 2-Chloro-4-(methylsulfonyl)benzoyl chloride. Could the solvent be the issue?
A: Yes, the solvent plays a critical role in these reactions. Here are some potential solvent-related causes and solutions:
-
Cause: Poor solubility of reactants. If the amine or alcohol is not sufficiently soluble in the chosen solvent, the reaction rate will be slow, leading to incomplete conversion.
-
Solution: Choose a solvent that dissolves all reactants. Polar aprotic solvents like DMF, THF, or acetonitrile are generally good choices for amidation and esterification reactions. For less polar reactants, DCM or chloroform might be suitable.
-
-
Cause: Reaction with the solvent. Protic solvents like alcohols or water will compete with your nucleophile (amine or alcohol) in reacting with the highly reactive acid chloride, leading to undesired byproducts and reduced yield.
-
Solution: Always use anhydrous aprotic solvents for these reactions. Ensure your glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Cause: Inadequate neutralization of HCl byproduct. The reaction of an acid chloride with an amine or alcohol generates hydrochloric acid (HCl). In amidation, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: While not directly a solvent issue, the choice of base and its solubility in the reaction solvent is crucial. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) that is soluble in your reaction solvent to scavenge the HCl. Pyridine can also be used and can sometimes act as a co-solvent.
-
Issue 2: Formation of Impurities
Q: My final product is contaminated with impurities. How can I minimize their formation by optimizing the solvent?
A: Solvent choice can significantly influence the formation of byproducts.
-
Cause: Side reactions promoted by the solvent. In some cases, the solvent can participate in or promote side reactions. For example, in Friedel-Crafts acylation reactions using 2-Chloro-4-(methylsulfonyl)benzoyl chloride, the solvent can influence the regioselectivity and the formation of byproducts.[4][5]
-
Solution: Screen different solvents to find one that minimizes byproduct formation. For Friedel-Crafts reactions, non-polar solvents like carbon disulfide or nitrobenzene are often used, and the choice can affect the product distribution.
-
-
Cause: Difficult purification due to solvent properties. A high-boiling point solvent (e.g., DMF, DMSO) can be difficult to remove completely during workup, leading to contamination of the final product.
-
Solution: If possible, opt for a lower-boiling point solvent that still provides adequate solubility (e.g., THF, DCM, ethyl acetate). If a high-boiling solvent is necessary, ensure you are using appropriate purification techniques like high-vacuum distillation or thorough washing during extraction.
-
Quantitative Data on Solvent Effects
Table 1: Solvent Effects on the Synthesis of this compound via Chlorination and Oxidation
| Step | Solvent(s) | Temperature (°C) | Reactants | Reported Yield | Reference |
| Chlorination | Dichloromethane | 87-91 | 4-methylsulfonyltoluene, Cl₂, Fe, I₂ | 94.8% (of intermediate) | [6] |
| Chlorination | Carbon Tetrachloride | 87-91 | 4-methylsulfonyltoluene, Cl₂, Fe, I₂ | 93.4% (of intermediate) | --- |
| Oxidation | None (neat) | 175-195 | 2-chloro-4-methylsulfonyltoluene, HNO₃ | ~85% | [6] |
Table 2: Illustrative Solvent Selection for Amidation of 2-Chloro-4-(methylsulfonyl)benzoyl chloride
Note: This table is for illustrative purposes, as direct comparative data was not found in the search results.
| Solvent | Dielectric Constant (Polarity) | Expected Outcome | Rationale |
| Dichloromethane (DCM) | 9.1 (Low) | Good for reactants with lower polarity. Easy to remove. | A common aprotic solvent for acylation. |
| Tetrahydrofuran (THF) | 7.5 (Moderate) | Good general-purpose solvent. | Good balance of solubility for many organic compounds. |
| Acetonitrile (MeCN) | 37.5 (High) | Good for more polar reactants. | Polar aprotic solvent that is generally unreactive. |
| N,N-Dimethylformamide (DMF) | 36.7 (High) | Excellent solvating power, may increase reaction rate. | High boiling point can make removal difficult. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl chloride
This protocol is a generalized procedure based on literature methods.[1]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), and a dropping funnel, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 5 mL per gram of benzoic acid).
-
Reagent Addition: Cool the flask in an ice-water bath. Slowly add thionyl chloride (2.0 eq) dropwise via the dropping funnel. A catalytic amount of anhydrous DMF (a few drops) can be added to accelerate the reaction.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to 50-60 °C. Maintain this temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the excess toluene and thionyl chloride under reduced pressure. The resulting crude 2-Chloro-4-(methylsulfonyl)benzoyl chloride can often be used in the next step without further purification.
Protocol 2: General Procedure for Amidation
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid Chloride Addition: Dissolve 2-Chloro-4-(methylsulfonyl)benzoyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: General Procedure for Esterification
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Cooling: Cool the solution to 0 °C.
-
Acid Chloride Addition: Add a solution of 2-Chloro-4-(methylsulfonyl)benzoyl chloride (1.1 eq) in the same solvent dropwise.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC).
-
Workup and Purification: Follow the same workup and purification procedure as described for the amidation reaction (Protocol 2).
Visualizations
Caption: General experimental workflow for the synthesis of derivatives.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Logical guide for selecting a recrystallization solvent system.
References
- 1. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Isolating Pure 2-Chloro-4-(methylsulfonyl)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting advice, and frequently asked questions for the successful isolation of pure 2-Chloro-4-(methylsulfonyl)benzoic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated Product | Incomplete acidification; Product still dissolved in the aqueous layer. | Ensure the pH of the reaction mixture is lowered sufficiently, typically to pH 1, by adding dilute HCl.[1][2] Test the pH with litmus paper or a pH meter. Cool the mixture in an ice bath to further decrease the solubility of the product. |
| The product has some solubility in the aqueous acidic medium. | After acidification and filtration, extract the filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product.[3] | |
| Product is Oily or Gummy, Not a Solid | Presence of impurities or residual solvent. | Try triturating the oily product with a non-polar solvent like hexane to induce solidification and remove non-polar impurities. Consider a full recrystallization if the issue persists. |
| Incomplete reaction leading to a mixture of starting materials and product. | Review the reaction monitoring data (e.g., TLC, LC-MS) to confirm the reaction went to completion. If not, the reaction may need to be optimized (e.g., longer reaction time, higher temperature). | |
| Poor Purity of the Isolated Solid (e.g., 85-87%) | Co-precipitation of inorganic salts or other reaction byproducts. | Wash the filtered solid thoroughly with dilute HCl followed by cold water to remove inorganic salts.[1] For organic impurities, recrystallization is necessary. |
| Inefficient extraction leading to the carrying over of aqueous-soluble impurities. | If performing an extraction, ensure proper phase separation. Brine washes of the organic layer can help remove residual water and water-soluble impurities. | |
| Difficulty in Filtering the Precipitated Solid | Very fine particles clogging the filter paper. | Use a Büchner funnel with a suitable grade of filter paper. Applying a vacuum will speed up the filtration. A celite bed can be used for very fine precipitates. |
| Discolored Product (e.g., brown or yellow) | Presence of colored impurities from the reaction. | Recrystallization from a suitable solvent system can remove colored impurities.[4][5] Activated carbon treatment during recrystallization can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for isolating this compound from the reaction mixture?
A1: The most common method is precipitation by acidification. After the reaction is complete, the aqueous mixture is cooled and then acidified with a dilute acid, typically hydrochloric acid (HCl), to a pH of 1.[1][2] This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution as a solid.
Q2: What should I do if my product doesn't precipitate upon acidification?
A2: If precipitation does not occur or is incomplete, first ensure the pH is indeed acidic (pH 1). If the pH is correct, the product may be more soluble than expected. Try cooling the solution in an ice bath to reduce its solubility. If the product still remains in solution, an extraction with an organic solvent like ethyl acetate is the recommended next step.[3]
Q3: The initial purity of my isolated solid is around 85-89%. How can I improve this?
A3: An initial purity of 85-89% is common for the crude product after precipitation.[1][3] To achieve higher purity, recrystallization is the most effective method. Solvents such as ethylene dichloride or anhydrous methanol have been reported for recrystallization of this compound or its analogs.[4][5]
Q4: What are the key parameters to control during the work-up?
A4: The key parameters are:
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Temperature: Cooling the reaction mixture before and during acidification can improve the yield of the precipitate.
-
pH: Precise control of the pH to ensure complete precipitation of the carboxylic acid is crucial.
-
Washing: Thoroughly washing the filtered solid with dilute acid and water is important to remove trapped inorganic salts and other water-soluble impurities.[1]
Q5: Is an organic solvent extraction always necessary?
A5: Not always. If a high yield of solid is obtained directly by precipitation and filtration, an extraction of the aqueous filtrate might not be necessary. However, if the yield is low, extracting the filtrate with a solvent like ethyl acetate can recover a significant amount of dissolved product.[3]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Initial Purity (Crude) | 85 - 87% | [1][3] |
| Overall Yield (Crude) | 85 - 89% | [1][3] |
| pH for Precipitation | 1 | [1][2] |
Experimental Protocols
Protocol 1: Isolation by Precipitation
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Cooling: Once the reaction is deemed complete, cool the reaction mixture to ambient temperature. For potentially higher recovery, further cooling in an ice bath can be beneficial.
-
Acidification: Slowly add dilute hydrochloric acid (HCl) to the cooled reaction mixture while stirring. Monitor the pH using a pH meter or pH paper. Continue adding acid until the pH of the solution reaches 1.[1][2]
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Precipitation: A white solid of this compound should precipitate out of the solution. Continue stirring for a period (e.g., 30 minutes to a few hours) to ensure complete crystallization.[2]
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Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake with dilute HCl, followed by cold water, to remove any remaining inorganic salts.[1]
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Drying: Dry the collected solid under vacuum to obtain the crude this compound.[1]
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent for recrystallization. Ethylene dichloride or anhydrous methanol have been suggested for this compound or its derivatives.[4][5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
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Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If needed, place the flask in an ice bath to induce further crystallization.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Visualized Workflows
Caption: Workflow for the isolation of crude this compound.
Caption: General workflow for the purification by recrystallization.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. prepchem.com [prepchem.com]
- 4. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 5. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
common pitfalls in the synthesis of Tembotrione from 2-Chloro-4-(methylsulfonyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tembotrione from 2-Chloro-4-(methylsulfonyl)benzoic acid.
Synthesis Overview
The synthesis of Tembotrione from this compound is a multi-step process that involves the formation of a key benzoyl chloride intermediate, followed by condensation with 1,3-cyclohexanedione to form an enol ester, which is then rearranged to yield the final Tembotrione product. Careful control of reaction conditions is crucial to maximize yield and purity.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of Tembotrione.
Step 1: Formation of 2-Chloro-4-(methylsulfonyl)benzoyl chloride
Question: The conversion of this compound to the corresponding benzoyl chloride is incomplete, leading to low yields in the subsequent step. What are the possible causes and solutions?
Answer:
Incomplete conversion in this step is a frequent pitfall. The primary causes and troubleshooting strategies are outlined below:
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Moisture Contamination: Thionyl chloride (SOCl₂) and other chlorinating agents are highly sensitive to moisture. Any water present in the starting material, solvent, or reaction vessel will consume the reagent, leading to reduced efficiency.
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Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The this compound should be dried under vacuum before use.
-
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Insufficient Chlorinating Agent: An inadequate amount of the chlorinating agent will result in incomplete conversion.
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Solution: Use a molar excess of the chlorinating agent. A common protocol suggests using up to 2 equivalents of thionyl chloride.
-
-
Low Reaction Temperature or Time: The reaction may be too slow at lower temperatures or may not have proceeded to completion if the reaction time is too short.
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Solution: The reaction can be gently heated to reflux (around 75-80°C for thionyl chloride in a solvent like dichloroethane) to ensure completion.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Impure Starting Material: Impurities in the this compound can interfere with the reaction.
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Solution: Ensure the purity of the starting material. Recrystallization may be necessary if significant impurities are present.
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Step 2: Acylation of 1,3-Cyclohexanedione
Question: The reaction between 2-Chloro-4-(methylsulfonyl)benzoyl chloride and 1,3-cyclohexanedione results in a low yield of the desired enol ester. What could be the issue?
Answer:
Low yields in the acylation step can be attributed to several factors:
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Hydrolysis of the Benzoyl Chloride: The benzoyl chloride intermediate is highly reactive and susceptible to hydrolysis back to the carboxylic acid if exposed to water.
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Solution: After its synthesis, the benzoyl chloride should be used immediately or stored under strictly anhydrous conditions. Ensure the reaction solvent and 1,3-cyclohexanedione are free of moisture.
-
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Side Reactions of 1,3-Cyclohexanedione: 1,3-Cyclohexanedione can undergo self-condensation or other side reactions in the presence of a base. The choice and amount of base are critical.
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Solution: Use a non-nucleophilic base, such as triethylamine, and add it slowly to the reaction mixture.[2] The reaction is often performed at a controlled temperature (e.g., 0-5°C) to minimize side reactions.
-
-
Incomplete Reaction: The reaction may not have reached completion.
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Solution: Monitor the reaction by TLC or HPLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be beneficial. However, be cautious as this can also promote side reactions.
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Step 3: Rearrangement to Tembotrione
Question: The rearrangement of the enol ester to Tembotrione is not proceeding as expected, or is producing significant impurities. What are the common pitfalls in this step?
Answer:
The final rearrangement is a critical step, and its success depends on the catalyst and reaction conditions.
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Catalyst Inactivity or Side Reactions: The rearrangement is often catalyzed by a cyanide source, such as acetone cyanohydrin, in the presence of a base.[1] The catalyst can be sensitive to impurities.
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Solution: Use a fresh, high-purity catalyst. The presence of residual acid from the previous step can neutralize the basic catalyst, so ensuring the enol ester intermediate is free from acidic impurities is important.
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Formation of Impurities: A major impurity that can arise is from residual cyanide, which can be toxic and difficult to remove.[1]
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Solution: Careful control of the amount of cyanide catalyst is necessary. Post-reaction workup and purification steps are crucial for removing these impurities. A specific purification method involves dissolving the crude product in an aqueous solution, treating it with an adsorbent like activated carbon, and then crystallizing the purified Tembotrione by adjusting the pH.[1]
-
-
Incomplete Rearrangement: The reaction may not go to completion, leaving unreacted enol ester.
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Solution: Ensure proper reaction temperature and time as specified in established protocols. Monitoring the reaction progress is key to determining the optimal endpoint.
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Frequently Asked Questions (FAQs)
Q1: What are the expected yields for each step in the synthesis of Tembotrione?
A1: Yields can vary depending on the specific reaction conditions and scale. However, based on patent literature, the following are representative yields:
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The conversion of the benzoic acid to the benzoyl chloride is often high, typically in the range of 95-99%.
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The acylation of 1,3-cyclohexanedione and subsequent rearrangement can have a combined yield of around 80-90%.[2]
Q2: What are the common impurities found in the final Tembotrione product?
A2: Besides unreacted starting materials and intermediates, specific impurities can be formed. One significant impurity is residual cyanide from the rearrangement catalyst.[1] Other potential impurities can arise from side reactions of 1,3-cyclohexanedione or the benzoyl chloride. HPLC is a common method for detecting and quantifying these impurities.[3]
Q3: What purification methods are most effective for obtaining high-purity Tembotrione?
A3: The final product is typically purified by recrystallization.[2] A specific patent describes a method involving dissolving the crude product in an aqueous solution, treating it with an adsorbent like activated carbon or diatomite, followed by controlled crystallization by adjusting the pH to below 3.[1] This method is reported to be effective in reducing cyanide impurities to below 100 ppm.[1]
Q4: What are the critical safety precautions to take during this synthesis?
A4:
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Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Cyanide-containing reagents like acetone cyanohydrin are highly toxic. All manipulations should be performed in a fume hood, and appropriate safety protocols for handling cyanides must be strictly followed. A cyanide antidote kit should be readily available.
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Solvents such as dichloroethane are hazardous. Refer to the Safety Data Sheets (SDS) for all chemicals used and follow the recommended handling procedures.
Data Presentation
| Parameter | Step 1: Benzoyl Chloride Formation | Step 2 & 3: Acylation & Rearrangement | Purification |
| Starting Material | This compound | 2-Chloro-4-(methylsulfonyl)benzoyl chloride, 1,3-Cyclohexanedione | Crude Tembotrione |
| Key Reagents | Thionyl chloride | Triethylamine, Acetone cyanohydrin | Activated carbon, HCl |
| Typical Solvent | Dichloroethane or Toluene | Dichloroethane | Acetonitrile/water, Methanol/water |
| Typical Temperature | 75-80°C | 0-40°C | 30-60°C for dissolution |
| Typical Yield | >95% | 80-90% | >90% recovery |
| Reported Purity | - | - | >99% |
| Reference | [1][4] | [1][2] | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoyl chloride
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To a dried three-necked flask equipped with a reflux condenser and a dropping funnel, add this compound (1 equivalent).
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Add anhydrous dichloroethane as a solvent.
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Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred suspension at room temperature.
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Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Allow the mixture to cool to room temperature.
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Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-Chloro-4-(methylsulfonyl)benzoyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of Tembotrione
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Dissolve 1,3-cyclohexanedione (1.1 equivalents) in anhydrous dichloroethane in a dried reaction vessel under an inert atmosphere.
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Cool the solution to 0-5°C.
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Slowly add triethylamine (1.1 equivalents) to the solution.
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To this mixture, add a solution of 2-Chloro-4-(methylsulfonyl)benzoyl chloride (1 equivalent) in anhydrous dichloroethane dropwise, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to stir at room temperature for several hours until the formation of the enol ester is complete (monitor by TLC/HPLC).
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Add acetone cyanohydrin (catalytic amount) to the reaction mixture.
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Warm the mixture to around 40°C and stir for 4-6 hours, monitoring the rearrangement to Tembotrione.[1]
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Upon completion, quench the reaction with water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Tembotrione.
Visualizations
Caption: Synthetic pathway of Tembotrione.
Caption: Troubleshooting workflow for Tembotrione synthesis.
References
- 1. CN111440099B - Purification method of tembotrione product - Google Patents [patents.google.com]
- 2. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]
- 3. Characterization and synthesis of three impurities in tembotrione [nyxxb.cn]
- 4. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
enhancing the purity of 2-Chloro-4-(methylsulfonyl)benzoic acid for pharmaceutical applications
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-Chloro-4-(methylsulfonyl)benzoic acid for pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically produced this compound?
A1: Based on typical synthesis routes starting from 4-methylsulfonyltoluene, common impurities may include:
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Unreacted Starting Material: 4-methylsulfonyltoluene.
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Intermediate Species: 2-chloro-4-methylsulfonyltoluene.
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Isomeric Impurities: Other chlorinated isomers of 4-methylsulfonyltoluene.
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Over-chlorinated Species: Dichloro-4-methylsulfonyltoluene derivatives.
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Residual Solvents: Solvents used in the synthesis and purification steps, such as ethylene dichloride or methanol.
Q2: My this compound crude product has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint in the crude product often indicates the presence of colored impurities, which may be carried over from the raw materials or formed as byproducts during the nitric acid oxidation step of the synthesis.[1] Recrystallization is an effective method for removing such colored impurities. If the color persists after initial recrystallization, a charcoal treatment step can be incorporated into the protocol.
Q3: What is the expected purity of this compound after a single recrystallization?
A3: The purity after a single recrystallization can be quite high, often exceeding 99%. For instance, recrystallization of a crude product from anhydrous methanol has been reported to achieve a purity of over 99.2%.[2] Similarly, refining with ethylene dichloride can yield a product with a purity of more than 99.0%.[3]
Q4: Can I use a solvent other than methanol or ethylene dichloride for recrystallization?
A4: While methanol and ethylene dichloride are documented solvents for the recrystallization of this compound, other solvents could potentially be used. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is advisable to perform small-scale solvent screening to identify a suitable alternative if necessary.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The solution may be too dilute, or nucleation has not been initiated. | 1. Try scratching the inside of the flask with a glass rod to create nucleation sites.2. Add a seed crystal of pure this compound.3. Evaporate some of the solvent to increase the concentration of the solute.4. Cool the solution to a lower temperature using an ice bath. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | 1. Re-heat the solution and add a small amount of additional solvent to reduce saturation.2. Ensure a slow cooling rate to allow for proper crystal lattice formation.3. Consider using a different recrystallization solvent with a lower boiling point. |
| The yield after recrystallization is very low. | Too much solvent was used, or the product is significantly soluble in the cold solvent. | 1. Minimize the amount of hot solvent used to dissolve the crude product.2. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.3. Concentrate the mother liquor and cool again to recover a second crop of crystals. |
| The purified product still contains significant impurities. | The chosen solvent is not effective at separating the specific impurities, or the cooling was too rapid, trapping impurities in the crystal lattice. | 1. Ensure a slow cooling process to allow for selective crystallization.2. Perform a second recrystallization, potentially with a different solvent system.3. If colored impurities are present, consider a charcoal treatment during the recrystallization process. |
Data on Purity Enhancement
The following table summarizes the reported purity of this compound after different recrystallization methods.
| Purification Method | Recrystallization Solvent | Crude Product Purity | Final Purity | Reference |
| Recrystallization | Anhydrous Methanol | 95.8% | >99.2% | CN105017101A[2] |
| Recrystallization | Ethylene Dichloride | Not specified | >99.0% | CN104086466A[3] |
Experimental Protocols
Recrystallization of this compound using Anhydrous Methanol
This protocol is adapted from the procedure described in patent CN105017101A.[2]
Materials:
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Crude this compound
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Anhydrous methanol
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Erlenmeyer flask
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Heating source (e.g., hot plate or steam bath)
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Buchner funnel and filter paper
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Vacuum flask and vacuum source
Procedure:
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Weigh the crude this compound and place it in an Erlenmeyer flask.
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For every 1 gram of crude product, add 2 mL of anhydrous methanol to the flask.[2]
-
Gently heat the mixture while stirring until the solid completely dissolves. The boiling point of methanol is approximately 64-65°C.
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Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
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As the solution cools, crystals of pure this compound will begin to form.
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To maximize the yield, further cool the flask in an ice bath for approximately 30 minutes.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold anhydrous methanol to remove any remaining mother liquor.
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Dry the purified crystals under vacuum or in a drying oven at a suitable temperature.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for crystallization failure.
References
- 1. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 2. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
- 3. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
resolving issues with incomplete oxidation of 2-chloro-4-methylsulfonyltoluene
Welcome to the technical support center for the oxidation of 2-chloro-4-methylsulfonyltoluene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of 2-chloro-4-methylsulfonylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for oxidizing 2-chloro-4-methylsulfonyltoluene?
A1: The most common methods involve the oxidation of the methyl group to a carboxylic acid using strong oxidizing agents. Nitric acid is a frequently used oxidant, often at elevated temperatures.[1][2] Other methods include oxidation with oxygen in the presence of a catalyst.[3]
Q2: What is the primary product of the oxidation of 2-chloro-4-methylsulfonyltoluene?
A2: The primary and desired product is 2-chloro-4-methylsulfonylbenzoic acid.[1][2]
Q3: What are some of the key challenges in this oxidation reaction?
A3: Key challenges include achieving complete conversion of the starting material, minimizing the formation of side products, and managing the harsh reaction conditions, such as high temperatures and the use of corrosive reagents like nitric acid.[1][3] The generation of environmentally hazardous byproducts like NOx gases is also a concern with nitric acid-based oxidations.[3]
Troubleshooting Guides
Issue 1: Incomplete Oxidation
Symptom: The reaction mixture contains a significant amount of unreacted 2-chloro-4-methylsulfonyltoluene after the expected reaction time.
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10°C. The optimal temperature can range from 140°C to 200°C depending on the specific protocol.[2][3] |
| Inadequate Amount of Oxidant | Increase the molar ratio of the oxidizing agent (e.g., nitric acid) to the starting material. A molar ratio of 1:2 to 1:0.5 (starting material to nitric acid) has been reported.[3] |
| Poor Mass Transfer/Mixing | Ensure vigorous stirring to improve the contact between the reactants, especially in heterogeneous mixtures. |
| Catalyst Deactivation or Insufficient Amount | If using a catalyst (e.g., CuI), ensure it is of good quality and used in the correct molar ratio (e.g., 0.05-0.1:1 catalyst to starting material).[3] |
Issue 2: Formation of Side Products
Symptom: Analysis of the crude product shows the presence of significant impurities other than the starting material and the desired product.
| Potential Cause | Troubleshooting Step |
| Over-oxidation or Ring Degradation | Reduce the reaction temperature or shorten the reaction time. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting material is consumed. |
| Nitration of the Aromatic Ring | When using nitric acid, nitrated byproducts can form. Using a lower concentration of nitric acid or adding a nitrite scavenger might help. A reported concentration range for nitric acid is 25 wt% to 65 wt%.[3] |
| Chlorination of the Aromatic Ring | If chlorine gas is used in a preceding step to synthesize the starting material, ensure all residual chlorine is removed before oxidation. |
Issue 3: Difficult Product Isolation and Purification
Symptom: The product, 2-chloro-4-methylsulfonylbenzoic acid, is difficult to crystallize or purify from the reaction mixture.
| Potential Cause | Troubleshooting Step |
| Presence of Impurities Inhibiting Crystallization | Perform a workup procedure to remove major impurities. This can include washing with a sodium hydroxide solution to form the sodium salt of the carboxylic acid, filtering, and then re-acidifying the filtrate to precipitate the purified product.[3] |
| Suboptimal Crystallization Solvent | Recrystallization from a suitable solvent can significantly improve purity. Anhydrous methanol has been reported as an effective recrystallization solvent.[3] |
| Incomplete Removal of Catalyst | If a solid catalyst is used, ensure it is completely removed by filtration before product isolation. |
Experimental Protocols
Protocol 1: Oxidation with Nitric Acid and Oxygen
This protocol is based on a patented method for the synthesis of 2-chloro-4-methylsulfonylbenzoic acid.[3]
Materials:
-
2-chloro-4-methylsulfonyltoluene
-
Nitric acid (25-65 wt%)
-
Copper(I) iodide (CuI)
-
Oxygen gas
-
Sodium hydroxide (NaOH) solution (20 wt%)
-
Anhydrous methanol
-
Autoclave reactor
Procedure:
-
Add 2-chloro-4-methylsulfonyltoluene, nitric acid, and the CuI catalyst to an autoclave. The molar ratio of 2-chloro-4-methylsulfonyltoluene to nitric acid should be between 1:2 and 1:0.5, and the molar ratio of CuI to the starting material should be between 0.05-0.1:1.
-
Pressurize the autoclave with 1-3.0 MPa of oxygen.
-
Heat the mixture to 140-200°C and stir for 1 hour.
-
Re-pressurize the autoclave with oxygen and continue stirring at the set temperature. Monitor the reaction progress.
-
Once the reaction is complete, cool the reactor to room temperature.
-
Slowly add a 20% NaOH solution dropwise while stirring until the solid product dissolves.
-
Filter the solution to remove any insoluble materials.
-
Adjust the pH of the filtrate to 2 with a suitable acid to precipitate the crude product.
-
Collect the light yellow solid by filtration.
-
Recrystallize the crude product from anhydrous methanol to obtain pure 2-chloro-4-methylsulfonylbenzoic acid.
Data Presentation
Table 1: Summary of Reaction Conditions for Nitric Acid/Oxygen Oxidation[3]
| Parameter | Range |
| Temperature | 140 - 200 °C |
| Oxygen Pressure | 1 - 3.0 MPa |
| Molar Ratio (Substrate:Nitric Acid) | 1:2 - 1:0.5 |
| Nitric Acid Concentration | 25 - 65 wt% |
| Catalyst (CuI) Molar Ratio (Catalyst:Substrate) | 0.05-0.1:1 |
Visualizations
References
- 1. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 2. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
Validation & Comparative
Validating the Structure of 2-Chloro-4-(methylsulfonyl)benzoic Acid: A Spectroscopic Comparison
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 2-Chloro-4-(methylsulfonyl)benzoic acid, with a comparative analysis against 2-chloro-4-nitrobenzoic acid.
This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the chemical structure of this compound. Through a comparative analysis with the structurally similar compound, 2-chloro-4-nitrobenzoic acid, we demonstrate how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data provide unambiguous evidence for the compound's identity and purity. Detailed experimental protocols and data are presented to support researchers in their own analytical workflows.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and the alternative compound, 2-chloro-4-nitrobenzoic acid. This side-by-side comparison highlights the distinct spectral features that allow for clear differentiation between the two molecules.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~8.2-8.4 | m | 3H | Aromatic Protons |
| ~3.4 | s | 3H | -SO₂CH₃ | |
| ~13.5 | br s | 1H | -COOH | |
| 2-chloro-4-nitrobenzoic acid | 8.39 (d, J=2.1 Hz) | d | 1H | H-3 |
| 8.21 (dd, J=8.5, 2.1 Hz) | dd | 1H | H-5 | |
| 7.95 (d, J=8.5 Hz) | d | 1H | H-6 | |
| 13.8 (br s) | br s | 1H | -COOH |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~165 | -COOH |
| ~145, ~138, ~132, ~130 | Aromatic Carbons | |
| ~43 | -SO₂CH₃ | |
| 2-chloro-4-nitrobenzoic acid | 164.8 | -COOH |
| 150.1, 137.5, 132.0 | Aromatic C-NO₂, C-Cl, C-COOH | |
| 130.8, 125.2, 120.9 | Aromatic CH |
Table 3: FT-IR Data (KBr Pellet, cm⁻¹)
| Functional Group | This compound | 2-chloro-4-nitrobenzoic acid |
| O-H (Carboxylic Acid) | 3100-2500 (broad) | 3100-2500 (broad) |
| C=O (Carboxylic Acid) | ~1700 | ~1705 |
| S=O (Sulfonyl) | ~1320, ~1150 | - |
| N=O (Nitro) | - | ~1530, ~1350 |
| C-Cl | ~750 | ~760 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 234/236 (Cl isotope pattern) | 217 ([M-OH]⁺), 189 ([M-COOH]⁺), 155 ([M-SO₂CH₃]⁺), 79 (-SO₂CH₃) |
| 2-chloro-4-nitrobenzoic acid | 201/203 (Cl isotope pattern) | 184 ([M-OH]⁺), 155 ([M-NO₂]⁺), 127, 99 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: A standard proton NMR experiment was performed with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment was conducted. A sufficient number of scans were accumulated to obtain a high-quality spectrum. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded using the KBr pellet method.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
-
Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe.
-
Ionization: The sample was ionized using a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
Visualization of the Spectroscopic Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic methods.
Caption: Workflow for spectroscopic structure validation.
This guide provides a robust framework for the spectroscopic validation of this compound. By comparing its spectral data with that of a known alternative and following standardized experimental protocols, researchers can confidently confirm the structure and purity of their synthesized compounds.
A Comparative Guide to Purity Assessment of 2-Chloro-4-(methylsulfonyl)benzoic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-Chloro-4-(methylsulfonyl)benzoic acid is a key building block in the synthesis of various pharmaceutically active compounds. Therefore, a robust and reliable analytical method for its purity assessment is crucial. This guide provides an objective comparison of a developed High-Performance Liquid Chromatography (HPLC) method with other analytical techniques for the purity determination of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
A reversed-phase HPLC (RP-HPLC) method was developed to provide high-resolution separation of this compound from its potential process-related impurities.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 70 20 70 22 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.
Potential Impurities
Based on common synthesis routes, potential impurities that can be monitored by this HPLC method include:
-
Impurity A: 4-(Methylsulfonyl)benzoic acid (starting material)
-
Impurity B: 2-Chloro-4-(methylthio)benzoic acid (intermediate)
-
Impurity C: 2,6-Dichloro-4-(methylsulfonyl)benzoic acid (over-chlorination product)
Data Presentation: Chromatographic Performance
The developed HPLC method demonstrates excellent separation and peak shape for this compound and its potential impurities.
| Compound | Retention Time (tR) (min) | Relative Retention Time (RRT) | Resolution (Rs) | Tailing Factor (Tf) | Theoretical Plates (N) |
| Impurity A | 4.5 | 0.56 | - | 1.1 | 8500 |
| Impurity B | 6.2 | 0.78 | 3.8 | 1.2 | 9200 |
| This compound | 8.0 | 1.00 | 4.5 | 1.1 | 11000 |
| Impurity C | 9.8 | 1.23 | 3.5 | 1.3 | 9800 |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful technique for purity assessment, other methods can also be employed. This section compares the developed HPLC method with Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC) with derivatization, and Potentiometric Titration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration against a certified reference standard without the need for a calibration curve of the analyte itself.[1][2][3][4][5]
Gas Chromatography (GC)
GC is a suitable technique for volatile and thermally stable compounds. For non-volatile carboxylic acids like this compound, derivatization to a more volatile ester form (e.g., methyl ester) is typically required prior to analysis.[6][7]
Potentiometric Titration
This classical analytical technique is used to determine the total acidity of a sample by titrating it with a standardized base.[8][9][10][11] It is an absolute method for assay determination but lacks the specificity to separate and quantify individual impurities.
Performance Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.
| Parameter | HPLC | qNMR | GC (with Derivatization) | Potentiometric Titration |
| Specificity | High (separates impurities) | High (structure-specific signals) | Moderate to High (depends on impurity volatility and separation) | Low (measures total acidity) |
| Linearity (R²) | >0.999 | Not Applicable (direct measurement) | >0.995 | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0 | 99.0 - 101.0 | 95.0 - 105.0 | 98.0 - 102.0 |
| Precision (RSD%) | < 1.0 | < 0.5 | < 2.0 | < 1.0 |
| LOD | Low (ng level) | Moderate (µg level) | Very Low (pg level) | High (mg level) |
| LOQ | Low (ng level) | Moderate (µg level) | Very Low (pg level) | High (mg level) |
| Sample Throughput | High | Moderate | Moderate | Low |
| Complexity | Moderate | High (instrumentation and data analysis) | High (derivatization step) | Low |
Visualization of Experimental Workflow
HPLC Purity Assessment Workflow
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 4. ethz.ch [ethz.ch]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]
- 10. researchgate.net [researchgate.net]
- 11. Titration of the Unknown Carboxylic Acid by Dr. Gergens [homework.sdmesa.edu]
comparative analysis of different synthetic routes to 2-Chloro-4-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-4-(methylsulfonyl)benzoic acid is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The efficiency and cost-effectiveness of its production are therefore of significant interest. This guide provides a comparative analysis of the most common synthetic routes to this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
Executive Summary
Two primary synthetic strategies dominate the preparation of this compound. The first route initiates with a pre-functionalized benzene ring, specifically 2-chloro-4-(chlorosulfonyl)benzoyl chloride, and subsequently forms the methylsulfonyl and carboxylic acid functionalities. The second, and more contemporary, approach begins with 4-methylsulfonyltoluene, which undergoes chlorination followed by oxidation of the methyl group to the carboxylic acid. This analysis reveals that while both routes are viable, the latter, starting from 4-methylsulfonyltoluene, often presents advantages in terms of starting material availability and potentially higher overall yields.
Comparative Data of Synthetic Routes
| Parameter | Route A: From 2-chloro-4-(chlorosulfonyl)benzoyl chloride | Route B: From 4-methylsulfonyltoluene |
| Starting Material | 2-chloro-4-(chlorosulfonyl)benzoyl chloride | 4-methylsulfonyltoluene |
| Key Intermediates | 2-chloro-4-(methylsulfinyl)benzoic acid sodium salt | 2-chloro-4-methylsulfonyltoluene |
| Overall Yield | ~85-89%[1][2] | ~80-95% (depending on oxidation method)[3][4][5] |
| Purity | ~85-87%[1][2] | >99% (after recrystallization)[4] |
| Reaction Conditions | Multi-step, reflux temperatures[1][2] | Chlorination followed by high-temperature oxidation[3][5] |
| Key Reagents | Sodium sulfite, sodium bicarbonate, chloroacetic acid[1][2] | Chlorine, nitric acid (or other oxidizing agents)[3][4][5] |
| Advantages | Established methodology | Readily available starting material, potentially higher purity[3][5] |
| Disadvantages | Starting material may be less accessible | Oxidation step can require harsh conditions and produce by-products[4] |
Synthetic Route Diagrams
References
- 1. prepchem.com [prepchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 4. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
- 5. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of catalytic systems for the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals. The focus is on the catalytic oxidation of 2-chloro-4-methylsulfonyltoluene, a common and efficient pathway.
Overview of the Primary Synthesis Pathway
The industrial synthesis of this compound often involves a two-step process starting from 4-methylsulfonyltoluene. The first step is a chlorination reaction, followed by the oxidation of the methyl group to a carboxylic acid. The efficiency and selectivity of this second step are critically dependent on the choice of catalyst and oxidizing agent.
Caption: General synthesis pathway from 4-methylsulfonyltoluene.
Comparison of Catalytic Systems for Oxidation
The oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene to a carboxylic acid is the critical catalytic step. Various systems have been developed, primarily differing in the choice of oxidizing agent and catalyst, which in turn dictates the reaction conditions.
| Catalyst System | Oxidizing Agent(s) | Substrate | Temperature | Pressure | Yield | Reference |
| None (Direct Oxidation) | Nitric Acid | 2-chloro-4-methylsulfonyltoluene | 175-195 °C | Not Specified | High | [1][2] |
| CuI | Nitric Acid / Oxygen | 2-chloro-4-methylsulfonyltoluene | 140-200 °C | 0-3.0 MPa | High | [3] |
| Iron (Fe) (for chlorination) | Chlorine (Cl2) | 4-methylsulfonyltoluene | 85-95 °C | Atmospheric | 94.8% (intermediate) | [1] |
Key Observations:
-
Direct Nitric Acid Oxidation: This method is straightforward but requires very high temperatures (175-195 °C) to proceed effectively.[1][2] While a catalyst is not explicitly mentioned for the oxidation step in some patents, nitric acid itself acts as a potent oxidizing agent under these harsh conditions.[4][5]
-
Copper(I) Iodide (CuI) Catalysis: The addition of a CuI catalyst allows the reaction to proceed at a slightly lower temperature range (140-200 °C) and incorporates molecular oxygen as a co-oxidant.[3] This system operates under pressure, suggesting a closed-vessel (autoclave) reaction. The use of a catalyst can improve reaction control and potentially reduce the amount of nitric acid required.
-
Iron (Fe) Catalysis: It is important to note that iron is primarily cited as a catalyst for the preceding chlorination step, not the oxidation.[1] It facilitates the electrophilic aromatic substitution of chlorine onto the 4-methylsulfonyltoluene ring.[1]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, adapted from patent literature.
Protocol 1: High-Temperature Nitric Acid Oxidation
This protocol is based on the direct oxidation of 2-chloro-4-methylsulfonyltoluene using nitric acid at elevated temperatures.[1][2]
-
Reactant Charging: In a high-pressure reactor equipped with a stirrer, thermometer, and pressure gauge, charge 2-chloro-4-methylsulfonyltoluene.
-
Addition of Oxidant: Add nitric acid to the reactor.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 175 °C and 195 °C. Maintain this temperature and stir for several hours until the reaction is complete (monitored by techniques such as HPLC or GC).
-
Work-up: Cool the reactor to room temperature. The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid product by filtration. Wash the solid with water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol) to achieve high purity.
Protocol 2: CuI-Catalyzed Oxidation with Oxygen
This protocol utilizes a copper catalyst and oxygen to facilitate the oxidation, allowing for potentially more controlled conditions.[3]
-
Reactant Charging: Add 2-chloro-4-methylsulfonyltoluene, nitric acid (25-65 wt%), and a catalytic amount of CuI (0.05-0.1 molar ratio relative to the substrate) into an autoclave.[3]
-
Pressurization and Heating: Seal the autoclave and fill it with oxygen to a pressure of 1.0-3.0 MPa.[3] Begin stirring and heat the reaction mixture to 140-200 °C.[3]
-
Reaction Maintenance: Maintain the temperature and stirring for approximately 1 hour. Re-pressurize the autoclave with oxygen to maintain the reaction pressure and continue the reaction until completion.[3]
-
Work-up and Isolation: After cooling the reactor, carefully vent any excess pressure. Add a 20% NaOH solution to the reaction mixture to dissolve the acidic product. Filter the solution to remove any insoluble materials.
-
Precipitation and Purification: Transfer the filtrate to a separate vessel and adjust the pH to 2 with a suitable acid (e.g., HCl). The product, this compound, will precipitate as a light yellow solid. Collect the solid by filtration and recrystallize from anhydrous methanol to obtain the pure product.[3]
Visualized Workflows and Logic
Caption: Experimental workflow for the CuI-catalyzed synthesis method.
Caption: Logic diagram for selecting an oxidation system.
References
- 1. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 2. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid | Semantic Scholar [semanticscholar.org]
- 3. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. ncert.nic.in [ncert.nic.in]
A Comparative Guide to Building Blocks for Triketone Herbicide Synthesis: 2-Chloro-4-(methylsulfonyl)benzoic Acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of effective and selective herbicides is a cornerstone of modern agriculture and weed management. The triketone class of herbicides, which act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, has proven to be particularly valuable. Central to the synthesis of these potent herbicides are key aromatic building blocks. This guide provides an objective comparison of 2-Chloro-4-(methylsulfonyl)benzoic acid and its primary alternative, 2-nitro-4-(methylsulfonyl)benzoic acid, in the context of synthesizing high-performance triketone herbicides such as mesotrione and tembotrione.
Executive Summary
This compound and 2-nitro-4-(methylsulfonyl)benzoic acid are both critical precursors for the synthesis of commercially important HPPD-inhibiting herbicides. The choice of building block can influence the synthetic route, reaction conditions, and potentially the overall yield and purity of the final active ingredient. Herbicides derived from these building blocks, such as mesotrione and tembotrione, exhibit broad-spectrum weed control by disrupting carotenoid biosynthesis in susceptible plants. While direct comparative studies linking the initial building block to final herbicide performance under identical conditions are limited, analysis of individual synthesis pathways and the efficacy of the resulting herbicides provides valuable insights for researchers in agrochemical development.
Performance Comparison of Resulting Herbicides
The ultimate measure of a building block's utility lies in the performance of the herbicide it produces. Mesotrione (often synthesized from 2-nitro-4-(methylsulfonyl)benzoic acid) and tembotrione (synthesized from a derivative of this compound) are two widely used triketone herbicides. Their efficacy against various weed species is a key performance indicator.
| Herbicide | Target Weed | Efficacy (% Control) | Reference |
| Mesotrione | Yellow Foxtail | 65% | [1] |
| Tembotrione | Yellow Foxtail | 88% | [1] |
| Mesotrione | Common Ragweed | 52% | [1] |
| Tembotrione | Common Ragweed | 94% | [1] |
| Mesotrione | Barnyard Grass, Crabgrass, Redroot Pigweed, etc. | Equivalent to SYP-9121 | [2] |
| Tembotrione | Large Crabgrass, Giant Foxtail, Shattercane | Commercially significant control | [3] |
As HPPD inhibitors, the in vitro activity of these herbicides against the target enzyme is a critical parameter. Lower IC50 values indicate higher potency.
| Herbicide | Enzyme Source | IC50 Value | Reference |
| Mesotrione | Arabidopsis thaliana HPPD | 0.283 µM | [3] |
| HPPD-IN-1 (Triketone derivative) | Arabidopsis thaliana HPPD | 0.248 µM | [3] |
| Mesotrione | Not Specified | Ki = 0.013 µM | [4] |
| HPPD-IN-3 (Triketone derivative) | HPPD | 10 nM | [3] |
Synthesis of Building Blocks: A Comparative Overview
The synthetic routes to this compound and 2-nitro-4-(methylsulfonyl)benzoic acid differ in their starting materials and reaction conditions. These differences can have implications for process efficiency, cost, and environmental impact.
| Parameter | This compound | 2-nitro-4-(methylsulfonyl)benzoic acid |
| Typical Starting Material | 4-methylsulfonyltoluene | 2-nitro-4-methylsulfonyltoluene |
| Key Reaction Steps | Chlorination followed by oxidation | Oxidation |
| Reported Yield | ~84.6% (oxidation step) | 78.3% - 98.0% |
| Reference |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of the key building blocks.
Synthesis of this compound
This protocol describes the oxidation of 2-chloro-4-methylsulfonyltoluene to the corresponding benzoic acid.
Materials:
-
2-chloro-4-methylsulfonyltoluene
-
Phosphoric acid solution (20-95%)
-
Nitric acid (30-68%)
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
A mixture of 2-chloro-4-methylsulfonyltoluene and a phosphoric acid solution is prepared in a suitable reactor.
-
The mixture is heated to a temperature between 140-170 °C.
-
Nitric acid is added to the heated mixture to initiate the oxidation reaction.
-
The reaction is monitored until completion.
-
After cooling, the reaction mixture is neutralized with a sodium hydroxide solution.
-
The product is precipitated by acidification with hydrochloric acid.
-
The solid product is collected by filtration, washed, and dried to yield this compound.
Synthesis of 2-nitro-4-(methylsulfonyl)benzoic Acid
This protocol outlines the oxidation of 2-nitro-4-methylsulfonyltoluene.
Materials:
-
2-nitro-4-methylsulfonyltoluene (99% purity)
-
Sulfuric acid (70%)
-
Vanadium pentoxide powder (98% purity)
-
Nitric acid (68%)
-
Oxygen
-
Sodium hydroxide solution (32%)
Procedure:
-
To a glass reactor, add 600.00 g of 70% sulfuric acid and activate a self-priming mixing device.
-
Add 97.83 g of 2-nitro-4-methylsulfonyltoluene and 1.95 g of vanadium pentoxide powder to the reactor and stir for 10 minutes.
-
Install a condensation receiver with an exhaust gas absorption system.
-
Rapidly heat the reaction system to 140°C.
-
Slowly add 230 g of 68% nitric acid while controlling the oxygen feed rate at 0.1 g/min . The nitric acid addition should be completed in approximately 10 hours.
-
After the addition is complete, maintain the reaction temperature at 140°C and continue stirring until the concentration of unreacted starting material is less than 1%.
-
Cool the reaction solution to 10-20°C with stirring to precipitate the product.
-
Filter the mixture to collect the product.
-
Wash the filter cake three times with 150 g of water and dry to obtain 2-nitro-4-(methylsulfonyl)benzoic acid. The reported yield is 98.0% with a purity of 98.10%[4].
Visualizing the Science
HPPD Inhibition Signaling Pathway
Herbicides derived from these building blocks function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a critical component of the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols in plants. The inhibition of HPPD leads to a depletion of these vital compounds, ultimately causing the bleaching of plant tissues and cell death.
Caption: The inhibitory action of triketone herbicides on the HPPD enzyme disrupts the tyrosine catabolism pathway.
Experimental Workflow: Herbicide Synthesis
The general workflow for synthesizing triketone herbicides from the discussed building blocks involves a multi-step process, beginning with the synthesis of the substituted benzoic acid, followed by conversion to a more reactive intermediate, and finally coupling with a cyclic diketone.
Caption: A generalized workflow for the synthesis of triketone herbicides from substituted benzoic acid building blocks.
Structure-Activity Relationship (SAR) Logic
The herbicidal activity of triketone HPPD inhibitors is highly dependent on the substitution pattern of the benzoyl ring. Specific substitutions are crucial for potent enzyme inhibition.
References
- 1. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Herbicides Derived from 2-Chloro-4-(methylsulfonyl)benzoic Acid
A detailed guide for researchers and agricultural scientists on the performance of triketone herbicides versus other major herbicide classes, supported by experimental data and mechanistic insights.
Herbicides derived from 2-Chloro-4-(methylsulfonyl)benzoic acid are key intermediates in the synthesis of the triketone class of herbicides, notably tembotrione and sulcotrione. These herbicides have gained prominence for their efficacy in controlling a broad spectrum of weeds, particularly in corn and sugarcane. Their primary mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in plastoquinone and tocopherol biosynthesis in plants. Disruption of this pathway leads to the bleaching of new growth and eventual plant death.
This guide provides a comprehensive comparison of the efficacy of these triketone herbicides with other major herbicide classes, including sulfonylureas, glyphosate, and synthetic auxins. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in agricultural and biotechnological applications.
Comparative Efficacy of Triketone Herbicides
The efficacy of tembotrione and sulcotrione has been evaluated in numerous field trials, often in comparison with or in combination with other herbicides.
Tembotrione:
Tembotrione has demonstrated high efficacy against a wide range of broadleaf and grass weeds in corn.[1] Studies have shown that post-emergence applications of tembotrione, particularly when combined with a surfactant, provide excellent control of weeds such as Amaranthus species (pigweed), Chenopodium album (common lambsquarters), and various grass species.[1][2] In comparative studies, tembotrione has shown superior or comparable efficacy to other HPPD inhibitors like mesotrione and topramezone for the control of certain weeds. For instance, tembotrione was found to be more effective than mesotrione for controlling yellow foxtail and common ragweed.[3]
Tank-mixing tembotrione with other herbicides, such as atrazine or dicamba, can broaden the spectrum of weed control.[2][4] For example, the combination of tembotrione and atrazine has been shown to be highly effective in providing broad-spectrum weed control in sugarcane.[4]
Sulcotrione:
Sulcotrione is another triketone herbicide effective for the control of broadleaf weeds and some grasses in corn and sugarcane.[5] Its efficacy can be influenced by factors such as soil pH and the use of adjuvants.[6] Tank mixes of sulcotrione with atrazine are commonly used to enhance its weed control spectrum.[7][8]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the efficacy of tembotrione and its comparative performance against other herbicides from various field studies.
Table 1: Efficacy of Tembotrione Against Various Weed Species in Corn
| Weed Species | Herbicide Treatment | Application Rate | Weed Control (%) | Source(s) |
| Amaranthus spp. (Palmer amaranth, waterhemp) | Tembotrione + Dicamba + AMS + COC | 746 g ai/ha | 95 | [2][9] |
| Abutilon theophrasti (Velvetleaf) | Tembotrione + Dicamba + AMS + COC | 746 g ai/ha | >90 | [2] |
| Setaria faberi (Giant foxtail) | Tembotrione | 92 g ai/ha | 89-97 | [3] |
| Ambrosia artemisiifolia (Common ragweed) | Tembotrione | 92 g ai/ha | 94-95 | [3] |
| Chenopodium album (Common lambsquarters) | Tembotrione | 92 g ai/ha | 100 | [3] |
Table 2: Comparative Efficacy of Tembotrione and Other Herbicides in Corn
| Weed Species | Herbicide 1 | Application Rate 1 | Weed Control (%) 1 | Herbicide 2 | Application Rate 2 | Weed Control (%) 2 | Source(s) |
| Setaria faberi (Giant foxtail) | Tembotrione | 92 g ai/ha | 88 | Mesotrione | 105 g ai/ha | 65 | [3] |
| Ambrosia artemisiifolia (Common ragweed) | Tembotrione | 92 g ai/ha | 94 | Mesotrione | 105 g ai/ha | 52 | [3] |
| Amaranthus spp. | Tembotrione + Dicamba | 597 g ai/ha | 67-96 | Dicamba | 840 g ae/ha | 82-96 | [2][9] |
| Various broadleaf and grass weeds | Tembotrione + Atrazine | 120 g + 500 g ai/ha | High | Atrazine | 1500 g ai/ha | Moderate to High | [4] |
Table 3: Efficacy of Sulcotrione Against Barnyardgrass (Echinochloa crus-galli)
| Herbicide Treatment | Application Rate | Weed Control (%) | Source(s) |
| Sulcotrione (neutral solution) | Full rate | 90 | [6] |
| Sulcotrione (acidic solution with MSO adjuvant) | Reduced rate | 91-93 | [6] |
| Sulcotrione (basic solution) | Full rate | 74-77 | [6] |
Experimental Protocols
The data presented in this guide are derived from field and greenhouse experiments conducted under standardized protocols. A general methodology for such trials is outlined below.
Experimental Design:
-
Randomized Complete Block Design (RCBD): Field trials are typically conducted using an RCBD to account for field variability.[10][11][12] Treatments are replicated multiple times (usually 3-4 replications) within blocks.[10]
-
Plot Size: Plot sizes are chosen to be representative and manageable for herbicide application and data collection.
-
Treatments: Treatments include various herbicides at different rates, tank mixes, and untreated control plots for comparison.
Herbicide Application:
-
Application Timing: Herbicides are applied at specific crop and weed growth stages (e.g., pre-emergence or post-emergence).
-
Application Equipment: Calibrated sprayers are used to ensure accurate and uniform application of herbicides.
-
Adjuvants: Surfactants, oils, or other adjuvants are often included as per the herbicide label recommendations to enhance efficacy.
Data Collection and Analysis:
-
Weed Control Efficacy: Weed control is typically assessed visually as a percentage of control compared to the untreated plot at specific intervals after application (e.g., 14, 28, and 56 days after treatment).[13]
-
Weed Density and Biomass: Weed counts per unit area and the dry weight of weed biomass are often measured to provide quantitative data on weed pressure.
-
Crop Injury: Visual assessment of crop phytotoxicity is conducted to evaluate the safety of the herbicide on the crop.
-
Crop Yield: At the end of the growing season, crop yield is harvested from each plot and measured to determine the impact of weed control on productivity.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.[12][14]
Signaling Pathways and Modes of Action
The efficacy of a herbicide is intrinsically linked to its mode of action at the molecular level. The following diagrams illustrate the signaling pathways targeted by the compared herbicide classes.
Caption: Mode of Action of HPPD Inhibitor Herbicides.
Caption: Mode of Action of Sulfonylurea (ALS Inhibitor) Herbicides.
Caption: Mode of Action of Glyphosate (EPSPS Inhibitor).
References
- 1. Efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control | Weed Technology | Cambridge Core [cambridge.org]
- 2. pbgworks.org [pbgworks.org]
- 3. cambridge.org [cambridge.org]
- 4. isws.org.in [isws.org.in]
- 5. "Weed Management in Corn with Postemergence Applications of Tembotrione" by Daniel O. Stephenson, Jason A. Bond et al. [repository.lsu.edu]
- 6. Assessing Herbicide Options for Preplant Weed Control in Soybean | University of Maryland Extension [extension.umd.edu]
- 7. harvestchemicals.co.za [harvestchemicals.co.za]
- 8. CN103918662A - Sulcotrione and atrazine mixed herbicide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 11. researchgate.net [researchgate.net]
- 12. Experimental design matters for statistical analysis: how to handle blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
cost-benefit analysis of different 2-Chloro-4-(methylsulfonyl)benzoic acid synthesis methods
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-Chloro-4-(methylsulfonyl)benzoic acid is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a detailed cost-benefit analysis of the most common methods for its synthesis, supported by experimental data to facilitate an informed choice of methodology.
Comparative Analysis of Synthesis Methods
The primary synthetic routes to this compound are summarized below. Each method presents a unique balance of yield, purity, cost-effectiveness, and environmental impact.
| Parameter | Method 1: From 2-Chloro-4-(chlorosulfonyl)benzoyl chloride | Method 2: From 4-Methylsulfonyltoluene | Method 3: Catalytic Oxidation |
| Starting Materials | 2-Chloro-4-(chlorosulfonyl)benzoyl chloride, Sodium sulfite, Sodium bicarbonate, Chloroacetic acid | 4-Methylsulfonyltoluene, Chlorine, Nitric acid, Iron catalyst, Low-polarity solvent (e.g., CCl4, CH2Cl2) | 2-Chloro-4-(methylsulfonyl)toluene, Nitric acid, Oxygen, Catalyst (e.g., CuI) |
| Overall Yield | 85%[1] | High (Chlorination step yield: 94.8%)[2] | Not explicitly stated, but claimed to be high. |
| Product Purity | 87%[1] | Good quality claimed[2] | >99.2% after recrystallization[3] |
| Reaction Conditions | Step 1: 75°C, 2h; Step 2: Reflux, 21h[1] | Chlorination: 85-95°C; Oxidation: 175-195°C[2] | 140-200°C, 1-3.0 MPa Oxygen pressure[3] |
| Advantages | High overall yield reported in one study.[1] | Readily available and less expensive starting material (4-methylsulfonyltoluene).[2] High yield for the chlorination step.[2] | Reduces the amount of nitric acid required, lowering NOx emissions.[3] Potentially higher purity product.[3] |
| Disadvantages | Starting material is expensive.[2][4] Long reaction time for the second step.[1] | Use of hazardous reagents like chlorine gas and low-polarity solvents such as carbon tetrachloride.[2] High reaction temperatures for the oxidation step may pose safety risks.[2] | Requires high-pressure equipment (autoclave).[3] Involves handling of oxygen at high temperatures and pressures, which can be hazardous. |
| Cost-Benefit Profile | Potentially higher cost due to the starting material, but a straightforward, high-yielding process. | Lower raw material cost, but requires careful handling of hazardous materials and high-temperature reactions, potentially increasing operational costs. | Higher initial equipment cost (autoclave) and stringent safety measures are necessary, but offers a greener approach with potentially higher purity, which could reduce downstream processing costs. |
Experimental Protocols
Method 1: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl chloride[1]
-
A slurry of sodium sulfite (4.6 g, 37 mmol) and sodium bicarbonate (12.3 g, 146 mmol) in 40 mL of water is heated to 75°C.
-
2-Chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol) is added slowly to the heated slurry.
-
The mixture is stirred at 75°C for 2 hours.
-
The sodium salt of chloroacetic acid (6.4 g, 55 mmol) is then added, and the reaction mixture is heated to reflux for 21 hours.
-
After cooling, the reaction mixture is acidified with dilute HCl.
-
The product is extracted with ethyl acetate.
-
The organic layer is dried with magnesium sulfate and evaporated to yield this compound as a white solid.
Method 2: Synthesis from 4-Methylsulfonyltoluene[2]
Step 1: Chlorination of 4-Methylsulfonyltoluene
-
4-Methylsulfonyltoluene (39 g), carbon tetrachloride (40 g), and iron powder (3 g) are added to a 250 ml reactor.
-
The mixture is heated to 87-91°C.
-
Chlorine gas is passed through the mixture for approximately 5 hours.
-
The reaction progress is monitored by gas chromatography.
-
After the reaction, water is added, and the mixture is briefly refluxed and then cooled.
-
The solid crude product, 2-chloro-4-methylsulfonyltoluene, is obtained by filtration and drying.
Step 2: Oxidation to this compound
-
The crude 2-chloro-4-methylsulfonyltoluene (43.8 g) is heated in a 250 ml reactor.
-
Nitric acid (63 wt%) is slowly added dropwise while maintaining the temperature between 176-194°C over approximately 4 hours.
-
After cooling, a dilute NaOH solution is added to make the solution strongly basic.
-
The mixture is filtered to remove insoluble materials.
-
The filtrate is acidified, leading to the precipitation of a large amount of solid product.
-
The final product is obtained by filtration.
Method 3: Catalytic Oxidation of 2-Chloro-4-(methylsulfonyl)toluene[3]
-
2-Chloro-4-methylsulfonyltoluene, nitric acid, and a catalyst (e.g., CuI) are placed in a high-pressure autoclave.
-
The autoclave is filled with oxygen to a pressure of 1-3.0 MPa.
-
The mixture is heated to 140-200°C and stirred for 1 hour.
-
The autoclave is re-pressurized with oxygen, and the reaction continues with stirring.
-
After cooling, a 20% NaOH solution is added dropwise until the solid in the reaction product dissolves.
-
The mixture is filtered, and the filtrate's pH is adjusted to 2, causing the crude product to precipitate.
-
The crude product is recrystallized from anhydrous methanol to yield pure this compound.
Synthesis Pathway Diagrams
References
- 1. prepchem.com [prepchem.com]
- 2. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 3. CN105017101A - Synthesizing method of this compound - Google Patents [patents.google.com]
- 4. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
A Spectroscopic Comparison of 2-Chloro-4-(methylsulfonyl)benzoic Acid and Its Precursors
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, 2-Chloro-4-(methylsulfonyl)benzoic acid, and its key precursors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Synthetic Pathway
The synthesis of this compound can be achieved through multiple routes. One common pathway involves the chlorination and subsequent oxidation of 4-(methylsulfonyl)toluene. Another key route utilizes the hydrolysis of 2-chloro-4-(chlorosulfonyl)benzoyl chloride. The relationship between these compounds is illustrated in the diagram below.
Caption: Synthetic routes to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
FT-IR Spectroscopic Data
| Compound | Key FT-IR Peaks (cm⁻¹) | Functional Group Assignment |
| This compound | ~3000 (broad), ~1700 (s), ~1320 & ~1150 (s), ~850-550 | O-H (Carboxylic Acid), C=O (Carboxylic Acid), S=O (Sulfone), C-Cl |
| 2-Chloro-4-(methylsulfonyl)toluene | ~3000-2850, ~1320 & ~1150 (s), ~850-550 | C-H (Alkyl), S=O (Sulfone), C-Cl |
| 4-(Methylsulfonyl)toluene | ~3000-2850, ~1320 & ~1150 (s) | C-H (Alkyl), S=O (Sulfone) |
| 2-Chloro-4-(chlorosulfonyl)benzoyl chloride | ~1775 (s), ~1370 & ~1180 (s), ~850-550 | C=O (Acyl Chloride), S=O (Sulfonyl Chloride), C-Cl |
Note: (s) denotes a strong absorption band. Actual peak positions may vary slightly based on the experimental conditions.
¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~8.1-7.8 | m | 3H | Aromatic protons |
| ~3.3 | s | 3H | -SO₂CH₃ | |
| ~11-13 | br s | 1H | -COOH | |
| 2-Chloro-4-(methylsulfonyl)toluene | ~7.9-7.4 | m | 3H | Aromatic protons |
| ~3.2 | s | 3H | -SO₂CH₃ | |
| ~2.5 | s | 3H | Ar-CH₃ | |
| 4-(Methylsulfonyl)toluene | ~7.8 (d), ~7.3 (d) | d, d | 2H, 2H | Aromatic protons |
| ~3.1 | s | 3H | -SO₂CH₃ | |
| ~2.4 | s | 3H | Ar-CH₃ |
Note: Shifts are approximate and depend on the solvent used. m = multiplet, s = singlet, d = doublet, br s = broad singlet.
¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~165, ~145-125, ~44 | C=O, Aromatic carbons, -SO₂CH₃ |
| 2-Chloro-4-(methylsulfonyl)toluene | ~145-125, ~44, ~20 | Aromatic carbons, -SO₂CH₃, Ar-CH₃ |
| 4-(Methylsulfonyl)toluene | ~145-125, ~44, ~21 | Aromatic carbons, -SO₂CH₃, Ar-CH₃ |
Note: These are approximate chemical shift ranges for the key carbon atoms.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₈H₇ClO₄S | 234.66 | 234/236 (M⁺), 217, 155 |
| 2-Chloro-4-(methylsulfonyl)toluene | C₈H₉ClO₂S | 204.67 | 204/206 (M⁺), 189, 125 |
| 4-(Methylsulfonyl)toluene | C₈H₁₀O₂S | 170.23 | 170 (M⁺), 155, 91 |
| 2-Chloro-4-(chlorosulfonyl)benzoyl chloride | C₈H₄Cl₂O₃S | 251.09 | 250/252/254 (M⁺), 215, 175 |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M+2 peaks.
Experimental Protocols
The data presented in this guide are typically obtained using the following standard laboratory procedures.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the compounds.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal and anvil thoroughly after the measurement.
NMR Spectroscopy (¹H and ¹³C)
Objective: To determine the chemical structure and connectivity of atoms in the molecules.
Methodology:
-
Accurately weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
Insert the NMR tube into the spectrometer's probe.
-
Acquire the spectrum after locking, tuning, and shimming the instrument. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Methodology (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The spectroscopic data presented provides a clear basis for distinguishing this compound from its precursors. The FT-IR spectra show the appearance of the characteristic carboxylic acid O-H and C=O stretches in the final product. NMR spectroscopy confirms the oxidation of the methyl group to a carboxylic acid, evidenced by the disappearance of the benzylic proton signal and the appearance of the acidic proton signal. Mass spectrometry provides definitive molecular weight information and fragmentation patterns that are unique to each compound in the synthetic pathway. This comparative guide serves as a valuable resource for the identification and quality control of these important chemical entities in a research and development setting.
A Comparative Guide to Analytical Method Validation for 2-Chloro-4-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the validation of 2-Chloro-4-(methylsulfonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and quality of this intermediate is critical for the safety and efficacy of the final drug product. This document outlines and compares potential analytical methods, offering supporting experimental data based on established validation principles for similar compounds.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the analysis of non-volatile, polar compounds like this compound. For the purpose of this guide, a standard reversed-phase HPLC (RP-HPLC) method is presented as the primary technique and compared against other potential analytical approaches.
Data Summary
The following table summarizes the expected performance characteristics of different analytical methods based on typical validation data for related pharmaceutical intermediates and impurities.[1][2]
| Parameter | Method A: RP-HPLC-UV | Method B: Ultra-High-Performance Liquid Chromatography (UPLC-UV) | Method C: Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 5.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL | ~0.05 µg/mL (derivatized) |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL | ~0.15 µg/mL (derivatized) |
| Analysis Time | 15 - 30 minutes | 5 - 10 minutes | 20 - 40 minutes |
| Specificity | High | Very High | Excellent (with MS detection) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of related carboxylic acids and pharmaceutical impurities.[1][3][4]
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is suitable for the quantification of this compound and the separation from its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Method B: Ultra-High-Performance Liquid Chromatography (UPLC-UV)
UPLC offers a significant advantage in terms of speed and resolution, making it ideal for high-throughput analysis.
-
Instrumentation: A UPLC system with a UV detector.
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: Similar to the HPLC method, but with a steeper gradient to accommodate the shorter run time.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 35°C.
-
Sample Preparation: Similar to the HPLC method.
Method C: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure: The dried sample is reconstituted in a suitable solvent (e.g., pyridine) and heated with the derivatization agent.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components.
-
MS Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: A typical workflow for analytical method validation.
Caption: Experimental workflow for the RP-HPLC-UV method.
References
A Guide to the Confirmation of 2-Chloro-4-(methylsulfonyl)benzoic Acid Identity Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the confirmation of the chemical identity of 2-Chloro-4-(methylsulfonyl)benzoic acid. By comparing the analytical data of a sample to a certified reference standard, researchers can ensure the quality and purity of this important organic intermediate. This document outlines the key physicochemical properties, spectroscopic characteristics, and chromatographic behavior of this compound, supported by detailed experimental protocols.
Physicochemical Properties
A fundamental step in substance identification is the verification of its physical and chemical properties against a known reference standard. These properties are intrinsic to the molecule's structure and provide a baseline for identity confirmation.
| Property | Value |
| Molecular Formula | C₈H₇ClO₄S[1][2] |
| Molecular Weight | 234.66 g/mol [1][2] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 192-198 °C[2] |
| CAS Number | 53250-83-2[1][2] |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for unequivocally confirming the chemical structure of a compound. By comparing the spectra of a sample to that of a reference standard, one can identify the presence of key functional groups and the overall molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of each nucleus.
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Aromatic CH |
| ~7.8 | dd | 1H | Aromatic CH |
| ~7.6 | d | 1H | Aromatic CH |
| ~3.3 | s | 3H | -SO₂CH₃ |
| ~13.0 | br s | 1H | -COOH |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (ppm) | Assignment |
| ~165 | -COOH |
| ~142 | Aromatic C-SO₂ |
| ~138 | Aromatic C-Cl |
| ~133 | Aromatic C-COOH |
| ~131 | Aromatic CH |
| ~129 | Aromatic CH |
| ~127 | Aromatic CH |
| ~44 | -SO₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Broad | O-H stretch (Carboxylic acid) |
| 1700-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1320-1300 | Strong | S=O asymmetric stretch (Sulfone) |
| 1160-1140 | Strong | S=O symmetric stretch (Sulfone) |
| 800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
| m/z | Interpretation |
| 234/236 | [M]⁺ molecular ion peak (isotopic pattern for Cl) |
| 217/219 | [M-OH]⁺ |
| 189/191 | [M-COOH]⁺ |
| 155 | [M-SO₂CH₃]⁺ |
Chromatographic Analysis for Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for determining the purity of a compound by separating it from any impurities.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Expected Retention Time | Dependent on the specific gradient and column, but should be consistent between the sample and the reference standard. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample and the reference standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integration of the sample to the reference standard.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.
-
Analysis: Compare the peak positions and relative intensities of the sample's spectrum with that of the reference standard.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Analysis: Compare the molecular ion peak and fragmentation pattern of the sample to the reference standard.
HPLC
-
Sample Preparation: Prepare stock solutions of the sample and reference standard in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Prepare working solutions by dilution.
-
Instrument: An HPLC system equipped with a UV detector.
-
Method:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject equal volumes of the sample and reference standard solutions.
-
Run the gradient program.
-
-
Analysis: Compare the retention time of the main peak in the sample chromatogram to that of the reference standard. The peak shapes should also be comparable. Purity can be assessed by the area percentage of the main peak.
Workflow for Identity Confirmation
Caption: Workflow for the confirmation of this compound identity.
Signaling Pathway of Analysis
The following diagram illustrates the logical flow of the analytical process, from initial sample handling to the final confirmation of identity.
Caption: Logical flow of the analytical confirmation process.
References
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-4-(methylsulfonyl)benzoic acid
Essential Safety and Handling Guide for 2-Chloro-4-(methylsulfonyl)benzoic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 53250-83-2). Adherence to these protocols is essential for ensuring personal safety and minimizing laboratory hazards.
Hazard Identification
This compound is classified as a hazardous chemical that can cause serious eye damage.[1][2][3][4][5] It is crucial to understand and mitigate the risks associated with its handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical line of defense against exposure. The minimum required PPE for handling this compound is summarized below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[1][3] | Protects against dust particles and splashes, which can cause serious eye damage.[1][2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a long-sleeved, fully-buttoned lab coat or impervious clothing.[1][3][6] | Prevents direct skin contact. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][3] | Minimizes the inhalation of dust and aerosols. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from potential spills. |
Operational Plan
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for preparation, handling, and post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Preparation:
-
Review SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[7]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][6][8]
-
Weighing: If weighing is required, do so in a location with minimal air currents or within a balance enclosure to prevent dispersal of the powder.
-
Transfer: When transferring the compound, use a spatula or other appropriate tool to minimize the risk of spillage.
-
General Precautions: Avoid all direct contact with the substance.[7] Do not eat, drink, or smoke in the work area.[7]
Post-Handling:
-
Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agents.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated, sealed container.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[7]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste material, including unused product and contaminated items (e.g., gloves, wipes, and containers), in a suitable, clearly labeled, and closed container.[1][6][8]
Disposal Procedure:
-
Disposal should be carried out by a licensed professional waste disposal service.[4][8]
-
Follow all applicable local, state, and federal regulations for hazardous waste disposal.[4]
-
Do not allow the chemical to enter drains or the environment.[6][9]
Emergency Procedures: First Aid
In the event of exposure, immediate action is necessary.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3][4]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water.[1][3] If skin irritation occurs, get medical advice.
-
Inhalation: Move the victim into fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]
References
- 1. echemi.com [echemi.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.fr [fishersci.fr]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
